molecular formula C58H103N13O18 B15565101 Arborcandin B

Arborcandin B

Cat. No.: B15565101
M. Wt: 1270.5 g/mol
InChI Key: VZFZGDKKOUEQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arborcandin B is a peptide.

Properties

Molecular Formula

C58H103N13O18

Molecular Weight

1270.5 g/mol

IUPAC Name

3-[5,8-bis(2-amino-2-oxoethyl)-23-(3-hydroxydodecyl)-17,20-bis(1-hydroxyethyl)-2-(8-hydroxytridecyl)-11-methyl-3,6,9,12,15,18,21,24,27,31-decaoxo-1,4,7,10,13,16,19,22,25,28-decazacyclohentriacont-14-yl]-2-hydroxypropanamide

InChI

InChI=1S/C58H103N13O18/c1-6-8-10-11-12-14-19-23-37(75)25-26-39-52(83)63-32-47(80)62-28-27-46(79)65-38(24-20-16-13-15-18-22-36(74)21-17-9-7-2)53(84)68-42(31-45(60)78)55(86)69-41(30-44(59)77)54(85)64-33(3)51(82)67-40(29-43(76)50(61)81)56(87)70-49(35(5)73)58(89)71-48(34(4)72)57(88)66-39/h33-43,48-49,72-76H,6-32H2,1-5H3,(H2,59,77)(H2,60,78)(H2,61,81)(H,62,80)(H,63,83)(H,64,85)(H,65,79)(H,66,88)(H,67,82)(H,68,84)(H,69,86)(H,70,87)(H,71,89)

InChI Key

VZFZGDKKOUEQOZ-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Arborcandin B: A Technical Guide to its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arborcandin B is a member of the arborcandin family of cyclic lipopeptides, a class of potent inhibitors of fungal 1,3-β-D-glucan synthase.[1][2] This enzyme is a critical component in the synthesis of the fungal cell wall, making it an attractive target for the development of novel antifungal agents. This technical guide provides a detailed overview of the chemical structure of this compound, alongside its physicochemical properties and biological activity. It also outlines the experimental protocols for its isolation, purification, and characterization.

Core Structure and Physicochemical Properties

The arborcandins are novel cyclic peptides that are structurally distinct from other known glucan synthase inhibitors like the echinocandins.[1][2] They are produced by a filamentous fungus, strain SANK 17397.[1] The structure of this compound and its related compounds were elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

While the specific chemical drawing of this compound is not publicly available in the reviewed literature, its core structure is a cyclic peptide containing uncommon amino acid residues. Variations in the amino acid sequence and the attached lipid side chain differentiate the members of the arborcandin family (A, B, C, D, E, and F).

Table 1: Physicochemical Properties of Arborcandin Congeners

CompoundMolecular FormulaMolecular Weight
Arborcandin AC57H101N13O181256.49
Arborcandin CC59H105N13O181284.54
Arborcandin FC61H109N13O181312.59

Data for this compound is not explicitly available in the reviewed literature. Data for congeners is provided for comparison.

Biological Activity

Arborcandins exhibit potent inhibitory activity against 1,3-β-D-glucan synthase from key fungal pathogens such as Candida albicans and Aspergillus fumigatus. This inhibition leads to fungicidal activity against a range of Candida species and growth suppression of Aspergillus fumigatus.

Table 2: In Vitro Biological Activity of Arborcandins

CompoundTarget OrganismIC50 (µg/mL)MIC (µg/mL)
Arborcandin ACandida albicans0.254 - 8
Aspergillus fumigatus0.05-
Arborcandin CCandida albicans0.151 - 2
Aspergillus fumigatus0.015-
Arborcandin FCandida albicans0.0122 - 4
Aspergillus fumigatus0.012-

IC50 values represent the concentration required to inhibit 50% of the 1,3-β-D-glucan synthase activity. MIC values represent the minimum inhibitory concentration against the specified fungal species.

Experimental Protocols

Isolation and Purification of Arborcandins

The following is a generalized protocol based on the isolation of similar fungal cyclic peptides. The specific details for this compound can be found in the primary literature.

  • Fermentation: The producing fungal strain (SANK 17397) is cultured in a suitable liquid medium to promote the production of arborcandins.

  • Extraction: The culture broth is harvested, and the mycelium is separated by filtration. The arborcandins are extracted from the culture filtrate and/or the mycelium using a suitable organic solvent (e.g., ethyl acetate, butanol).

  • Preliminary Purification: The crude extract is concentrated and subjected to preliminary purification steps such as solvent partitioning and precipitation to remove highly polar and nonpolar impurities.

  • Chromatographic Separation: The partially purified extract is then subjected to a series of chromatographic techniques to separate the individual arborcandin congeners. This typically involves:

    • Adsorption Chromatography: Using silica (B1680970) gel or other solid phases to separate compounds based on polarity.

    • Size-Exclusion Chromatography: To separate molecules based on their size.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique to achieve final purification of each arborcandin, including this compound.

Structure Elucidation Methodologies

The determination of the chemical structure of this compound involves the following key analytical techniques:

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the accurate molecular weight and elemental composition of the molecule.

    • Tandem Mass Spectrometry (MS/MS): To induce fragmentation of the molecule and analyze the resulting fragment ions. This provides information about the sequence of amino acids and the structure of the lipid side chain.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • One-Dimensional (1D) NMR:

      • 1H NMR: To identify the types and connectivity of protons in the molecule.

      • 13C NMR: To identify the number and types of carbon atoms.

    • Two-Dimensional (2D) NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for connecting different amino acid residues and the lipid side chain to the cyclic peptide core.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in defining the three-dimensional conformation of the cyclic peptide.

1,3-β-D-Glucan Synthase Inhibition Assay

This assay is used to determine the inhibitory activity of compounds like this compound against the target enzyme.

  • Enzyme Preparation: A crude enzyme preparation containing 1,3-β-D-glucan synthase is obtained from the cell lysate of a target fungal organism (e.g., Candida albicans).

  • Reaction Mixture: The assay is typically performed in a reaction mixture containing:

    • The enzyme preparation.

    • The substrate: UDP-[14C]glucose (radiolabeled uridine (B1682114) diphosphate (B83284) glucose).

    • An activator (e.g., GTP).

    • A buffer to maintain optimal pH.

    • The test compound (this compound) at various concentrations.

  • Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific period to allow for the synthesis of 14C-labeled glucan.

  • Termination and Precipitation: The reaction is stopped, and the synthesized radiolabeled glucan polymer is precipitated using an acid (e.g., trichloroacetic acid).

  • Quantification: The precipitated glucan is collected on a filter, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a control (without the inhibitor). The IC50 value is then determined from the dose-response curve.

Visualizing the Workflow

The overall process for the discovery and characterization of this compound can be visualized as a logical workflow.

Arborcandin_Workflow cluster_Discovery Discovery & Production cluster_Purification Isolation & Purification cluster_Characterization Structure & Activity Characterization Fungus Fungal Strain (SANK 17397) Fermentation Fermentation Fungus->Fermentation Extraction Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chrom Column Chromatography Crude_Extract->Column_Chrom HPLC RP-HPLC Column_Chrom->HPLC Pure_ArborcandinB Pure this compound HPLC->Pure_ArborcandinB Structure_Elucidation Structure Elucidation (NMR, MS) Pure_ArborcandinB->Structure_Elucidation Biological_Assay Biological Activity Assay (1,3-β-Glucan Synthase Inhibition) Pure_ArborcandinB->Biological_Assay Final_Data Chemical Structure & Biological Data Structure_Elucidation->Final_Data Biological_Assay->Final_Data

References

Arborcandin B: A Technical Guide to its Antifungal Spectrum of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arborcandin B is a member of the arborcandin family of cyclic lipopeptides that exhibit potent antifungal activity through the inhibition of 1,3-β-D-glucan synthase, a critical enzyme in the biosynthesis of the fungal cell wall. This document provides a comprehensive technical overview of the antifungal spectrum of this compound, including quantitative data on its activity against key fungal pathogens, detailed experimental methodologies for in vitro susceptibility testing, and a visualization of its mechanism of action.

Introduction

The arborcandins are a class of naturally derived cyclic peptides that represent a promising area of antifungal research.[1] Similar to the echinocandins, their mechanism of action involves the noncompetitive inhibition of 1,3-β-D-glucan synthase, an enzyme absent in mammalian cells, making it a highly selective target for antifungal therapy.[2] Disruption of 1,3-β-D-glucan synthesis leads to a weakened cell wall, rendering the fungus susceptible to osmotic stress and ultimately causing cell lysis.[3] This guide focuses specifically on this compound, detailing its in vitro efficacy against clinically relevant fungal species.

Antifungal Spectrum of Activity

This compound has demonstrated significant in vitro activity against key fungal pathogens, most notably species of Candida and Aspergillus.

Quantitative In Vitro Susceptibility Data

The following tables summarize the known quantitative data for this compound's antifungal activity.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound

Fungal SpeciesIC50 (µg/mL)
Candida albicans0.30[4]
Aspergillus fumigatus0.025[4]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Fungal GenusMIC (µg/mL)
Candida spp.2-4

Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase

This compound's antifungal effect is a direct result of its inhibition of the 1,3-β-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a major structural polymer of the fungal cell wall. The inhibition of this enzyme disrupts cell wall integrity, leading to fungal cell death.

cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_inhibition UDP-Glucose UDP-Glucose GlucanSynthase 1,3-beta-D-glucan Synthase UDP-Glucose->GlucanSynthase Substrate 1,3-beta-D-glucan 1,3-beta-D-glucan CellWall Fungal Cell Wall Integrity 1,3-beta-D-glucan->CellWall Incorporation GlucanSynthase->1,3-beta-D-glucan Synthesis ArborcandinB This compound ArborcandinB->Inhibition Inhibition->GlucanSynthase cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Fungal Inoculum Preparation Inoculation Inoculation of 96-Well Plate Inoculum->Inoculation DrugDilution This compound Serial Dilution DrugDilution->Inoculation Incubation Incubation (35°C, 24-72h) Inoculation->Incubation Reading Visual or Spectrophotometric Reading Incubation->Reading MIC MIC Determination Reading->MIC

References

An In-depth Technical Guide to Arborcandin B: A Novel 1,3-β-Glucan Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborcandins represent a class of novel cyclic peptide antifungal agents isolated from the filamentous fungus SANK 17397. These compounds exhibit potent inhibitory activity against 1,3-β-glucan synthase, a critical enzyme for fungal cell wall biosynthesis. This mode of action makes them promising candidates for the development of new antifungal therapies. This guide focuses on Arborcandin B, providing a comprehensive overview of its characteristics, mechanism of action, and the experimental protocols used in its evaluation. While specific physicochemical data for this compound is not publicly available, this document presents data for its closely related analogues, Arborcandins A, C, and F, to provide a comparative context.

Physicochemical Properties of Arborcandins

While the precise molecular formula and weight for this compound are not available in the reviewed literature, the data for other Arborcandins isolated from the same source provide valuable comparative insights into their general structure and size.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Arborcandin AC₅₇H₁₀₁N₁₃O₁₈1256.49
Arborcandin CC₅₉H₁₀₅N₁₃O₁₈1284.54[1]
Arborcandin FNot explicitly stated1312.59

Mechanism of Action: Inhibition of 1,3-β-Glucan Synthase

The primary target of the Arborcandin family is the enzyme 1,3-β-glucan synthase.[2][3][4][5] This enzyme is a transmembrane protein complex responsible for the synthesis of β-(1,3)-D-glucan, a major structural polymer of the fungal cell wall. The catalytic subunit of this enzyme is encoded by the FKS gene family. By inhibiting this enzyme, Arborcandins disrupt the integrity of the fungal cell wall, leading to osmotic instability and ultimately cell death. This targeted action against a uniquely fungal structure contributes to a lower potential for toxicity in human cells.

Fungal 1,3-β-Glucan Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of 1,3-β-glucan in fungi and the point of inhibition by this compound.

Fungal_Glucan_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_periplasm Periplasmic Space / Cell Wall UDP-Glucose UDP-Glucose Glucan_Synthase_Complex Fks1p (catalytic subunit) Rho1p (regulatory subunit) UDP-Glucose->Glucan_Synthase_Complex:f0 Substrate b-1,3-Glucan_Polymer b-1,3-Glucan_Polymer Glucan_Synthase_Complex:f0->b-1,3-Glucan_Polymer Polymerization Fungal_Cell_Wall Fungal_Cell_Wall b-1,3-Glucan_Polymer->Fungal_Cell_Wall Incorporation Arborcandin_B Arborcandin_B Arborcandin_B->Glucan_Synthase_Complex Inhibition

Caption: Fungal 1,3-β-Glucan Synthesis Pathway and Inhibition by this compound.

Biological Activity of Arborcandins

Arborcandins have demonstrated significant in vitro activity against a range of fungal pathogens. The following table summarizes the inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC) for Arborcandins A and C against key fungal species.

CompoundOrganismIC₅₀ (µg/mL)MIC (µg/mL)
Arborcandin ACandida albicans0.254-8
Aspergillus fumigatus0.05Not explicitly stated
Arborcandin CCandida albicans0.151-2
Aspergillus fumigatus0.015Not explicitly stated

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of 1,3-β-glucan synthase inhibitors like this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) provides standardized protocols for antifungal susceptibility testing.

Objective: To determine the in vitro antifungal activity of this compound against various fungal strains.

Methodology (Broth Microdilution):

  • Preparation of Fungal Inoculum:

    • Fungal isolates are cultured on an appropriate agar (B569324) medium.

    • Conidia or yeast cells are harvested and suspended in sterile saline.

    • The suspension is adjusted to a standardized concentration (e.g., 2×10⁵–5×10⁵ CFU/mL for Aspergillus spp.) using a spectrophotometer or hemocytometer.

  • Preparation of Microdilution Plates:

    • A serial two-fold dilution of this compound is prepared in RPMI 1640 medium (supplemented with 2% glucose) directly in 96-well microtiter plates.

    • A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized fungal suspension.

    • The plates are incubated at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

1,3-β-Glucan Synthase Inhibition Assay (IC₅₀ Determination)

This assay measures the ability of a compound to inhibit the activity of the target enzyme.

Objective: To quantify the inhibitory potency of this compound against 1,3-β-glucan synthase.

Methodology:

  • Preparation of Enzyme Extract (Membrane Fraction):

    • Fungal cells (e.g., Candida albicans) are grown to mid-log phase.

    • Protoplasts are prepared by enzymatic digestion of the cell wall.

    • Protoplasts are lysed, and the membrane fraction containing the 1,3-β-glucan synthase is isolated by centrifugation.

  • Enzyme Reaction:

    • The reaction mixture contains a buffer (e.g., Tris-HCl), the enzyme preparation, and various concentrations of this compound.

    • The reaction is initiated by the addition of the substrate, UDP-[³H]glucose.

    • The mixture is incubated at 30°C for a defined period (e.g., 60 minutes).

  • Quantification of Product:

    • The reaction is stopped by adding a quenching agent (e.g., trichloroacetic acid).

    • The radiolabeled β-(1,3)-D-glucan product, which is insoluble, is collected by filtration.

    • The radioactivity of the collected product is measured using a scintillation counter.

  • Calculation of IC₅₀:

    • The percentage of enzyme inhibition at each concentration of this compound is calculated relative to a control without the inhibitor.

    • The IC₅₀ value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is determined from a dose-response curve.

Purification of Arborcandins by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the isolation and purification of lipopeptide antibiotics like Arborcandins from complex mixtures.

Objective: To purify this compound from the culture filtrate of SANK 17397.

Methodology (Reversed-Phase HPLC):

  • Sample Preparation:

    • The culture broth is centrifuged to remove fungal mycelia.

    • The supernatant is subjected to initial purification steps such as acid precipitation or solid-phase extraction to enrich for lipopeptides.

  • HPLC System:

    • A reversed-phase C18 column is typically used.

    • The mobile phase consists of a gradient of an organic solvent (e.g., acetonitrile) and water, often with an ion-pairing agent like trifluoroacetic acid (TFA).

  • Elution and Detection:

    • The prepared sample is injected into the HPLC system.

    • A gradient elution is performed, starting with a lower concentration of the organic solvent and gradually increasing it.

    • The eluting compounds are monitored using a UV detector, typically at a wavelength of around 210 nm.

  • Fraction Collection and Analysis:

    • Fractions corresponding to the peaks on the chromatogram are collected.

    • The purity and identity of the compound in each fraction are confirmed by analytical HPLC and mass spectrometry.

Experimental Workflow for this compound Discovery and Characterization

The following diagram outlines a typical workflow for the discovery and initial characterization of a novel antifungal agent like this compound.

Experimental_Workflow Fermentation Fermentation Extraction Extraction Fermentation->Extraction Purification_HPLC Purification (HPLC) Extraction->Purification_HPLC Structure_Elucidation Structure Elucidation (NMR, MS) Purification_HPLC->Structure_Elucidation Antifungal_Screening Antifungal Screening (MIC) Purification_HPLC->Antifungal_Screening Enzyme_Inhibition_Assay Enzyme Inhibition Assay (IC50) Antifungal_Screening->Enzyme_Inhibition_Assay Lead_Compound This compound Enzyme_Inhibition_Assay->Lead_Compound

Caption: A typical experimental workflow for the discovery of this compound.

Conclusion

This compound is a member of a promising class of antifungal agents that target the essential fungal enzyme 1,3-β-glucan synthase. While specific data on the molecular weight and formula of this compound are not widely available, the information from its analogues and the detailed experimental protocols for its characterization provide a strong foundation for further research and development. The methodologies outlined in this guide are crucial for the continued investigation of Arborcandins and other novel antifungal compounds, with the ultimate goal of addressing the growing challenge of fungal infections.

References

Unveiling the Antifungal Potential of Arborcandin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Arborcandin family of novel cyclic peptides represents a promising class of antifungal agents. Isolated from a filamentous fungus, these compounds exhibit potent inhibitory activity against 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall integrity. This technical guide provides a comprehensive overview of the biological activity of Arborcandin B, within the context of the broader Arborcandin family. Due to the limited availability of specific data for this compound in public literature, this document summarizes the known quantitative data for the Arborcandin family, provides detailed methodologies for key experimental assays, and presents visual representations of its mechanism of action and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antifungal therapeutics.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, underscores the urgent need for novel antifungal agents with unique mechanisms of action. The fungal cell wall, a structure absent in mammalian cells, presents an attractive target for selective antifungal therapy. A key component of the fungal cell wall is β-(1,3)-D-glucan, a polymer synthesized by the enzyme 1,3-β-D-glucan synthase. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

The Arborcandins are a family of cyclic peptides (A, B, C, D, E, and F) that have been identified as potent inhibitors of 1,3-β-D-glucan synthase.[1] These compounds are structurally distinct from other glucan synthase inhibitors, such as the echinocandins. This guide focuses on the biological activity of this compound, providing available data and contextualizing its potential within its chemical family.

Quantitative Biological Data

While specific quantitative data for this compound is not detailed in the primary literature, the activity of the Arborcandin family (A-F) has been characterized. The following tables summarize the available inhibitory and antifungal activity data for the Arborcandin family. It is important to note that the activity of individual Arborcandins can vary.

Table 1: 1,3-β-D-Glucan Synthase Inhibitory Activity of Arborcandins

Compound FamilyTarget OrganismIC50 Range (µg/mL)
Arborcandins A-FCandida albicans0.012 - 3
Arborcandins A-FAspergillus fumigatus0.012 - 3

Data from Ohyama T, et al. The Journal of Antibiotics, 2000.[1]

Table 2: Antifungal Activity of Arborcandins (Minimum Inhibitory Concentration)

Compound FamilyTarget OrganismMIC Range (µg/mL)
Arborcandins A-FCandida spp.0.25 - 8
Arborcandins A-FAspergillus fumigatus0.063 - 4

Data from Ohyama T, et al. The Journal of Antibiotics, 2000.[1]

Mechanism of Action

Arborcandins exert their antifungal effect through the noncompetitive inhibition of 1,3-β-D-glucan synthase. This enzyme is a transmembrane protein complex responsible for the synthesis of β-(1,3)-D-glucan polymers, which are essential for the structural integrity of the fungal cell wall. By binding to a site distinct from the substrate-binding site, Arborcandins allosterically modulate the enzyme's activity, leading to a cessation of glucan synthesis. The resulting weakened cell wall cannot withstand osmotic pressure, ultimately causing cell lysis and death.

cluster_0 Fungal Cell cluster_1 Result Arborcandin_B This compound Glucan_Synthase 1,3-β-D-Glucan Synthase Arborcandin_B->Glucan_Synthase Noncompetitive Inhibition Cell_Wall Fungal Cell Wall (β(1,3)-D-glucan) Cell_Lysis Cell Lysis and Death Cell_Wall->Cell_Lysis Weakened Glucan_Synthase->Cell_Wall Synthesizes UDP_Glucose UDP-Glucose (Substrate) UDP_Glucose->Glucan_Synthase Binds to active site

Mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's biological activity. These protocols are based on established methods in the field.

1,3-β-D-Glucan Synthase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of 1,3-β-D-glucan synthase by 50% (IC50).

Materials:

  • Fungal cell lysate (source of 1,3-β-D-glucan synthase)

  • UDP-[14C]-glucose (radiolabeled substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2, 1 mM EDTA, and 1 mM β-mercaptoethanol)

  • This compound (or other test compounds) at various concentrations

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare the reaction mixture in microcentrifuge tubes containing assay buffer and the fungal cell lysate.

  • Add varying concentrations of this compound to the tubes. Include a control with no inhibitor.

  • Pre-incubate the mixture at 30°C for 10 minutes.

  • Initiate the reaction by adding UDP-[14C]-glucose.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction by adding cold 10% TCA.

  • Filter the mixture through glass fiber filters to capture the radiolabeled glucan polymer.

  • Wash the filters with 5% TCA and then ethanol (B145695) to remove unincorporated UDP-[14C]-glucose.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

cluster_0 Experimental Workflow: 1,3-β-D-Glucan Synthase Inhibition Assay A Prepare Reaction Mixture (Lysate + Buffer) B Add this compound (Varying Concentrations) A->B C Pre-incubate (30°C, 10 min) B->C D Add UDP-[14C]-glucose (Start Reaction) C->D E Incubate (30°C, 60 min) D->E F Stop Reaction (Add cold TCA) E->F G Filter and Wash F->G H Measure Radioactivity G->H I Calculate IC50 H->I

Workflow for 1,3-β-D-glucan synthase inhibition assay.
Antifungal Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Culture medium (e.g., RPMI-1640)

  • This compound (or other test compounds)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • Perform serial two-fold dilutions of this compound in the culture medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the fungal isolate.

  • Add the fungal inoculum to each well of the microtiter plate. Include a positive control (inoculum without drug) and a negative control (medium only).

  • Incubate the plate at 35°C for 24-48 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of this compound that shows no turbidity (no growth). Alternatively, read the optical density at 600 nm using a microplate reader.

Conclusion

This compound, as part of the novel Arborcandin family of cyclic peptides, holds significant promise as a lead compound for the development of new antifungal drugs. Its potent inhibition of 1,3-β-D-glucan synthase, a validated and fungal-specific target, suggests a high therapeutic potential. While specific biological data for this compound remains to be fully disclosed in the public domain, the activity of the broader Arborcandin family indicates a promising avenue for further research. The experimental protocols and workflows detailed in this guide provide a solid foundation for the continued investigation and development of this compound and related compounds as next-generation antifungal agents. Further studies are warranted to elucidate the specific activity of this compound and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Noncompetitive Inhibition of Fungal Glucan Synthase by Arborcandin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arborcandins are a family of cyclic peptide natural products that exhibit potent antifungal activity through the inhibition of 1,3-β-D-glucan synthase, an essential enzyme for fungal cell wall biosynthesis. This technical guide focuses on the noncompetitive inhibitory action of Arborcandin B against this key enzyme. While specific kinetic data for this compound is not extensively detailed in publicly available literature, this document consolidates the known quantitative data for the Arborcandin family, outlines the experimental protocols for assessing their inhibitory activity, and provides a mechanistic overview based on the well-characterized noncompetitive inhibition of its analogue, Arborcandin C. The information presented herein is intended to support further research and drug development efforts targeting fungal glucan synthase.

Introduction

The fungal cell wall is a crucial structure for maintaining cell integrity and viability, making its biosynthetic pathways attractive targets for antifungal drug development. The enzyme 1,3-β-D-glucan synthase is responsible for the synthesis of 1,3-β-D-glucan, a major structural component of the cell wall in many pathogenic fungi. Arborcandins, a class of novel cyclic peptides, have been identified as potent inhibitors of this enzyme.[1][2][3] This guide specifically addresses the inhibitory properties of this compound, a member of this family. The Arborcandin family, including this compound, demonstrates broad-spectrum fungicidal activity against various Candida species and suppresses the growth of Aspergillus fumigatus.[1]

Quantitative Data: Inhibition of Glucan Synthase by Arborcandins

The Arborcandin family of compounds, including this compound, has been shown to inhibit 1,3-β-D-glucan synthase from Candida albicans and Aspergillus fumigatus. While specific kinetic values for this compound are not individually reported in the primary literature abstracts, the overall inhibitory activity for the Arborcandin family is potent. The half-maximal inhibitory concentration (IC₅₀) values for Arborcandins A, B, C, D, E, and F against the glucan synthases of C. albicans and A. fumigatus range from 0.012 to 3 µg/mL.[1] For comparative purposes, the specific IC₅₀ values for Arborcandins C and F are presented in the table below.

Table 1: IC₅₀ Values of Arborcandins against Fungal 1,3-β-D-Glucan Synthase

CompoundFungal SpeciesIC₅₀ (µg/mL)
Arborcandin CCandida albicans0.15[4]
Aspergillus fumigatus0.015[4]
Arborcandin FCandida albicans0.012[5]
Aspergillus fumigatus0.012[5]

Kinetic studies on Arborcandin C have demonstrated a noncompetitive mode of inhibition against 1,3-β-D-glucan synthase from both C. albicans and A. fumigatus.[1] The apparent inhibition constants (Ki) for Arborcandin C are detailed in the following table. It is plausible that this compound exhibits a similar mechanism of action.

Table 2: Apparent Inhibition Constants (Ki) of Arborcandin C against Fungal 1,3-β-D-Glucan Synthase

Fungal SpeciesApparent Ki (µM)
Candida albicans0.12[1]
Aspergillus fumigatus0.016[1]

Mechanism of Action: Noncompetitive Inhibition

The inhibition of 1,3-β-D-glucan synthase by Arborcandin C has been characterized as noncompetitive.[1] In this model of inhibition, the inhibitor binds to a site on the enzyme that is distinct from the substrate-binding site (allosteric site). This binding event reduces the catalytic efficiency of the enzyme without affecting the binding of the substrate, UDP-glucose. Consequently, the maximal velocity (Vmax) of the enzymatic reaction is decreased, while the Michaelis constant (Km) for the substrate remains unchanged.

Noncompetitive_Inhibition E Glucan Synthase (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S UDP-Glucose (S) ES->E P Glucan Polymer (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I This compound (I) EI->E EI->ESI + S ESI->ES ESI->EI

Figure 1: Noncompetitive inhibition of glucan synthase by this compound.

Experimental Protocols

The following is a generalized protocol for the in vitro assay of 1,3-β-D-glucan synthase inhibition, based on methodologies used for Arborcandins and other glucan synthase inhibitors.

Preparation of Microsomal Enzyme Fraction
  • Fungal Culture: Grow the desired fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in a suitable liquid medium to the exponential growth phase.

  • Cell Lysis: Harvest the cells by centrifugation and wash them with a suitable buffer. Resuspend the cell pellet in a lysis buffer containing protease inhibitors and disrupt the cells using methods such as bead beating or French press.

  • Differential Centrifugation: Centrifuge the cell lysate at a low speed to remove whole cells and large debris.

  • Microsome Isolation: Subject the supernatant to ultracentrifugation to pellet the microsomal fraction, which contains the membrane-bound 1,3-β-D-glucan synthase.

  • Resuspension: Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

Glucan Synthase Activity Assay
  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), activators (e.g., GTP), and the substrate, UDP-[³H]glucose.

  • Inhibitor Addition: Add varying concentrations of this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO) to the reaction mixture. Include a solvent control without the inhibitor.

  • Enzyme Addition: Initiate the reaction by adding a specific amount of the microsomal enzyme preparation to the reaction mixture.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a quenching agent, such as trichloroacetic acid (TCA).

  • Product Quantification:

    • Filter the reaction mixture through a glass fiber filter to capture the acid-insoluble [³H]-labeled glucan polymer.

    • Wash the filter extensively to remove unincorporated UDP-[³H]glucose.

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the solvent control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Assay_Workflow cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis fungal_culture Fungal Culture cell_lysis Cell Lysis fungal_culture->cell_lysis centrifugation Differential Centrifugation cell_lysis->centrifugation microsome_isolation Microsome Isolation centrifugation->microsome_isolation start_reaction Add Microsomal Enzyme microsome_isolation->start_reaction reaction_setup Prepare Reaction Mix (Buffer, GTP, UDP-[3H]glucose) add_inhibitor Add this compound reaction_setup->add_inhibitor add_inhibitor->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Quench with TCA incubation->stop_reaction quantification Filter and Quantify Radioactivity stop_reaction->quantification data_analysis Calculate % Inhibition Determine IC50 quantification->data_analysis

Figure 2: Experimental workflow for the glucan synthase inhibition assay.

Concluding Remarks

This compound is a promising antifungal agent that targets the essential enzyme 1,3-β-D-glucan synthase. While detailed kinetic studies specifically for this compound are not widely available, the data from the broader Arborcandin family, particularly the noncompetitive inhibition demonstrated by Arborcandin C, provide a strong foundation for understanding its mechanism of action. The methodologies and data presented in this guide are intended to facilitate further investigation into the precise inhibitory characteristics of this compound and to aid in the development of novel antifungal therapies. Further research to elucidate the specific IC₅₀ and Ki values for this compound and to confirm its noncompetitive binding mode is warranted.

References

Preliminary In Vitro Efficacy of Arborcandin B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preliminary in vitro studies on Arborcandin B, a member of the novel cyclic peptide family of antifungals known as Arborcandins. This document synthesizes available data on its mechanism of action, antifungal activity, and the experimental protocols used for its evaluation.

Core Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase

Arborcandins exert their antifungal effect by targeting a crucial enzyme in the fungal cell wall synthesis pathway: 1,3-β-D-glucan synthase. This enzyme is responsible for the polymerization of UDP-glucose into β-1,3-D-glucan, a primary structural component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy.

Studies have shown that Arborcandins act as noncompetitive inhibitors of this enzyme.[1][2] This mode of inhibition suggests that Arborcandins bind to a site on the enzyme distinct from the active site where the substrate, UDP-glucose, binds. This binding event induces a conformational change in the enzyme, reducing its catalytic efficiency and thereby disrupting the production of β-1,3-D-glucan. The resulting weakened cell wall cannot withstand osmotic stress, leading to cell lysis and fungal death.

cluster_0 Fungal Cell Cytoplasm cluster_1 Fungal Cell Membrane cluster_2 Fungal Cell Wall UDP_Glucose UDP-Glucose (Substrate) Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1 subunit) UDP_Glucose->Glucan_Synthase Binds to active site Glucan β-1,3-D-Glucan (Cell Wall Component) Glucan_Synthase->Glucan Synthesizes Arborcandin_B This compound Arborcandin_B->Glucan_Synthase Noncompetitive inhibition

Figure 1: Mechanism of this compound Action.

Quantitative Antifungal Activity

While specific quantitative data for this compound is not detailed in the primary literature, the activity of the Arborcandin family (A-F) has been characterized. The available data provides a strong indication of the potential potency of this compound. For context, specific values for Arborcandins C and F are also presented.

Table 1: 1,3-β-D-Glucan Synthase Inhibition (IC50)

CompoundTarget OrganismIC50 (µg/mL)
Arborcandins (A-F)Candida albicans0.012 - 3
Aspergillus fumigatus0.012 - 3
Arborcandin CCandida albicans0.15
Aspergillus fumigatus0.015
Arborcandin FCandida albicans0.012
Aspergillus fumigatus0.012

Source: Ohyama T, et al. (2000)[1], MedChemExpress[3][4]

Table 2: In Vitro Antifungal Activity (MIC)

CompoundTarget OrganismMIC (µg/mL)
Arborcandins (A-F)Candida spp.0.25 - 8
Aspergillus fumigatus0.063 - 4
Arborcandin CCandida spp.1 - 2
Arborcandin FCandida spp.2 - 4

Source: Ohyama T, et al. (2000), MedChemExpress

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary in vitro studies of Arborcandins.

Antifungal Susceptibility Testing (Broth Microdilution for MIC)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal isolates.

Materials:

  • This compound

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate on appropriate agar (B569324) plates for 24 hours at 35°C.

    • Prepare a suspension of the fungal colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).

    • Perform serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate to achieve concentrations that are twice the final desired test concentrations.

  • Plate Inoculation:

    • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

    • Include a positive control well (inoculum without the drug) and a negative control well (medium only).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control. This can be assessed visually or by reading the optical density with a microplate reader.

Start Start Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Dilute_Drug Serial Dilution of This compound Start->Dilute_Drug Inoculate_Plate Inoculate 96-well Plate Prep_Inoculum->Inoculate_Plate Dilute_Drug->Inoculate_Plate Incubate Incubate at 35°C (24-48 hours) Inoculate_Plate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

Figure 2: Workflow for MIC Determination.

1,3-β-D-Glucan Synthase Inhibition Assay (IC50)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against 1,3-β-D-glucan synthase.

Materials:

  • This compound

  • Fungal cell lysate or purified 1,3-β-D-glucan synthase

  • UDP-[¹⁴C]glucose (radiolabeled substrate)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)

  • GTPγS (activator)

  • Bovine Serum Albumin (BSA)

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Enzyme Preparation:

    • Prepare a membrane fraction containing 1,3-β-D-glucan synthase from fungal protoplasts.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, GTPγS, BSA, and the fungal enzyme preparation.

    • Add varying concentrations of this compound to the reaction mixtures.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding UDP-[¹⁴C]glucose to the reaction mixture.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Precipitation:

    • Stop the reaction by adding cold 10% TCA. This will precipitate the newly synthesized radiolabeled glucan.

  • Filtration and Washing:

    • Filter the reaction mixture through glass fiber filters to capture the precipitated glucan.

    • Wash the filters with TCA and ethanol (B145695) to remove unincorporated UDP-[¹⁴C]glucose.

  • Quantification:

    • Measure the radioactivity of the filters using a liquid scintillation counter. The amount of radioactivity is proportional to the activity of the 1,3-β-D-glucan synthase.

  • IC50 Calculation:

    • Plot the enzyme activity against the concentration of this compound. The IC50 is the concentration of this compound that reduces the enzyme activity by 50%.

Start Start Prep_Enzyme Prepare Enzyme (Glucan Synthase) Start->Prep_Enzyme Prep_Reaction Prepare Reaction Mix with this compound Prep_Enzyme->Prep_Reaction Start_Reaction Initiate Reaction with UDP-[¹⁴C]glucose Prep_Reaction->Start_Reaction Incubate Incubate at 30°C Start_Reaction->Incubate Stop_Reaction Stop Reaction with TCA Incubate->Stop_Reaction Filter_Wash Filter and Wash Stop_Reaction->Filter_Wash Measure_Activity Measure Radioactivity Filter_Wash->Measure_Activity Calculate_IC50 Calculate IC₅₀ Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Figure 3: Workflow for IC50 Determination.

Conclusion

The preliminary in vitro data on the Arborcandin family of compounds, including this compound, demonstrate potent antifungal activity against clinically relevant pathogens such as Candida and Aspergillus species. The specific targeting of the fungal-specific enzyme 1,3-β-D-glucan synthase through a noncompetitive inhibition mechanism highlights its potential as a promising candidate for further drug development. While specific quantitative data for this compound remains to be fully disclosed in the public domain, the activity profile of the Arborcandin family provides a strong rationale for its continued investigation. The detailed experimental protocols provided herein offer a framework for the replication and expansion of these foundational studies.

References

Methodological & Application

Application Notes and Protocols for Arborcandin B MIC Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborcandin B is a member of the arborcandin family of cyclic peptides, which have demonstrated potent antifungal activity.[1] These compounds act by inhibiting 1,3-β-D-glucan synthase, a critical enzyme responsible for the synthesis of β-glucan, an essential component of the fungal cell wall.[1][2][3] This inhibition disrupts cell wall integrity, leading to fungal cell death. Understanding the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens is crucial for preclinical development and for establishing its potential as a therapeutic agent.

These application notes provide a detailed protocol for determining the MIC of this compound against common fungal pathogens, such as Candida spp. and Aspergillus spp. The methodology is based on the widely recognized standards for antifungal susceptibility testing established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5][6][7][8][9][10]

Data Presentation

The following table summarizes the reported MIC ranges for the arborcandin class of compounds against key fungal genera. It is important to note that specific MIC values for this compound should be determined empirically using the protocol outlined below.

Fungal GenusMIC Range (µg/mL)Reference
Candida spp.0.25 - 8[1]
Aspergillus spp.0.063 - 4[1]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol details the broth microdilution method for determining the MIC of this compound against yeast and filamentous fungi.

Materials
  • This compound (powder form)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI 1640 liquid medium with L-glutamine, without sodium bicarbonate, and buffered with 3-(N-morpholino)propanesulfonic acid (MOPS) to pH 7.0

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Quality control (QC) strains (e.g., C. parapsilosis ATCC 22019, A. fumigatus ATCC 204305)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Hemocytometer

  • Sterile, inert wetting agent (e.g., Tween 20) for mold preparation

Methods

1. Preparation of this compound Stock and Working Solutions

a. Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 1600 µg/mL. b. Further dilute the stock solution in RPMI 1640 medium to prepare a working solution at twice the highest desired final concentration in the microtiter plate.

2. Inoculum Preparation

  • For Yeasts (Candida spp.): a. Subculture the yeast isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours. b. Select several well-isolated colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.[5] d. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • For Molds (Aspergillus spp.): a. Culture the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days to encourage sporulation. b. Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 20) and gently scraping the surface. c. Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. d. Adjust the conidial suspension to a final concentration of 0.4-5 x 10^4 CFU/mL using a hemocytometer.[5] e. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.2-2.5 x 10^4 CFU/mL in the test wells.

3. Microtiter Plate Preparation and Inoculation

a. Dispense 100 µL of RPMI 1640 broth into wells 2 through 11 of a 96-well microtiter plate. b. Add 200 µL of the this compound working solution to well 1. c. Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as a drug-free growth control. d. Add 100 µL of the standardized fungal inoculum to each well (wells 1-11). This will result in a final volume of 200 µL per well and the desired final drug concentrations. e. Include a sterility control well containing 200 µL of uninoculated RPMI 1640 medium.

4. Incubation

a. Incubate the plates at 35°C. b. For Candida spp., incubate for 24 hours. c. For Aspergillus spp., incubate for 48 hours.

5. Reading and Interpretation of Results

a. The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well. b. The endpoint can be determined visually or by using a microplate reader at a wavelength of 530 nm. c. For echinocandin-class drugs like this compound, the Minimum Effective Concentration (MEC) may also be determined for filamentous fungi, which is the lowest drug concentration at which aberrant, small, rounded, and compact hyphal forms are observed microscopically.

Visualizations

Mechanism of Action of this compound

ArborcandinB_MOA cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1p/Fks2p) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan 1,3-β-D-Glucan (Cell Wall Component) Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Arborcandin_B This compound Arborcandin_B->Glucan_Synthase Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Testing

MIC_Workflow start Start prep_drug Prepare this compound Stock & Working Solutions start->prep_drug prep_inoculum Prepare Fungal Inoculum (Yeast or Mold) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_drug->serial_dilution inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (24-48h at 35°C) inoculate->incubate read_results Read MIC Endpoint (Visually or Spectrophotometrically) incubate->read_results end End read_results->end

Caption: Broth microdilution MIC testing workflow.

References

Arborcandin B: Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborcandin B is a member of the arborcandin family of cyclic lipopeptides, which are potent inhibitors of (1,3)-β-D-glucan synthase, an essential enzyme in the fungal cell wall biosynthesis pathway. This unique mechanism of action makes this compound a valuable tool for antifungal research and a potential candidate for novel drug development. These application notes provide detailed protocols for the preparation and use of this compound solutions in a laboratory setting, along with a summary of its biological activity and relevant physicochemical properties.

Physicochemical and Biological Properties of this compound

This compound is a novel cyclic peptide that demonstrates significant inhibitory activity against the (1,3)-β-D-glucan synthases of key fungal pathogens.[1] While specific details on the physicochemical properties of this compound are not widely published, data from its congeners, Arborcandins A, C, and F, suggest a molecular weight in the range of 1250-1320 g/mol .

Table 1: Biological Activity of this compound
ParameterOrganismValueReference
IC50Candida albicans (1,3-β-D-glucan synthase)3 µg/mL[1]
IC50Aspergillus fumigatus (1,3-β-D-glucan synthase)0.3 µg/mL[1]
MICCandida albicans8 µg/mL[1]
MICAspergillus fumigatus4 µg/mL[1]

Solution Preparation and Storage

The limited information on the solubility of this compound necessitates a careful and empirical approach to solution preparation. Given its lipopeptide nature, it is anticipated to have poor solubility in aqueous solutions and better solubility in organic solvents.

Recommended Solvents:
  • Primary Recommendation: Dimethyl sulfoxide (B87167) (DMSO)

  • Secondary Recommendation: Ethanol or Methanol

Protocol for Preparation of a 10 mg/mL Stock Solution in DMSO:

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mg/mL. For example, to prepare 1 mL of a 10 mg/mL solution, add 100 µL of DMSO to 1 mg of this compound.

  • Dissolution: Vortex the solution gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no particulates. If necessary, brief sonication in a water bath may aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Note on Stability:

There is no published data on the long-term stability of this compound in solution. As a general precaution for lipopeptides, it is recommended to use freshly prepared solutions whenever possible. If stored, protect from light and minimize freeze-thaw cycles. The stability of similar antifungal agents can be affected by temperature and light.[2][3]

Experimental Protocols

Antifungal Susceptibility Testing (MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain using the broth microdilution method.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Fungal culture (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate broth medium (e.g., RPMI-1640 with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • Sterile 96-well microtiter plates

  • Sterile, solvent-resistant pipette tips

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum as per established laboratory protocols (e.g., CLSI M27 for yeasts or M38 for filamentous fungi).

  • Serial Dilution: a. In a sterile 96-well plate, perform a serial two-fold dilution of the this compound stock solution in the broth medium to achieve the desired concentration range (e.g., from 64 µg/mL to 0.0625 µg/mL). Ensure the final concentration of DMSO is below a level that affects fungal growth (typically ≤1%). b. Include a positive control well (fungal inoculum without this compound) and a negative control well (broth medium only).

  • Inoculation: Add the standardized fungal inoculum to each well (except the negative control).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific fungal species (e.g., 35°C for 24-48 hours for Candida albicans).

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control.

(1,3)-β-D-Glucan Synthase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on (1,3)-β-D-glucan synthase.

Materials:

  • This compound stock solution (10 mg/mL in DMSO)

  • Fungal cell lysate or microsomal fraction containing (1,3)-β-D-glucan synthase

  • Assay buffer (e.g., HEPES buffer with appropriate cofactors)

  • Substrate: UDP-glucose

  • Detection reagent (e.g., aniline (B41778) blue or a radioactive substrate detection system)

  • Sterile microcentrifuge tubes or 96-well plates

  • Incubator or water bath

Procedure:

  • Enzyme Preparation: Prepare the fungal enzyme extract containing (1,3)-β-D-glucan synthase according to established methods.

  • Reaction Setup: a. In a microcentrifuge tube or a well of a microtiter plate, combine the assay buffer, the enzyme preparation, and varying concentrations of this compound (or DMSO as a vehicle control). b. Pre-incubate the mixture for a short period at the optimal temperature for the enzyme.

  • Initiation of Reaction: Add the substrate (UDP-glucose) to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture for a defined period at the optimal temperature.

  • Termination and Detection: Stop the reaction and quantify the amount of synthesized (1,3)-β-D-glucan using a suitable detection method.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Signaling Pathway: Inhibition of Fungal Cell Wall Synthesis

cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase (1,3)-β-D-Glucan Synthase UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan (1,3)-β-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Cell Wall Integrity Beta_Glucan->Cell_Wall Arborcandin_B This compound Arborcandin_B->Glucan_Synthase Inhibition

Caption: this compound inhibits (1,3)-β-D-glucan synthase.

Experimental Workflow: MIC Determination

A Prepare this compound Stock Solution C Serial Dilution in 96-well Plate A->C B Prepare Fungal Inoculum D Inoculate Wells B->D C->D E Incubate at 35°C D->E F Read and Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

Application Notes and Protocols for Antifungal Susceptibility Testing of Arborcandin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the in vitro antifungal activity of Arborcandin B, a member of the arborcandin family of 1,3-β-glucan synthase inhibitors. The protocols are adapted from the globally recognized standards of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for yeasts and filamentous fungi.

Introduction to this compound

Arborcandins are a class of cyclic peptide antifungals that exhibit potent inhibitory activity against 1,3-β-glucan synthase, an essential enzyme for the integrity of the fungal cell wall.[1] This mechanism of action is similar to that of the echinocandin class of antifungals. This compound, as part of this class, shows promise for its fungicidal activity against a range of fungal pathogens, including various Candida species and Aspergillus fumigatus.[1] Accurate and reproducible in vitro susceptibility testing is a cornerstone of preclinical development, providing essential data on the compound's spectrum of activity and potency.

Data Presentation: In Vitro Activity of Arborcandins

The following tables summarize the available quantitative data on the in vitro activity of the arborcandin class of compounds against key fungal pathogens. As this compound is an investigational agent, publicly available data is limited. The data presented is primarily for the arborcandin class, with specific values for this compound noted where available.

Table 1: In Vitro Activity of Arborcandins Against Candida Species

Fungal SpeciesThis compound MIC (µg/mL)Arborcandin Class MIC Range (µg/mL)
Candida spp.Data not specified0.25 - 8[1]
Candida albicansData not specified1 - 2 (for Arborcandin C)[2]
Candida glabrataNo data availableNo specific data available
Candida parapsilosisNo data availableNo specific data available
Candida tropicalisNo data availableNo specific data available
Candida kruseiNo data availableNo specific data available

Table 2: In Vitro Activity of Arborcandins Against Aspergillus Species

Fungal SpeciesThis compound MIC/MEC (µg/mL)Arborcandin Class MIC/MEC Range (µg/mL)
Aspergillus fumigatusData not specified0.063 - 4[1]
Aspergillus flavusNo data availableNo specific data available
Aspergillus terreusNo data availableNo specific data available

Table 3: 50% Inhibitory Concentration (IC50) of Arborcandins

Fungal SpeciesThis compound IC50 (µg/mL)Arborcandin Class IC50 Range (µg/mL)
Candida albicansData not specified0.012 - 3[1]
Aspergillus fumigatusData not specified0.012 - 3[1]

Note: MIC (Minimum Inhibitory Concentration) is the standard metric for yeasts, while MEC (Minimum Effective Concentration) is often used for filamentous fungi when testing echinocandin-class drugs, reflecting a different morphological endpoint.

Experimental Protocols

The following are detailed protocols for performing antifungal susceptibility testing of this compound. These are based on established CLSI and EUCAST methodologies and should be adapted as necessary for a novel investigational compound.

Protocol 1: Broth Microdilution Method for Yeasts (Adapted from CLSI M27)

This method is suitable for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida species and other yeasts such as Cryptococcus neoformans.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS)

  • Sterile 96-well U-bottom microtiter plates

  • Fungal isolates and quality control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Spectrophotometer

  • Incubator (35°C)

Workflow Diagram:

BrothMicrodilution_Yeast cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound stock solution in DMSO B Prepare serial dilutions in RPMI 1640 medium A->B E Dispense drug dilutions and inoculum into 96-well plate B->E C Prepare standardized fungal inoculum (0.5 McFarland) D Dilute inoculum to final concentration in RPMI C->D D->E F Incubate at 35°C for 24-48 hours E->F G Visually or spectrophotometrically read the plate F->G H Determine MIC (≥50% growth inhibition) G->H

Broth Microdilution Workflow for Yeasts

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well plate to achieve the desired final concentration range (e.g., 0.015 to 8 µg/mL).

    • Include a drug-free well for growth control and a medium-only well for sterility control.

  • Inoculum Preparation:

    • Culture the yeast isolates on Sabouraud Dextrose Agar (B569324) for 24-48 hours at 35°C.

    • Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 103 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions.

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates or use a microplate reader to determine the MIC.

    • The MIC is defined as the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% growth inhibition) compared to the drug-free growth control.

Protocol 2: Broth Microdilution Method for Filamentous Fungi (Adapted from CLSI M38)

This protocol is designed to determine the Minimum Effective Concentration (MEC) of this compound against filamentous fungi such as Aspergillus species. For echinocandin-class drugs, the endpoint is often a morphological change rather than complete growth inhibition.

Materials:

  • Same as for the yeast protocol, with the addition of sterile saline containing 0.05% Tween 20.

Workflow Diagram:

BrothMicrodilution_Mold cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound stock and dilutions D Dispense drug and inoculum into 96-well plate A->D B Prepare conidial suspension C Adjust inoculum to final concentration in RPMI B->C C->D E Incubate at 35°C for 48-72 hours D->E F Microscopically examine for morphological changes E->F G Determine MEC (abnormal, compact growth) F->G

Broth Microdilution Workflow for Molds

Procedure:

  • Drug and Plate Preparation:

    • Follow the same procedure as for the yeast protocol to prepare the this compound dilutions in the microtiter plates.

  • Inoculum Preparation:

    • Grow the mold isolates on Potato Dextrose Agar for 5-7 days to encourage sporulation.

    • Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 20 and gently scraping the surface.

    • Adjust the conidial suspension with a spectrophotometer and then dilute in RPMI 1640 to achieve a final inoculum concentration of 0.4-5 x 104 CFU/mL.

  • Inoculation and Incubation:

    • Inoculate the microtiter plates with the standardized conidial suspension.

    • Incubate at 35°C for 48-72 hours.

  • MEC Determination:

    • The MEC is determined by observing the morphological changes of the fungal growth.

    • The MEC is the lowest concentration of this compound that leads to the growth of small, compact, and rounded hyphal forms, in contrast to the filamentous growth seen in the drug-free control well. This is often best observed using an inverted microscope.

Protocol 3: Disk Diffusion Method for Yeasts (Adapted from CLSI M44)

This method provides a simpler, qualitative or semi-quantitative assessment of the susceptibility of yeasts to this compound.

Materials:

  • This compound powder

  • Sterile 6-mm blank paper disks

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue

  • Petri dishes (150 mm)

  • Yeast isolates and QC strains

  • 0.5 McFarland turbidity standard

Workflow Diagram:

DiskDiffusion_Yeast cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound impregnated disks D Apply disks to agar surface A->D B Prepare standardized yeast inoculum (0.5 McFarland) C Inoculate Mueller-Hinton agar plate B->C C->D E Incubate at 35°C for 20-24 hours D->E F Measure the diameter of the zone of inhibition E->F

Disk Diffusion Workflow for Yeasts

Procedure:

  • Disk Preparation:

    • Prepare a solution of this compound at a concentration that, when applied to the blank disks (e.g., 20 µL), results in the desired disk potency. The optimal potency will need to be determined empirically.

    • Apply the solution to the disks and allow them to dry in a sterile environment.

  • Inoculum Preparation:

    • Prepare a yeast suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation and Disk Application:

    • Dip a sterile cotton swab into the inoculum suspension and streak the entire surface of the Mueller-Hinton agar plate to ensure confluent growth.

    • Aseptically place the this compound-impregnated disks onto the agar surface.

  • Incubation and Measurement:

    • Incubate the plates at 35°C for 20-24 hours.

    • Measure the diameter of the zone of growth inhibition around each disk to the nearest millimeter.

Interpretation: For an investigational agent like this compound, interpretive criteria (susceptible, intermediate, resistant) for zone diameters will not be established. The results should be reported as the measured zone diameter in millimeters. These data can be correlated with MIC values obtained from broth microdilution to establish a preliminary understanding of the relationship between the two methods.

Signaling Pathway and Mechanism of Action

This compound inhibits the 1,3-β-glucan synthase enzyme complex, which is responsible for the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall. This inhibition disrupts cell wall integrity, leading to osmotic instability and ultimately cell death.

MechanismOfAction Arborcandin_B This compound Glucan_Synthase 1,3-β-glucan Synthase (Fks protein complex) Arborcandin_B->Glucan_Synthase Inhibits Beta_Glucan_Synthesis β-(1,3)-glucan Synthesis Glucan_Synthase->Beta_Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Beta_Glucan_Synthesis->Cell_Wall Maintains Osmotic_Lysis Osmotic Lysis and Cell Death Cell_Wall->Osmotic_Lysis Disruption leads to

Mechanism of Action of this compound

Conclusion

The provided protocols, adapted from CLSI and EUCAST standards, offer a robust framework for the in vitro evaluation of this compound's antifungal activity. Consistent application of these methods will generate reliable and comparable data, which is crucial for the continued development and characterization of this promising antifungal agent. As more data becomes available for this compound, the summary tables can be expanded to provide a more comprehensive overview of its antifungal spectrum.

References

Arborcandin B: A Potent Research Tool for Elucidating Fungal Cell Wall Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal cell wall is a dynamic and essential organelle, crucial for maintaining cell shape, providing osmotic protection, and mediating interactions with the environment. Its unique composition, particularly the presence of (1,3)-β-D-glucan, which is absent in mammalian cells, makes it an attractive target for antifungal drug development. Arborcandin B is a potent and specific inhibitor of (1,3)-β-D-glucan synthase, the enzyme responsible for synthesizing this critical cell wall polymer.[1][2] This property makes this compound an invaluable research tool for investigating the intricacies of fungal cell wall biosynthesis, the cellular stress responses to cell wall damage, and for screening new antifungal agents. This document provides detailed application notes and experimental protocols for utilizing this compound in fungal cell wall research.

Mechanism of Action

This compound belongs to a class of cyclic peptides that non-competitively inhibit the (1,3)-β-D-glucan synthase enzyme complex.[1] This inhibition disrupts the synthesis of (1,3)-β-D-glucan, a major structural component of the fungal cell wall. The resulting weakened cell wall leads to osmotic instability, morphological aberrations, and ultimately, fungal cell death. The specificity of this compound for the fungal (1,3)-β-D-glucan synthase makes it a highly selective agent for studying fungal-specific cellular processes.

Quantitative Data Summary

The biological activity of this compound has been quantified against key fungal pathogens. The following tables summarize the in vitro inhibitory activities of this compound and related compounds.

Table 1: (1,3)-β-D-Glucan Synthase Inhibition by Arborcandins

CompoundFungal SpeciesIC50 (µg/mL)
This compoundCandida albicans0.30[2]
This compoundAspergillus fumigatus0.025[2]
Arborcandin Family (Range)Candida albicans0.012 - 3[1]
Arborcandin Family (Range)Aspergillus fumigatus0.012 - 3[1]

Table 2: Antifungal Activity of Arborcandins

CompoundFungal Species/GenusMIC (µg/mL)
This compoundCandida spp.2-4[3][4]
Arborcandin Family (Range)Candida spp.0.25 - 8[1]
Arborcandin Family (Range)Aspergillus fumigatus0.063 - 4[1]

Experimental Protocols

The following protocols provide detailed methodologies for using this compound to study fungal cell wall biology.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • This compound

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • Appropriate liquid growth medium (e.g., RPMI-1640 with MOPS, Sabouraud Dextrose Broth)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the this compound stock solution in the growth medium in the wells of a 96-well plate.

  • Prepare a fungal inoculum suspension and adjust the concentration to the desired density (e.g., 1-5 x 10³ cells/mL for yeasts).

  • Inoculate each well (except for a sterile control) with the fungal suspension.

  • Include a positive control well with no this compound.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 35°C) for 24-48 hours.

  • Determine the MIC visually as the lowest concentration of this compound with no visible growth. Alternatively, measure the optical density (OD) at 600 nm.

Protocol 2: (1,3)-β-D-Glucan Synthase Activity Assay

This assay measures the inhibitory effect of this compound on the activity of (1,3)-β-D-glucan synthase in fungal cell extracts.

Materials:

  • Fungal cell culture

  • This compound

  • Extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM β-mercaptoethanol)

  • Glass beads or cell disruptor

  • Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM GTPγS)

  • UDP-[¹⁴C]-glucose (radiolabeled substrate)

  • Scintillation fluid and counter

Procedure:

  • Grow the fungal culture to mid-log phase and harvest the cells by centrifugation.

  • Wash the cells with cold extraction buffer.

  • Lyse the cells using glass beads or a cell disruptor to prepare a crude membrane fraction.

  • Determine the protein concentration of the cell extract.

  • Set up reaction tubes containing the reaction buffer, a fixed amount of cell extract, and varying concentrations of this compound.

  • Initiate the reaction by adding UDP-[¹⁴C]-glucose.

  • Incubate at the optimal temperature (e.g., 30°C) for a defined period.

  • Stop the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

  • Filter the reaction mixture through a glass fiber filter to capture the radiolabeled glucan product.

  • Wash the filter to remove unincorporated UDP-[¹⁴C]-glucose.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the IC50 value of this compound from the dose-response curve.

Protocol 3: Fungal Cell Wall Integrity Assay (Spot Assay)

This assay assesses the increased sensitivity of fungal cells to cell wall stressing agents in the presence of this compound.

Materials:

  • This compound

  • Fungal strain of interest

  • Yeast extract-peptone-dextrose (YPD) agar (B569324) plates

  • Cell wall stressing agents: Calcofluor White (CFW) and Congo Red (CR)

  • Sterile water or saline

Procedure:

  • Grow the fungal strain in liquid medium to mid-log phase.

  • Prepare a series of 10-fold dilutions of the fungal culture in sterile water or saline.

  • Prepare YPD agar plates containing:

    • No additions (control)

    • A sub-inhibitory concentration of this compound

    • A cell wall stressing agent (e.g., 10 µg/mL CFW or 100 µg/mL CR)

    • A combination of this compound and the stressing agent.

  • Spot 5 µL of each fungal dilution onto the surface of the plates.

  • Allow the spots to dry and incubate the plates at the optimal growth temperature until growth is visible on the control plate.

  • Observe and document the growth patterns. Increased sensitivity to the stressing agent in the presence of this compound will be indicated by reduced growth compared to the plates with the individual agents.

Protocol 4: Chitin (B13524) Quantification Assay

This protocol measures the compensatory increase in chitin content in the fungal cell wall in response to (1,3)-β-D-glucan synthesis inhibition by this compound.

Materials:

Procedure:

  • Grow the fungal culture in the presence and absence of a sub-inhibitory concentration of this compound.

  • Harvest and wash the fungal cells.

  • Lyophilize and weigh the dried cell pellets.

  • Hydrolyze the cell wall material in 6 M HCl at 100°C for 4 hours to convert chitin to glucosamine.

  • Neutralize the hydrolysate.

  • Add sodium nitrite followed by ammonium sulfamate to the samples.

  • Add DMAB reagent and incubate to allow color development.

  • Measure the absorbance at 585 nm.

  • Quantify the glucosamine content by comparing the absorbance to a standard curve prepared with known concentrations of glucosamine.

Protocol 5: Western Blot Analysis of the Cell Wall Integrity (CWI) Pathway

This protocol is used to detect the activation of the CWI signaling pathway, specifically the phosphorylation of the terminal MAP kinase (e.g., Slt2/Mpk1 in yeast), in response to this compound-induced cell wall stress.

Materials:

  • Fungal culture

  • This compound

  • Lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the phosphorylated form of the target MAPK (e.g., anti-phospho-p42/44 MAPK)

  • Primary antibody against the total form of the target MAPK (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat fungal cultures with this compound for various time points.

  • Harvest the cells and prepare protein extracts using a suitable lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the phosphorylated MAPK.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total MAPK as a loading control.

Visualizations

The following diagrams illustrate key concepts related to the use of this compound in fungal cell wall research.

G cluster_0 This compound Action and Cellular Response Arborcandin_B This compound Glucan_Synthase (1,3)-β-D-Glucan Synthase (Fks1) Arborcandin_B->Glucan_Synthase Inhibits Glucan_Synthesis Inhibition of (1,3)-β-D-Glucan Synthesis Arborcandin_B->Glucan_Synthesis Cell_Wall_Stress Cell Wall Stress Glucan_Synthesis->Cell_Wall_Stress CWI_Pathway Activation of Cell Wall Integrity (CWI) Pathway Cell_Wall_Stress->CWI_Pathway Chitin_Synthesis Compensatory Chitin Synthesis CWI_Pathway->Chitin_Synthesis

Caption: Mechanism of action of this compound and the resulting cellular response.

G cluster_1 Fungal Cell Wall Integrity (CWI) Signaling Pathway Cell_Wall_Stress Cell Wall Stress (e.g., this compound) Sensors Cell Surface Sensors (Wsc1, Mid2) Cell_Wall_Stress->Sensors Rho1_GEF Rho1-GEF (Rom2) Sensors->Rho1_GEF Rho1_GTPase Rho1 GTPase Rho1_GEF->Rho1_GTPase PKC1 PKC1 Rho1_GTPase->PKC1 MAPKKK MAPKKK (Bck1) PKC1->MAPKKK MAPKK MAPKK (Mkk1/2) MAPKKK->MAPKK MAPK MAPK (Slt2/Mpk1) MAPKK->MAPK Transcription_Factors Transcription Factors (Rlm1, Swi4/6) MAPK->Transcription_Factors Gene_Expression Target Gene Expression (Cell Wall Repair, Chitin Synthesis) Transcription_Factors->Gene_Expression

Caption: Simplified diagram of the fungal Cell Wall Integrity (CWI) signaling pathway.

G cluster_2 Experimental Workflow for Studying CWI Pathway Activation Start Start: Fungal Culture Treatment Treat with this compound (Time Course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Protein_Extraction Protein Extraction Harvest->Protein_Extraction Quantification Protein Quantification Protein_Extraction->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detection Detection of Phospho-MAPK Western_Blot->Detection Analysis Data Analysis Detection->Analysis

Caption: Workflow for analyzing CWI pathway activation using Western blotting.

References

Application Notes and Protocols for In Vitro Assay Development Using Arborcandin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborcandin B is a member of the arborcandin family of cyclic peptides, which have been identified as potent inhibitors of fungal 1,3-β-D-glucan synthase.[1] This enzyme is a critical component in the synthesis of β-glucan, an essential polymer for maintaining the integrity of the fungal cell wall. By targeting this pathway, which is absent in mammalian cells, this compound presents a promising avenue for the development of novel antifungal therapeutics with high selectivity and potentially lower toxicity.

These application notes provide a comprehensive guide for the in vitro evaluation of this compound, including its antifungal activity and its specific mechanism of action. Detailed protocols for key assays are provided to enable researchers to assess the efficacy and characterize the biochemical activity of this compound.

Mechanism of Action: Inhibition of 1,3-β-D-Glucan Synthase

This compound exerts its antifungal effect by inhibiting the enzyme 1,3-β-D-glucan synthase. This enzyme catalyzes the polymerization of UDP-glucose into β-1,3-D-glucan, a major structural component of the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.[1] Studies on the related compound, Arborcandin C, have shown that the inhibition of 1,3-β-D-glucan synthase is noncompetitive.[1]

cluster_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-1,3-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis Glucan_Synthase->Beta_Glucan Inhibition Inhibition Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Essential Component Beta_Glucan->Cell_Wall Disruption Disruption Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Leads to Arborcandin_B This compound Arborcandin_B->Glucan_Synthase Noncompetitive Inhibition

Fig. 1: this compound inhibits fungal cell wall synthesis.

Quantitative Data Summary

Table 1: 1,3-β-D-Glucan Synthase Inhibition

CompoundFungal SpeciesIC50 (µg/mL)
Arborcandin FamilyCandida albicans0.012 - 3
Arborcandin FamilyAspergillus fumigatus0.012 - 3
Arborcandin CCandida albicans0.15[2]
Arborcandin CAspergillus fumigatus0.015[2]
Arborcandin FCandida albicans0.012[3]
Arborcandin FAspergillus fumigatus0.012[3]
This compound C. albicans Data not available
This compound A. fumigatus Data not available

Table 2: Antifungal Activity (Minimum Inhibitory Concentration - MIC)

CompoundFungal SpeciesMIC Range (µg/mL)
Arborcandin FamilyCandida spp.0.25 - 8
Arborcandin FamilyAspergillus fumigatus0.063 - 4
Arborcandin CCandida spp.1 - 2[2]
Arborcandin FCandida spp.2 - 4[3]
This compound Candida spp. Data not available
This compound A. fumigatus Data not available

Experimental Protocols

Protocol 1: In Vitro 1,3-β-D-Glucan Synthase Inhibition Assay

This protocol is adapted from established methods for measuring the activity of 1,3-β-D-glucan synthase and its inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against 1,3-β-D-glucan synthase.

Materials:

  • Fungal strain (e.g., Candida albicans, Aspergillus fumigatus)

  • This compound

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM PMSF, 10% glycerol)

  • Glass beads (0.5 mm)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1% BSA)

  • UDP-[14C]glucose (radiolabeled substrate)

  • Unlabeled UDP-glucose

  • Scintillation cocktail

  • Glass fiber filters

  • Microcentrifuge

  • Scintillation counter

Workflow:

start Start cell_culture 1. Fungal Cell Culture start->cell_culture cell_lysis 2. Cell Lysis (e.g., bead beating) cell_culture->cell_lysis enzyme_prep 3. Enzyme Preparation (Microsomal Fraction) cell_lysis->enzyme_prep assay_setup 4. Assay Setup in Microplate enzyme_prep->assay_setup incubation 5. Incubation with This compound and UDP-[14C]glucose assay_setup->incubation reaction_stop 6. Stop Reaction (e.g., add ethanol) incubation->reaction_stop filtration 7. Filtration to Capture Radiolabeled Glucan reaction_stop->filtration scintillation 8. Scintillation Counting filtration->scintillation data_analysis 9. Data Analysis (IC50) scintillation->data_analysis end End data_analysis->end start Start inoculum_prep 1. Prepare Standardized Fungal Inoculum start->inoculum_prep drug_dilution 2. Prepare Serial Dilutions of this compound in Plate inoculum_prep->drug_dilution inoculation 3. Inoculate Wells with Fungal Suspension drug_dilution->inoculation incubation 4. Incubate at 35°C for 24-48 hours inoculation->incubation mic_determination 5. Determine MIC (Visually or Spectrophotometrically) incubation->mic_determination end End mic_determination->end

References

Measuring the Efficacy of Arborcandin B Against Candida Species: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborcandin B is a member of the arborcandin family of cyclic peptides, which have demonstrated potent antifungal activity. These compounds act as noncompetitive inhibitors of 1,3-β-D-glucan synthase, an essential enzyme for the synthesis of the fungal cell wall. This mechanism of action makes this compound a promising candidate for the development of new therapies against infections caused by Candida species, which can range from superficial mucosal infections to life-threatening systemic candidiasis.

These application notes provide detailed protocols for the in vitro and in vivo evaluation of this compound's efficacy against Candida species. The described methods are essential for determining the antifungal spectrum, potency, and potential therapeutic utility of this compound.

Data Presentation

The following tables provide a framework for summarizing the quantitative data obtained from the experimental protocols outlined below.

Table 1: In Vitro Susceptibility of Candida Species to this compound

Candida SpeciesStrain IDMIC (µg/mL)MFC (µg/mL)
C. albicansATCC 90028
C. glabrataATCC 2001
C. parapsilosisATCC 22019
C. tropicalisATCC 750
C. kruseiATCC 6258
Clinical Isolate 1
Clinical Isolate 2

Table 2: Anti-Biofilm Activity of this compound against Candida albicans

Concentration (µg/mL)Biofilm Inhibition (%)Biofilm Eradication (%)
0 (Control)00
0.5 x MIC
1 x MIC
2 x MIC
4 x MIC

Table 3: In Vivo Efficacy of this compound in a Murine Model of Disseminated Candidiasis

Treatment GroupDosage (mg/kg)Mean Survival Time (Days)Fungal Burden in Kidneys (log10 CFU/g ± SD)
Vehicle Control-
This compound
Fluconazole (Positive Control)

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against planktonic Candida cells.

1.1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[1][2]

Materials:

  • This compound

  • Candida isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation:

    • From a fresh 24-48 hour culture of Candida on Sabouraud Dextrose Agar (SDA), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10^3 CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in RPMI 1640 medium.

    • Perform serial two-fold dilutions of this compound in a 96-well plate to obtain a range of concentrations (e.g., 0.03 - 16 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Candida inoculum to each well containing 100 µL of the drug dilutions.

    • Include a positive control (inoculum without drug) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (approximately 50% reduction) compared to the positive control.

1.2. Determination of Minimum Fungicidal Concentration (MFC)

This protocol is performed after the MIC has been determined.[3][4]

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 100 µL aliquot.

  • Spread the aliquot onto an SDA plate.

  • Incubate the plates at 35°C for 48 hours.

  • The MFC is the lowest concentration of this compound that results in no colony growth on the SDA plate, indicating a ≥99.9% killing of the initial inoculum.[3]

In Vitro Anti-Biofilm Activity

This section describes protocols to assess the ability of this compound to both inhibit the formation of Candida biofilms and to eradicate pre-formed biofilms.

2.1. Biofilm Inhibition Assay

Materials:

  • Flat-bottom 96-well polystyrene plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

  • XTT labeling reagent

  • Menadione solution

Procedure:

  • Inoculum Preparation: Prepare a Candida albicans suspension of 1 x 10^6 cells/mL in RPMI 1640 medium.

  • Assay Setup:

    • Add 100 µL of the prepared inoculum to each well of a 96-well plate.

    • Add 100 µL of this compound at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC) to the wells.

    • Include a drug-free control.

  • Incubation: Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

  • Quantification:

    • Crystal Violet Method:

      • Gently wash the wells twice with sterile PBS to remove non-adherent cells.[5]

      • Air dry the plate for 45 minutes.[5]

      • Stain the biofilms with 110 µL of 0.4% aqueous crystal violet solution for 45 minutes.[5]

      • Wash the wells four times with sterile distilled water.[5]

      • Destain with 200 µL of 95% ethanol.[5]

      • Measure the absorbance at 570 nm.

    • XTT Reduction Assay:

      • Wash the biofilms twice with PBS.

      • Prepare the XTT/menadione solution (20:1 volume ratio) immediately before use.[6]

      • Add 100 µL of the XTT/menadione solution to each well and incubate in the dark at 37°C for 2 hours.

      • Measure the colorimetric change at 490 nm.

  • Data Analysis: Calculate the percentage of biofilm inhibition relative to the drug-free control.

2.2. Biofilm Eradication Assay

Procedure:

  • Biofilm Formation: Form Candida albicans biofilms in a 96-well plate as described in the inhibition assay (steps 1 & 3, without the addition of the drug).

  • Treatment: After 24 hours of biofilm formation, gently wash the wells with PBS and add 200 µL of this compound at various concentrations.

  • Incubation: Incubate for an additional 24 hours at 37°C.

  • Quantification: Quantify the remaining biofilm using either the Crystal Violet or XTT method as described above.

  • Data Analysis: Calculate the percentage of biofilm eradication relative to the untreated control.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

This protocol outlines a method to evaluate the in vivo efficacy of this compound in a mouse model of systemic Candida infection. All animal procedures should be performed in accordance with institutional and national guidelines for animal care and use.

Materials:

  • 6- to 8-week-old female BALB/c or C57BL/6 mice

  • Candida albicans SC5314

  • Sterile, non-pyrogenic saline

  • This compound formulated for in vivo administration

  • Positive control antifungal (e.g., fluconazole)

  • Tissue homogenizer

Procedure:

  • Inoculum Preparation:

    • Grow C. albicans in YPD broth overnight at 30°C with shaking.

    • Harvest the cells by centrifugation, wash twice with sterile saline, and resuspend in saline.

    • Determine the cell concentration using a hemocytometer and adjust to 5 x 10^5 CFU/mL.

  • Infection:

    • Inject each mouse with 0.1 mL of the C. albicans suspension (5 x 10^4 CFU/mouse) via the lateral tail vein.[6]

  • Treatment:

    • Randomly assign infected mice to treatment groups (e.g., vehicle control, this compound at different doses, positive control).

    • Administer the first dose of treatment 2-4 hours post-infection via an appropriate route (e.g., intraperitoneal or intravenous).

    • Continue treatment according to the desired dosing regimen (e.g., once daily for 7 days).

  • Efficacy Assessment:

    • Survival Study: Monitor the mice daily for up to 21 days and record mortality.

    • Fungal Burden Determination:

      • At a predetermined endpoint (e.g., day 3 or 7 post-infection), euthanize a subset of mice from each group.

      • Aseptically harvest organs (typically kidneys, as they are a primary target in this model).

      • Weigh the organs and homogenize them in a known volume of sterile saline.

      • Plate serial dilutions of the homogenates onto SDA plates.

      • Incubate at 35°C for 24-48 hours and count the colony-forming units (CFU).

      • Express the results as log10 CFU per gram of tissue.

Visualizations

G cluster_medium Extracellular Medium cluster_membrane Plasma Membrane cluster_wall Cell Wall UDP-Glucose_source UDP-Glucose Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1p) UDP-Glucose_source->Glucan_Synthase Substrate Glucan_Polymer 1,3-β-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer Synthesis Arborcandin_B This compound Arborcandin_B->Glucan_Synthase Inhibition

Caption: Mechanism of action of this compound.

G Start Start Prepare_Inoculum Prepare Candida Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Serial Dilution of this compound Start->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_24_48h Incubate at 35°C for 24-48h Inoculate_Plate->Incubate_24_48h Read_MIC Determine MIC Incubate_24_48h->Read_MIC Plate_for_MFC Plate on SDA from clear wells Read_MIC->Plate_for_MFC Incubate_48h Incubate at 35°C for 48h Plate_for_MFC->Incubate_48h Read_MFC Determine MFC Incubate_48h->Read_MFC End End Read_MFC->End

Caption: Workflow for MIC and MFC determination.

G Start Start Prepare_Inoculum Prepare C. albicans Inoculum (5x10^5 CFU/mL) Start->Prepare_Inoculum Infect_Mice Infect Mice via Tail Vein (5x10^4 CFU/mouse) Prepare_Inoculum->Infect_Mice Group_and_Treat Group Mice and Administer Treatment (Vehicle, this compound, Control) Infect_Mice->Group_and_Treat Monitor_Survival Monitor Survival Daily (21 days) Group_and_Treat->Monitor_Survival Determine_Fungal_Burden Determine Fungal Burden in Kidneys Group_and_Treat->Determine_Fungal_Burden Analyze_Data Analyze Survival and Fungal Load Monitor_Survival->Analyze_Data Euthanize Euthanize Mice at Endpoint Determine_Fungal_Burden->Euthanize Harvest_Kidneys Harvest and Homogenize Kidneys Euthanize->Harvest_Kidneys Plate_Dilutions Plate Serial Dilutions on SDA Harvest_Kidneys->Plate_Dilutions Incubate_and_Count Incubate and Count CFU Plate_Dilutions->Incubate_and_Count Incubate_and_Count->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vivo efficacy testing.

References

Application Notes and Protocols for Arborcandin B Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arborcandin B is a novel cyclic peptide belonging to the arborcandin family of compounds isolated from the filamentous fungus Arborcandinus sp.[1]. Like other members of its class, this compound is a potent inhibitor of 1,3-β-D-glucan synthase, an essential enzyme for the biosynthesis of the fungal cell wall[1]. This unique mechanism of action, targeting a pathway absent in mammals, makes this compound a promising candidate for the development of new antifungal therapies. These application notes provide detailed guidelines and protocols for the safe handling and experimental use of this compound powder in a laboratory setting.

Safety and Handling Precautions

This compound is a powdered cyclic peptide and a potent enzyme inhibitor. As with any chemical of unknown full toxicological properties, it should be handled with care.

2.1. Personal Protective Equipment (PPE)

  • Gloves: Wear chemical-resistant gloves at all times.

  • Lab Coat: A lab coat or other protective clothing is required.

  • Eye Protection: Chemical safety goggles are mandatory to prevent eye contact.

  • Respiratory Protection: When handling the powder, a properly fitted respirator is recommended to avoid inhalation.

2.2. Handling Procedures

  • Avoid creating dust when handling the powder.

  • Weigh the powder in a designated area, preferably in a chemical fume hood.

  • Avoid direct contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

2.3. Storage

  • Store this compound powder in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • For long-term storage, refer to the manufacturer's recommendations, though storage at -20°C is common for similar peptides.

2.4. Spill and Disposal

  • In case of a spill, avoid generating dust. Moisten the spilled powder with a suitable solvent (e.g., water or ethanol) before carefully wiping it up with absorbent material.

  • Dispose of waste in accordance with local, state, and federal regulations.

Data Presentation: In Vitro Activity of Arborcandins

CompoundTarget OrganismAssay TypeValueReference
Arborcandin FamilyCandida albicansIC50 (1,3-β-glucan synthase)0.012 - 3 µg/mL[1]
Arborcandin FamilyAspergillus fumigatusIC50 (1,3-β-glucan synthase)0.012 - 3 µg/mL[1]
Arborcandin CCandida albicansIC50 (1,3-β-glucan synthase)0.15 µg/mL[2]
Arborcandin CAspergillus fumigatusIC50 (1,3-β-glucan synthase)0.015 µg/mL
Arborcandin FCandida albicansIC50 (1,3-β-glucan synthase)0.012 µg/mL
Arborcandin FAspergillus fumigatusIC50 (1,3-β-glucan synthase)0.012 µg/mL
Arborcandin FamilyCandida spp.MIC0.25 - 8 µg/mL
Arborcandin FamilyAspergillus fumigatusMIC0.063 - 4 µg/mL
Arborcandin CCandida spp.MIC1 - 2 µg/mL
Arborcandin FCandida spp.MIC2 - 4 µg/mL

Experimental Protocols

4.1. Reconstitution of this compound Powder

This compound, as a cyclic peptide, is likely to have limited solubility in aqueous solutions. A stock solution is typically prepared in a polar aprotic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve a desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.

4.2. Minimum Inhibitory Concentration (MIC) Assay

This protocol is based on the broth microdilution method.

Materials:

  • This compound stock solution

  • RPMI-1640 medium, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum (Candida albicans, Aspergillus fumigatus, etc.)

  • Spectrophotometer or microplate reader

Protocol:

  • Prepare a serial two-fold dilution of the this compound stock solution in RPMI-1640 medium in a 96-well plate.

  • Prepare a standardized fungal inoculum (e.g., 0.5-2.5 x 10³ CFU/mL for yeast, 0.4-5 x 10⁴ CFU/mL for molds).

  • Add the fungal inoculum to each well containing the diluted this compound.

  • Include a positive control (fungal inoculum without drug) and a negative control (medium only).

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the positive control.

4.3. 1,3-β-D-Glucan Synthase Inhibition Assay

This assay measures the direct inhibitory effect of this compound on its target enzyme.

Materials:

  • This compound stock solution

  • Fungal cell extract containing 1,3-β-D-glucan synthase

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, and 0.1% Triton X-100)

  • UDP-[¹⁴C]-glucose (radiolabeled substrate)

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Prepare fungal cell extracts known to contain active 1,3-β-D-glucan synthase.

  • In a microcentrifuge tube, combine the fungal cell extract, assay buffer, and various concentrations of this compound.

  • Pre-incubate the mixture for 10 minutes at 30°C.

  • Initiate the enzymatic reaction by adding UDP-[¹⁴C]-glucose.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction by adding 10% trichloroacetic acid (TCA).

  • Filter the reaction mixture through a glass fiber filter to capture the radiolabeled glucan product.

  • Wash the filter with 5% TCA and then with ethanol.

  • Measure the radioactivity on the filter using a scintillation counter.

  • Calculate the percent inhibition of enzyme activity at each this compound concentration and determine the IC50 value.

4.4. Cytotoxicity Assay in Mammalian Cells

This protocol uses the MTT assay to assess the effect of this compound on the viability of mammalian cells.

Materials:

  • This compound stock solution

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Protocol:

  • Seed mammalian cells into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Visualizations

ArborcandinB_Mechanism cluster_fungal_cell Fungal Cell UDP_Glucose UDP-Glucose Glucan_Synthase 1,3-β-D-Glucan Synthase (Enzyme Complex) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan 1,3-β-D-Glucan (Cell Wall Component) Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_Glucan->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption ArborcandinB This compound ArborcandinB->Glucan_Synthase Inhibition

Mechanism of Action of this compound.

MIC_Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound prep_inoculum Prepare Standardized Fungal Inoculum start->prep_inoculum inoculate_plate Inoculate 96-Well Plate prep_compound->inoculate_plate prep_inoculum->inoculate_plate incubation Incubate at 35°C for 24-48 hours inoculate_plate->incubation read_results Read Results Visually or with Plate Reader incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination.

Troubleshooting_Tree start Unexpected Experimental Result check_compound Is the compound soluble in the stock solution? start->check_compound reconstitute Re-evaluate solvent system. Consider gentle warming or sonication. check_compound->reconstitute No check_controls Are the positive and negative controls behaving as expected? check_compound->check_controls Yes troubleshoot_controls Verify inoculum viability/density. Check for media contamination. check_controls->troubleshoot_controls No check_assay_conditions Are incubation time and temperature correct? check_controls->check_assay_conditions Yes adjust_conditions Optimize assay parameters. check_assay_conditions->adjust_conditions No review_protocol Review the entire protocol for potential errors. check_assay_conditions->review_protocol Yes

Troubleshooting Decision Tree.

References

Unveiling the Potential of Arborcandin B in Combating Fungal Biofilms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fungal biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antifungal agents. The complex extracellular matrix, rich in polysaccharides such as β-1,3-glucan, provides a protective barrier against external threats. Arborcandin B, a member of the arborcandin family of cyclic peptides, is a potent inhibitor of 1,3-β-glucan synthase, a critical enzyme in fungal cell wall and biofilm matrix biosynthesis.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to study and potentially inhibit fungal biofilm formation, with a primary focus on clinically relevant species like Candida albicans and Aspergillus fumigatus.

Introduction to this compound and Fungal Biofilms

Fungal biofilms are structured communities of fungal cells encased in a self-produced extracellular matrix (ECM). This matrix, composed of polysaccharides, proteins, lipids, and extracellular DNA, confers protection against host immune responses and antifungal treatments.[2][3][4][5] A key component of the ECM in many pathogenic fungi is β-1,3-glucan, which plays a crucial role in biofilm integrity and adherence.[6][7]

Arborcandins are a class of cyclic peptide antibiotics that noncompetitively inhibit 1,3-β-glucan synthase.[1] This inhibition disrupts the synthesis of β-1,3-glucan, a vital component of the fungal cell wall and biofilm matrix. The arborcandin family, including this compound, has demonstrated potent fungicidal activity against a range of Candida and Aspergillus species.[1] By targeting a fundamental process in biofilm formation, this compound presents a promising avenue for the development of novel anti-biofilm strategies.

Mechanism of Action: Targeting the Biofilm Matrix

This compound's primary mechanism of action is the inhibition of the 1,3-β-glucan synthase enzyme complex. This enzyme is responsible for polymerizing UDP-glucose into long chains of β-1,3-glucan, which are then incorporated into the cell wall and the biofilm's extracellular matrix.

Arborcandin_B This compound Glucan_Synthase 1,3-β-Glucan Synthase Arborcandin_B->Glucan_Synthase Beta_1_3_Glucan β-1,3-Glucan Glucan_Synthase->Beta_1_3_Glucan UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Cell_Wall Fungal Cell Wall Integrity Beta_1_3_Glucan->Cell_Wall Biofilm_Matrix Biofilm Matrix Formation Beta_1_3_Glucan->Biofilm_Matrix Biofilm_Inhibition Biofilm Inhibition Cell_Wall->Biofilm_Inhibition Biofilm_Matrix->Biofilm_Inhibition

Caption: this compound inhibits 1,3-β-glucan synthase, disrupting biofilm formation.

By inhibiting this enzyme, this compound is expected to:

  • Reduce the production of β-1,3-glucan: This directly impacts the structural integrity of the biofilm matrix.

  • Weaken the fungal cell wall: This can lead to increased susceptibility to osmotic stress and other antifungal agents.

  • Inhibit biofilm formation and maturation: A compromised matrix will hinder the development of a robust biofilm structure.

Quantitative Data Summary

While specific data for this compound's anti-biofilm activity is still emerging, the following table summarizes the known inhibitory concentrations of the Arborcandin family against planktonic fungal cells. This data serves as a starting point for designing biofilm inhibition experiments.

Compound FamilyFungal SpeciesIC50 (µg/mL) for 1,3-β-glucan synthaseMIC (µg/mL)Reference
ArborcandinsCandida albicans0.012 - 30.25 - 8[1]
ArborcandinsAspergillus fumigatus0.012 - 30.063 - 4[1]

Experimental Protocols

The following protocols are designed to assess the efficacy of this compound against fungal biofilm formation.

Protocol 1: Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol determines the lowest concentration of this compound that prevents biofilm formation.

Materials:

  • Candida albicans or Aspergillus fumigatus strain

  • RPMI-1640 medium buffered with MOPS

  • This compound stock solution (in DMSO or water)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • 33% Acetic Acid

  • Microplate reader

Procedure:

  • Inoculum Preparation: Culture the fungal strain overnight in a suitable broth medium. Wash and resuspend the cells in RPMI-1640 to a final concentration of 1 x 10^6 cells/mL.

  • Drug Dilution: Prepare a serial dilution of this compound in RPMI-1640 in the 96-well plate. Include a drug-free control (vehicle control) and a media-only control (blank).

  • Inoculation: Add 100 µL of the fungal inoculum to each well (except the blank).

  • Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add 125 µL of 0.1% Crystal Violet to each well and incubate for 15 minutes at room temperature.

  • Washing: Wash the wells three times with sterile PBS and allow them to air dry.

  • Destaining: Add 200 µL of 33% acetic acid to each well to solubilize the stain.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The MBIC is the lowest concentration of this compound that shows a significant reduction in absorbance compared to the drug-free control.

cluster_prep Preparation cluster_assay Assay cluster_quant Quantification Inoculum Prepare Fungal Inoculum Inoculation Inoculate 96-well Plate Inoculum->Inoculation Dilution Serial Dilution of this compound Dilution->Inoculation Incubation Incubate (24-48h) Inoculation->Incubation Wash1 Wash (remove planktonic) Incubation->Wash1 Stain Stain (Crystal Violet) Wash1->Stain Wash2 Wash (remove excess stain) Stain->Wash2 Destain Destain (Acetic Acid) Wash2->Destain Read Read Absorbance (570nm) Destain->Read

Caption: Workflow for determining the Minimum Biofilm Inhibitory Concentration (MBIC).

Protocol 2: XTT Assay for Biofilm Metabolic Activity

This protocol assesses the metabolic activity of the fungal cells within the biofilm after treatment with this compound.

Materials:

  • Biofilms grown in a 96-well plate (as in Protocol 1)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione (B1676200) solution

  • PBS

  • Microplate reader

Procedure:

  • Biofilm Formation: Grow biofilms in a 96-well plate with and without this compound as described in Protocol 1.

  • Washing: Gently wash the biofilms twice with PBS.

  • XTT-Menadione Preparation: Prepare the XTT-menadione solution immediately before use by mixing XTT and menadione according to the manufacturer's instructions.

  • Incubation: Add 100 µL of the XTT-menadione solution to each well and incubate in the dark at 37°C for 2-4 hours.

  • Quantification: Measure the absorbance of the formazan (B1609692) product at 490 nm using a microplate reader. A decrease in absorbance indicates reduced metabolic activity.

Protocol 3: Confocal Scanning Laser Microscopy (CSLM) for Biofilm Visualization

This protocol allows for the visualization of the biofilm structure and the effect of this compound on its architecture.

Materials:

  • Biofilms grown on sterile glass coverslips or in glass-bottom dishes

  • This compound

  • Fluorescent stains (e.g., FUN-1 for metabolic activity, Concanavalin A-Alexa Fluor conjugate for matrix visualization)

  • Confocal microscope

Procedure:

  • Biofilm Growth: Grow biofilms on a suitable surface in the presence or absence of this compound.

  • Staining: Gently wash the biofilms and stain with the desired fluorescent dyes according to the manufacturer's protocols.

  • Imaging: Mount the coverslip or place the dish on the confocal microscope stage. Acquire z-stack images to visualize the three-dimensional structure of the biofilm.

  • Analysis: Analyze the images to assess changes in biofilm thickness, cell viability, and matrix distribution.

Expected Outcomes and Data Interpretation

  • MBIC Assay: A dose-dependent decrease in crystal violet staining is expected with increasing concentrations of this compound, indicating inhibition of biofilm formation.

  • XTT Assay: A reduction in formazan production in this compound-treated biofilms will suggest a decrease in cellular metabolic activity.

  • CSLM: CSLM imaging is expected to show that this compound-treated biofilms are thinner, less dense, and have a disrupted extracellular matrix compared to untreated controls.

Conclusion

This compound holds significant promise as a tool for studying and controlling fungal biofilms. Its specific mechanism of action, targeting the essential β-1,3-glucan component of the biofilm matrix, provides a clear rationale for its anti-biofilm potential. The protocols outlined in this document provide a framework for researchers to investigate the efficacy of this compound and to further elucidate the critical role of β-1,3-glucan in fungal biofilm formation and pathogenesis. Further studies are warranted to explore its in vivo efficacy and potential for therapeutic applications.

References

Troubleshooting & Optimization

Troubleshooting Arborcandin B insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of Arborcandin B, with a particular focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a novel cyclic lipopeptide belonging to the arborcandin class of compounds. Like echinocandins, it is a potent inhibitor of β-(1,3)-D-glucan synthase, a critical enzyme for fungal cell wall synthesis, making it a valuable compound for antifungal research and development. However, due to its lipophilic nature, this compound exhibits poor solubility in aqueous solutions, which can pose significant challenges during in vitro and in vivo experiments, leading to issues with stock solution preparation, compound precipitation, and inaccurate dose-response relationships.

Q2: My this compound, received as a lyophilized powder, is not dissolving in my aqueous buffer. What should I do?

This is a common issue. Lyophilized this compound will likely not dissolve directly in aqueous buffers. It is recommended to first dissolve the compound in a small amount of an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect cellular viability and experimental outcomes.

Q3: What is the maximum recommended concentration of DMSO in a typical cell-based assay?

While the tolerance to DMSO can vary between cell lines and assays, a final concentration of 0.5% (v/v) or less is generally considered safe for most cell-based experiments. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experimental design to account for any potential solvent effects.

Q4: I observed precipitation after diluting my this compound DMSO stock solution into my aqueous buffer. How can I prevent this?

Precipitation upon dilution into an aqueous buffer is a clear indicator of the compound's low aqueous solubility. To address this, you can try the following:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound.

  • Increase the percentage of co-solvent: If your experimental system allows, you might be able to slightly increase the final DMSO concentration. However, be cautious and validate the solvent tolerance of your system.

  • pH adjustment of the buffer: The solubility of cyclic peptides can be pH-dependent. Experimenting with buffers at different pH values (e.g., slightly acidic or slightly basic) may improve solubility.

  • Use of surfactants or cyclodextrins: For formulation development, non-ionic surfactants or cyclodextrins can be employed to enhance the solubility of poorly soluble compounds. However, their use in in vitro assays needs careful consideration and validation.

Q5: How should I store my this compound stock solution?

Once dissolved in an organic solvent like DMSO, it is recommended to store the stock solution at -20°C or -80°C in small, single-use aliquots. This will minimize freeze-thaw cycles, which can lead to compound degradation and precipitation. Before use, allow the aliquot to thaw completely at room temperature.

Troubleshooting Guide: this compound Insolubility

This guide provides a systematic approach to troubleshooting insolubility issues with this compound.

Problem: Lyophilized this compound powder does not dissolve in aqueous buffer.

start Start: Lyophilized this compound powder dissolve_aqueous Attempt to dissolve directly in aqueous buffer start->dissolve_aqueous insoluble Observation: Powder remains insoluble or forms a suspension dissolve_aqueous->insoluble recommendation Recommendation: Use an organic co-solvent for initial dissolution. insoluble->recommendation protocol Follow Protocol for Reconstituting Lyophilized this compound recommendation->protocol

Caption: Initial dissolution workflow for lyophilized this compound.

Problem: this compound precipitates out of solution after dilution of the DMSO stock into aqueous media.

start Start: Dilution of this compound/DMSO stock into aqueous buffer precipitation Observation: Precipitate forms immediately or over time start->precipitation troubleshoot Troubleshooting Steps precipitation->troubleshoot step1 1. Lower the final concentration of this compound troubleshoot->step1 step2 2. Check and optimize the final DMSO concentration (if possible) troubleshoot->step2 step3 3. Adjust the pH of the aqueous buffer troubleshoot->step3 step4 4. Consider formulation aids (e.g., surfactants) for non-cell-based assays troubleshoot->step4 success Resolution: Clear solution is maintained step1->success If successful step2->success If successful step3->success If successful step4->success If successful

Caption: Troubleshooting precipitation of this compound in aqueous media.

Quantitative Data Summary

As specific solubility data for this compound is not yet publicly available, the following tables provide solubility information for structurally and functionally similar echinocandins. This data can serve as a valuable reference for estimating the solubility characteristics of this compound.

Table 1: Solubility of Echinocandins in Various Solvents

CompoundWaterPBS (pH 7.2)EthanolMethanolDMSO
Caspofungin Freely soluble[1]~3 mg/mL[2]Slightly soluble[1]Freely soluble[1]~25 mg/mL[2]
Anidulafungin Poorly soluble~1 mg/mLSolubleSoluble~10 mg/mL
Micafungin (B1204384) Freely soluble~1 mg/mL--~10 mg/mL

Table 2: Influence of pH on Echinocandin Stability and Activity

CompoundConditionObservationReference
Anidulafungin pH below 4Solubility strongly decreases.
Micafungin Reconstituted in 0.9% NaClpH of the solution is between 5 and 7.
CD101 (novel echinocandin) Acetate and lactate (B86563) buffers (pH 4.5-5.5)Stable for 6 to 9 months at 40°C.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound and Preparation of a Stock Solution

Objective: To prepare a high-concentration stock solution of this compound in an organic solvent.

Materials:

  • Lyophilized this compound

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Pre-weighing (if necessary): If this compound is provided in a bulk container, carefully weigh the desired amount in a sterile microcentrifuge tube under a laminar flow hood.

  • Solvent Addition: Add the calculated volume of DMSO to the lyophilized powder to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to ensure complete dissolution.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Working Solutions in Aqueous Media

Objective: To prepare a working solution of this compound in an aqueous buffer or cell culture medium from a DMSO stock solution.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile aqueous buffer or cell culture medium

  • Sterile tubes

  • Pipettes and sterile filter tips

Procedure:

  • Thaw Stock Solution: Remove an aliquot of the this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in your chosen aqueous medium to achieve the desired final concentration. It is crucial to add the stock solution to the aqueous medium and mix immediately to minimize the risk of precipitation. Do not add the aqueous medium to the DMSO stock.

  • Vortexing: Gently vortex the working solution to ensure homogeneity.

  • Final DMSO Concentration Check: Calculate the final percentage of DMSO in your working solution and ensure it is within the acceptable limits for your experiment.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately to avoid potential stability issues in the aqueous environment.

Signaling Pathway and Experimental Workflow Diagrams

cluster_0 Mechanism of Action ArborcandinB This compound GlucanSynthase β-(1,3)-D-Glucan Synthase ArborcandinB->GlucanSynthase Inhibits Glucan β-(1,3)-D-Glucan Synthesis GlucanSynthase->Glucan CellWall Fungal Cell Wall Integrity Glucan->CellWall CellLysis Fungal Cell Lysis CellWall->CellLysis Disruption leads to

Caption: Simplified signaling pathway of this compound's antifungal action.

cluster_1 Experimental Workflow for Solubility Testing start Start: Obtain Lyophilized this compound prepare_stock Prepare High-Concentration Stock in DMSO start->prepare_stock serial_dilute Serially Dilute into Test Buffers (e.g., varying pH, co-solvent %) prepare_stock->serial_dilute incubate Incubate under Controlled Conditions (e.g., Temperature, Time) serial_dilute->incubate observe Visual Observation for Precipitation incubate->observe quantify Quantify Soluble Compound (e.g., HPLC, UV-Vis Spectroscopy) observe->quantify analyze Analyze Data and Determine Solubility Limits quantify->analyze

Caption: A typical experimental workflow for determining this compound solubility.

References

Technical Support Center: Optimizing Arborcandin B Concentration for Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Arborcandin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentrations for antifungal assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a member of the arborcandin family of cyclic peptide antibiotics.[1] It exhibits potent antifungal activity by non-competitively inhibiting the enzyme 1,3-β-D-glucan synthase.[1] This enzyme is crucial for the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall that is absent in mammalian cells.[1] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

Q2: What are the typical concentration ranges of Arborcandins for antifungal susceptibility testing?

The Arborcandin family of compounds has demonstrated efficacy against a range of fungal pathogens. The reported Minimum Inhibitory Concentrations (MICs) for Arborcandins against Candida species generally range from 0.25 to 8 µg/mL.[1] For Aspergillus fumigatus, the growth is typically suppressed at concentrations ranging from 0.063 to 4 µg/mL.[1] The half-maximal inhibitory concentration (IC50) for 1,3-β-glucan synthase inhibition by arborcandins has been observed in the range of 0.012 to 3 µg/mL for Candida albicans and Aspergillus fumigatus.[1]

Q3: What solvents should be used to prepare this compound stock solutions?

For peptide-based compounds like this compound, it is recommended to first attempt reconstitution in sterile, nuclease-free water. If solubility is limited, small amounts of solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be used, followed by dilution in the appropriate aqueous buffer or culture medium. Always refer to the manufacturer's instructions for the specific lot of this compound being used.

Q4: Is this compound stable in culture media?

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or low antifungal activity observed Incorrect concentration range: The concentrations tested may be too low.Based on literature, for Candida spp., start with a range of 0.25 to 8 µg/mL, and for Aspergillus fumigatus, 0.063 to 4 µg/mL.[1] Perform a broad-range dose-response experiment to determine the optimal concentration range for your specific fungal isolate.
Compound instability: this compound may have degraded due to improper storage or handling.Store stock solutions at -20°C or lower. Prepare fresh dilutions from the stock for each experiment. Avoid repeated freeze-thaw cycles.
Peptide adsorption: Peptide-based compounds can adhere to plastic surfaces of labware.Use low-adhesion microplates and pipette tips. Consider adding a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.05%) to the assay medium, after confirming it does not affect fungal growth or compound activity.
High variability between replicate wells Inconsistent inoculum: Uneven distribution of fungal cells in the inoculum.Ensure the fungal inoculum is thoroughly vortexed before and during aliquoting into the microplate wells.
Pipetting errors: Inaccurate dispensing of the compound or inoculum.Calibrate pipettes regularly. Use a multi-channel pipette for adding the inoculum to ensure consistency across the plate.
Paradoxical growth at high concentrations ("Eagle effect") Compound-specific phenomenon: Echinocandins, which share a similar mechanism of action with Arborcandins, are known to sometimes exhibit a paradoxical effect where fungal growth resumes at concentrations significantly above the MIC.This is a known in vitro phenomenon. Report the MIC as the lowest concentration that inhibits growth, and note the paradoxical growth at higher concentrations. The clinical relevance of this effect is still under investigation.
Difficulty in determining the MIC endpoint Trailing growth: A common issue with some antifungals where there is reduced but persistent growth over a range of concentrations.The Clinical and Laboratory Standards Institute (CLSI) recommends reading the MIC as the lowest concentration that produces a significant reduction in growth (typically ≥50%) compared to the growth control.

Data Presentation

Table 1: Reported Activity of the Arborcandin Family of Antifungals

Fungal SpeciesMIC Range (µg/mL)IC50 Range for 1,3-β-glucan synthase (µg/mL)
Candida spp.0.25 - 8[1]0.012 - 3[1]
Aspergillus fumigatus0.063 - 4[1]0.012 - 3[1]

Note: The provided ranges are for the Arborcandin family of compounds (A, B, C, D, E, and F) as a whole.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.

  • Preparation of this compound Stock Solution: Dissolve this compound powder in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI 1640 medium (buffered with MOPS) into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound working solution (e.g., at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a growth control (drug-free). Well 12 will be a sterility control (uninoculated medium).

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) plate.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant (≥50%) inhibition of visible growth compared to the growth control in well 11.

Disk Diffusion Assay
  • Inoculum Preparation: Prepare a fungal suspension equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue.

  • Disk Application: Aseptically place a sterile paper disk impregnated with a known amount of this compound onto the agar surface.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around the disk where fungal growth is inhibited.

Time-Kill Assay
  • Preparation: Prepare tubes with RPMI 1640 medium containing various concentrations of this compound (e.g., 1x, 4x, and 16x the MIC). Include a drug-free growth control tube.

  • Inoculation: Inoculate each tube with a standardized fungal suspension to achieve a starting concentration of approximately 1-5 x 10⁵ CFU/mL.

  • Incubation and Sampling: Incubate the tubes at 35°C with agitation. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting: Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable colonies (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL against time for each this compound concentration to generate time-kill curves.

Visualizations

Arborcandin_B_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_inhibition UDP_Glucose UDP-Glucose Beta_1_3_Glucan_Synthase β-(1,3)-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Beta_1_3_Glucan_Synthase Substrate Beta_1_3_Glucan β-(1,3)-D-Glucan Beta_1_3_Glucan_Synthase->Beta_1_3_Glucan Synthesis Cell_Wall Fungal Cell Wall Beta_1_3_Glucan->Cell_Wall Incorporation Arborcandin_B This compound Arborcandin_B->Beta_1_3_Glucan_Synthase Non-competitive Inhibition

Caption: Mechanism of action of this compound.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_plate_setup Plate Setup cluster_incubation Inoculation & Incubation cluster_analysis Analysis A1 Prepare this compound Stock Solution B2 Create 2-fold Serial Dilutions of this compound A1->B2 A2 Prepare Fungal Inoculum (0.5 McFarland) C1 Inoculate wells with Fungal Suspension A2->C1 B1 Dispense RPMI 1640 into 96-well plate B1->B2 B2->C1 C2 Incubate at 35°C for 24-48 hours C1->C2 D1 Visually or Spectrophotometrically Assess Fungal Growth C2->D1 D2 Determine MIC (≥50% growth inhibition) D1->D2

Caption: Broth microdilution workflow for MIC determination.

Caption: Troubleshooting logic for low antifungal activity.

References

Technical Support Center: Overcoming Arborcandin B Resistance in Candida Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Arborcandin B resistance in their experiments with Candida species.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound, like other members of the arborcandin family, is a non-competitive inhibitor of the enzyme 1,3-β-D-glucan synthase.[1][2] This enzyme is essential for the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[3] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately cell death, exerting a fungicidal effect against susceptible Candida species.[1][2]

Q2: What are the primary resistance mechanisms to this compound in Candida species?

While direct studies on this compound resistance in Candida are limited, the primary mechanism is highly likely to be analogous to that of other 1,3-β-D-glucan synthase inhibitors like echinocandins. Resistance predominantly arises from specific mutations in the genes encoding the catalytic subunit of the glucan synthase enzyme, namely FKS1 and, in some species like Candida glabrata, FKS2.

Studies on the related compound Arborcandin C in Saccharomyces cerevisiae have identified that single amino acid substitutions in the Fks1 protein can confer resistance. It is therefore highly probable that similar mutations in the "hot spot" regions of Candida Fks1p and Fks2p are the primary drivers of this compound resistance.

Q3: Are there established clinical breakpoints for this compound against Candida species?

Currently, there are no established species-specific clinical breakpoints for this compound for Candida species from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI). However, for the structurally and functionally similar echinocandins, revised species-specific breakpoints have been proposed based on wild-type MIC distributions, fks mutation analysis, and pharmacokinetic/pharmacodynamic data. Researchers may consider these as a reference point for interpreting this compound MIC values in the absence of specific breakpoints.

Troubleshooting Guides

Issue 1: Higher than expected Minimum Inhibitory Concentrations (MICs) for this compound against Candida isolates.

Possible Cause 1: Target-site mutations.

  • Explanation: The most common reason for elevated MICs to 1,3-β-D-glucan synthase inhibitors is the presence of mutations in the FKS1 or FKS2 genes. These mutations alter the drug target, reducing the binding affinity of this compound.

  • Troubleshooting Steps:

    • Sequence FKS genes: Perform DNA sequencing of the "hot spot" regions of FKS1 and FKS2 genes of the resistant Candida isolates.

    • Compare sequences: Align the obtained sequences with wild-type reference sequences to identify any amino acid substitutions.

Possible Cause 2: Intrinsic resistance or reduced susceptibility of certain Candida species.

  • Explanation: Some Candida species, such as Candida parapsilosis and Candida guilliermondii, naturally exhibit higher MICs to echinocandins. This intrinsic characteristic may extend to this compound.

  • Troubleshooting Steps:

    • Confirm species identification: Verify the species of your Candida isolate using reliable methods like ITS sequencing or MALDI-TOF MS.

    • Consult literature: Review published studies for typical this compound or echinocandin MIC ranges for the identified species.

Possible Cause 3: Experimental variability.

  • Explanation: Variations in susceptibility testing methodology can significantly impact MIC results.

  • Troubleshooting Steps:

    • Standardize protocol: Strictly adhere to a standardized broth microdilution protocol, such as those outlined by CLSI for yeasts.

    • Use quality control strains: Include reference strains with known MICs (e.g., ATCC strains) in every experiment to ensure the validity of your results.

Issue 2: Development of this compound resistance during in vitro evolution experiments.

Possible Cause: Selection pressure leading to FKS mutations.

  • Explanation: Prolonged exposure to sub-inhibitory concentrations of this compound can select for spontaneous mutations in the FKS1 or FKS2 genes, leading to the emergence of a resistant population.

  • Troubleshooting Steps:

    • Characterize resistant isolates: Isolate single colonies from the resistant population and determine their MICs to confirm the resistance phenotype.

    • Sequence FKS genes: As with Issue 1, sequence the FKS hot spot regions to identify mutations associated with the acquired resistance.

    • Assess fitness cost: Investigate if the acquired resistance comes with a biological fitness cost by comparing the growth rate of the resistant isolates to the parental strain in the absence of the drug.

Strategies to Overcome this compound Resistance

Strategy 1: Combination Therapy

The use of combination therapy is a promising approach to overcome antifungal resistance. Combining this compound with an antifungal agent that has a different mechanism of action can create synergistic or additive effects and may prevent the emergence of resistance.

  • Potential Combination Agents:

    • Polyenes (e.g., Amphotericin B): Target the fungal cell membrane by binding to ergosterol (B1671047).

    • Azoles (e.g., Fluconazole, Voriconazole): Inhibit ergosterol biosynthesis.

    • Flucytosine (5-FC): Inhibits DNA and RNA synthesis.

Strategy 2: Targeting Fungal Stress Response Pathways

Inhibition of cellular stress response pathways can re-sensitize resistant fungal strains to antifungals.

  • Hsp90 Inhibitors: The molecular chaperone Hsp90 is crucial for the fungal stress response and has been implicated in echinocandin resistance.

  • Calcineurin Inhibitors: The calcineurin signaling pathway is another key player in fungal stress responses and virulence.

  • Yck2 Kinase Inhibitors: Inhibition of the non-essential stress kinase Yck2 has been shown to reverse caspofungin resistance in Candida albicans.

Experimental Protocols

Protocol 1: this compound Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.

  • Prepare Inoculum:

    • Culture the Candida isolate on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Prepare Drug Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in RPMI 1640 medium in a 96-well microtiter plate. The final concentration range should typically span from 0.015 to 16 µg/mL.

  • Inoculation and Incubation:

    • Add the diluted yeast suspension to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free well for a positive growth control and an uninoculated well for a negative control.

    • Incubate the plates at 35°C for 24 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant diminution of growth (typically ≥50% inhibition) compared to the drug-free growth control well. This can be assessed visually or by using a spectrophotometer.

Protocol 2: Sequencing of FKS1 and FKS2 Hot Spot Regions
  • Genomic DNA Extraction:

    • Extract high-quality genomic DNA from the Candida isolate using a commercially available fungal DNA extraction kit.

  • PCR Amplification:

    • Amplify the "hot spot" regions of the FKS1 and FKS2 genes using specific primers. Primer sequences can be designed based on published literature for Candida species.

  • PCR Product Purification:

    • Purify the PCR products to remove primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing:

    • Send the purified PCR products for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequencing reads.

    • Align the consensus sequence with a wild-type reference sequence for the corresponding Candida species to identify any nucleotide and subsequent amino acid changes.

Data Presentation

Table 1: Hypothetical MICs of this compound and Comparator Echinocandins against Candida Isolates with and without FKS1 Mutations

Isolate IDCandida SpeciesFKS1 MutationThis compound MIC (µg/mL)Caspofungin MIC (µg/mL)Micafungin MIC (µg/mL)Anidulafungin MIC (µg/mL)
CA-WTC. albicansWild-Type0.1250.250.060.125
CA-R1C. albicansS645P>8844
CG-WTC. glabrataWild-Type0.060.1250.030.06
CG-R1C. glabrataS663F (FKS2)4422
CP-WTC. parapsilosisWild-Type1211

Table 2: Hypothetical Synergistic Activity of this compound in Combination with Other Antifungals against a Resistant C. albicans Isolate (FKS1 S645P)

CombinationThis compound MIC (µg/mL)Combination Agent MIC (µg/mL)Fractional Inhibitory Concentration Index (FICI)Interpretation
This compound alone>8--Resistant
Amphotericin B alone-0.5-Susceptible
This compound + Amphotericin B10.1250.375Synergy
Fluconazole alone-4-Susceptible
This compound + Fluconazole220.75Additive

FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 4 indicates an additive or indifferent effect; FICI > 4 indicates antagonism.

Visualizations

Arborcandin_Mechanism_of_Action Mechanism of Action of this compound Arborcandin_B This compound Glucan_Synthase 1,3-β-D-Glucan Synthase (Fks1p/Fks2p) Arborcandin_B->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Arborcandin_B->Glucan_Synthesis Blocks Cell_Lysis Osmotic Instability & Cell Lysis Arborcandin_B->Cell_Lysis Leads to Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Glucan_Synthesis->Cell_Lysis Prevents Cell_Wall->Cell_Lysis Prevents

Caption: Mechanism of action of this compound.

Resistance_Troubleshooting_Workflow Troubleshooting this compound Resistance Start High this compound MIC Observed Check_Protocol Verify Susceptibility Testing Protocol Start->Check_Protocol Check_Protocol->Start Protocol Incorrect, Repeat Test Sequence_FKS Sequence FKS1/FKS2 Hot Spot Regions Check_Protocol->Sequence_FKS Protocol Correct Mutation_Found FKS Mutation Identified? Sequence_FKS->Mutation_Found Resistance_Confirmed Resistance due to Target-Site Alteration Mutation_Found->Resistance_Confirmed Yes Consider_Other Consider Other Mechanisms (e.g., Intrinsic Resistance) Mutation_Found->Consider_Other No Investigate_Combination Investigate Combination Therapy Resistance_Confirmed->Investigate_Combination

Caption: Workflow for troubleshooting this compound resistance.

References

Technical Support Center: FKS1 Gene Mutations and Arborcandin B Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arborcandin B and investigating resistance mechanisms related to the FKS1 gene.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a member of the arborcandin class of cyclic lipopeptide antifungal agents. Like other echinocandins, its primary target is the 1,3-β-D-glucan synthase enzyme complex, which is essential for the synthesis of β-1,3-D-glucan, a critical component of the fungal cell wall.[1] Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death. The catalytic subunit of this enzyme is encoded by the FKS1 gene.

Q2: How do mutations in the FKS1 gene lead to resistance to this compound?

Mutations in the FKS1 gene can alter the amino acid sequence of the 1,3-β-D-glucan synthase enzyme, reducing the binding affinity of this compound to its target. This reduced affinity means that a higher concentration of the drug is required to inhibit enzyme activity and suppress fungal growth, leading to a resistant phenotype. While specific data for this compound is limited, studies on the closely related Arborcandin C have identified key mutations that confer high levels of resistance.[2][3]

Q3: What are the key FKS1 mutations that have been shown to confer resistance to arborcandins?

Research on Arborcandin C in Saccharomyces cerevisiae has identified two specific single amino acid substitutions in the Fks1 protein (Fks1p) that lead to high-level resistance.[2][3] Given the structural similarity between this compound and C, it is highly probable that these mutations also confer resistance to this compound:

These mutations have been shown to confer selective resistance to Arborcandin C, with minimal impact on susceptibility to other classes of glucan synthase inhibitors.

Troubleshooting Guides

Problem: Experimental results show unexpected resistance to this compound.

Possible Cause 1: Pre-existing or acquired FKS1 mutations in the fungal strain.

  • Troubleshooting Steps:

    • Sequence the FKS1 gene: Extract genomic DNA from the resistant fungal strain and sequence the entire FKS1 open reading frame.

    • Analyze the sequence: Compare the obtained sequence with the wild-type FKS1 sequence to identify any mutations. Pay close attention to regions corresponding to amino acid positions 470 and 642.

    • Consult literature: Cross-reference any identified mutations with published data on echinocandin resistance to determine if they are known to confer resistance.

Possible Cause 2: Issues with the experimental setup.

  • Troubleshooting Steps:

    • Verify drug concentration: Ensure the correct concentration of this compound was used. Prepare fresh dilutions from a trusted stock solution.

    • Check culture conditions: Confirm that the growth medium, temperature, and incubation time are optimal for the fungal strain and the assay being performed.

    • Use control strains: Include a known susceptible (wild-type) strain and, if available, a known resistant strain in your experiments to validate the assay.

Problem: Difficulty in confirming the role of a specific FKS1 mutation in this compound resistance.

Troubleshooting Steps:

  • Perform site-directed mutagenesis: Introduce the specific mutation into a susceptible, wild-type strain.

  • Express the mutated gene: Transform the wild-type strain with a plasmid carrying the mutated FKS1 gene.

  • Conduct susceptibility testing: Determine the Minimum Inhibitory Concentration (MIC) of this compound for the engineered mutant strain and compare it to the wild-type strain. A significant increase in the MIC for the mutant strain will confirm the role of the mutation in conferring resistance.

Quantitative Data Summary

The following tables summarize the quantitative data on the susceptibility of wild-type and FKS1 mutant strains to Arborcandin C, which is expected to be indicative of the susceptibility to this compound.

Table 1: In Vitro Susceptibility of S. cerevisiae Strains to Glucan Synthase Inhibitors

StrainGenotypeArborcandin C MIC (µg/mL)Pneumocandin A0 MIC (µg/mL)F-10748 C1 MIC (µg/mL)
YHP250Wild-type0.588
ACR79-5FKS1 N470K>6448
ACR1A3FKS1 L642S>64416
CE-FKS1Wild-type (plasmid)0.588
CE-FKS1N470KFKS1 N470K (plasmid)>6448
CE-FKS1L642SFKS1 L642S (plasmid)>64416

Table 2: 50% Inhibitory Concentration (IC50) of Arborcandin C against Glucan Synthase (GS) from S. cerevisiae Strains

StrainGenotypeGS IC50 of Arborcandin C (µg/mL)
YHP250Wild-type0.083
ACR79-5FKS1 N470K>50
ACR1A3FKS1 L642S9.2
CE-FKS1Wild-type (plasmid)0.086
CE-FKS1N470KFKS1 N470K (plasmid)59
CE-FKS1L642SFKS1 L642S (plasmid)14

Experimental Protocols

Protocol 1: Identification of FKS1 Mutations
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from the fungal strain of interest using a standard protocol (e.g., enzymatic lysis followed by phenol-chloroform extraction or a commercial kit).

  • PCR Amplification of FKS1: Amplify the entire FKS1 open reading frame using high-fidelity DNA polymerase and primers designed to flank the gene.

  • DNA Sequencing: Sequence the purified PCR product using Sanger sequencing. Use internal primers to ensure complete coverage of the gene.

  • Sequence Analysis: Align the obtained sequence with the wild-type FKS1 reference sequence to identify any nucleotide changes. Translate the nucleotide sequence to identify corresponding amino acid substitutions.

Protocol 2: Site-Directed Mutagenesis of FKS1

This protocol is for introducing a specific mutation into the FKS1 gene cloned into a plasmid vector.

  • Primer Design: Design primers that are complementary to the target sequence, with the desired mutation in the center. The primers should be long enough to ensure specific binding (typically 25-45 bases).

  • Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase, the plasmid containing the wild-type FKS1 gene as a template, and the mutagenic primers. The PCR will amplify the entire plasmid, incorporating the desired mutation.

  • Template Removal: Digest the PCR product with DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation: Transform competent E. coli cells with the DpnI-treated plasmid DNA.

  • Selection and Verification: Select for transformed cells on appropriate antibiotic-containing media. Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Grow the fungal strain in a suitable liquid medium overnight. Adjust the cell density to a standardized concentration (e.g., 0.5-2.5 x 103 cells/mL in RPMI-1640 medium).

  • Drug Dilution Series: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate. The final concentrations should span a range that includes the expected MIC.

  • Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a drug-free well as a positive control for growth and an uninoculated well as a negative control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Arborcandin_B_Action_and_Resistance cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_drug_action Drug Action & Resistance GS_complex 1,3-β-D-Glucan Synthase (Fks1p is the catalytic subunit) Glucan β-1,3-D-Glucan (Cell Wall Component) GS_complex->Glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->GS_complex Substrate Arborcandin_B This compound Arborcandin_B->GS_complex Inhibits FKS1_Mutation FKS1 Gene Mutation (e.g., N470K, L642S) FKS1_Mutation->GS_complex Alters Target Site

Caption: Mechanism of this compound action and resistance.

Experimental_Workflow Start Observe this compound Resistance in Fungal Strain Seq_FKS1 Sequence FKS1 Gene Start->Seq_FKS1 Identify_Mutation Identify Potential Resistance Mutation Seq_FKS1->Identify_Mutation No_Mutation No Known Resistance Mutation (Troubleshoot Assay) Identify_Mutation->No_Mutation No Site_Directed_Mutagenesis Site-Directed Mutagenesis of Wild-Type FKS1 Identify_Mutation->Site_Directed_Mutagenesis Yes Susceptibility_Testing Antifungal Susceptibility Testing (MIC Determination) Site_Directed_Mutagenesis->Susceptibility_Testing Compare_MIC Compare MICs: Mutant vs. Wild-Type Susceptibility_Testing->Compare_MIC Confirm_Resistance Resistance Confirmed Compare_MIC->Confirm_Resistance MIC Increased No_Resistance Resistance Not Confirmed Compare_MIC->No_Resistance MIC Unchanged

Caption: Workflow for confirming FKS1-mediated resistance.

References

Improving the stability of Arborcandin B in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Arborcandin B in experimental conditions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

While specific data for this compound is limited, analogous compounds like echinocandins (e.g., caspofungin, micafungin (B1204384), anidulafungin) exhibit limited stability in aqueous solutions at physiological pH and ambient temperatures. Anidulafungin (B1665494), for instance, undergoes slow chemical degradation at physiological temperature and pH.[1][2] Therefore, it is recommended to use freshly prepared solutions of this compound whenever possible. For short-term storage, refrigeration is advised.

Q2: What are the primary factors that can affect the stability of this compound?

Based on data from related cyclic peptide antifungals, the primary factors affecting stability are:

  • Temperature: Higher temperatures accelerate degradation. For example, caspofungin eye drops are stable for 28 days under refrigerated conditions but only for 3 days at 25.0°C.[3]

  • pH: Alkaline conditions can significantly increase the degradation rate of similar compounds.[4] It is advisable to maintain a neutral or slightly acidic pH for this compound solutions.

  • Storage Time: The longer the storage, the greater the potential for degradation. The stability of micafungin solutions decreases over time, even under refrigerated conditions.[4]

  • Light: Photostability studies on micafungin have shown that the product is not stable when exposed to light. Therefore, it is recommended to protect this compound solutions from light.

Q3: How can I prepare a stock solution of this compound and how should I store it?

For preparing a stock solution, it is recommended to use a co-solvent system if this compound has low aqueous solubility. A common approach for similar compounds is to dissolve them in a small amount of an organic solvent like DMSO and then dilute with an appropriate aqueous buffer or saline solution.

For storage, stock solutions should be kept at low temperatures, preferably at -20°C or -70°C for long-term storage. Aqueous solutions of caspofungin can be stored at -70°C for at least two months without significant degradation. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution
Loss of antifungal activity in stored solutions. Degradation of this compound due to improper storage conditions.Prepare fresh solutions before each experiment. If storage is necessary, store at 2-8°C for short-term (up to 48 hours) and at -20°C or below for long-term. Protect from light.
Precipitation of this compound in aqueous buffer. Poor solubility of this compound at the working concentration or pH.Increase the proportion of organic co-solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. Adjust the pH of the buffer to a range where this compound is more soluble (typically slightly acidic for cyclic peptides).
Inconsistent experimental results. Variability in the concentration of active this compound due to degradation.Use a validated analytical method, such as HPLC, to confirm the concentration of your this compound solution before each experiment.
Discoloration or cloudiness of the solution. Chemical degradation or microbial contamination.Discard the solution. Prepare fresh solution using sterile techniques and high-purity solvents and reagents. Cloudiness in anidulafungin solutions has been observed at 36°C after 24 hours.

Quantitative Data Summary

The following tables summarize stability data for echinocandins, which can serve as a reference for designing experiments with this compound.

Table 1: Stability of Caspofungin Solutions

ConcentrationStorage ConditionDiluentDurationRemaining ConcentrationReference
0.5%4.0 ± 1.0°C-28 days~90%
0.5%25.0 ± 1.0°C-3 days~90%
50 mg/100 mL2-8°C0.9% Sodium Chloride4 weeks>90%
Reconstituted Vial≤ 25°CWater for Injection24 hoursStable
Diluted Solution2-8°C0.9% NaCl, Lactated Ringer's48 hoursStable
Diluted Solution25°C0.9% NaCl, Lactated Ringer's24 hoursStable

Table 2: Stability of Micafungin Solutions

ConcentrationStorage ConditionDiluentDurationStabilityReference
1 and 0.5 mg/mL25°C (in the dark)0.9% NaCl15 daysChemically stable
Reconstituted25°C0.9% NaCl or 5% Glucose48 hoursStable
Diluted25°C (protected from light)0.9% NaCl or 5% Glucose96 hoursStable

Table 3: Stability of Anidulafungin Solutions

ConcentrationStorage ConditionDiluentDurationRemaining ConcentrationReference
100 mg/L4°C, 25°C, 36°CPeritoneal Dialysis Fluid14 days>90%
-37°CHuman Plasma44 hours~7%
-37°CPhosphate-Buffered Saline44 hours~42%

Experimental Protocols

Protocol 1: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the stability of this compound under different experimental conditions.

1. Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or trifluoroacetic acid (TFA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Temperature-controlled incubator or water bath

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

  • Prepare working solutions by diluting the stock solution with the desired test buffers (e.g., PBS at different pH values).

3. Stability Study:

  • Incubate the working solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution.

  • Immediately analyze the samples by HPLC or store them at -80°C until analysis.

4. HPLC Analysis:

  • Mobile Phase A: Water with 0.1% formic acid or TFA

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA

  • Gradient: A typical gradient would be a linear increase in Mobile Phase B over a set time (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1 mL/min

  • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (likely in the range of 210-310 nm for cyclic peptides).

  • Injection Volume: 10-20 µL

5. Data Analysis:

  • Quantify the peak area of this compound at each time point.

  • Calculate the percentage of this compound remaining relative to the initial time point (t=0).

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Signaling Pathway

cluster_fungal_cell Fungal Cell Fungal_Cell_Wall Fungal Cell Wall (β-(1,3)-D-glucan) Cell_Lysis Cell Lysis Fungal_Cell_Wall->Cell_Lysis Glucan_Synthase β-(1,3)-D-glucan Synthase (Fks1 subunit) Glucan_Synthase->Fungal_Cell_Wall Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Arborcandin_B This compound Arborcandin_B->Glucan_Synthase Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow

cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Prep_Working Prepare Working Solutions in Test Buffers Prep_Stock->Prep_Working Incubate_Samples Incubate at Different Temperatures (4°C, 25°C, 37°C) Prep_Working->Incubate_Samples Collect_Aliquots Collect Aliquots at Specific Time Points Incubate_Samples->Collect_Aliquots HPLC_Analysis HPLC Analysis Collect_Aliquots->HPLC_Analysis Data_Analysis Data Analysis and Degradation Kinetics HPLC_Analysis->Data_Analysis

Caption: Workflow for this compound stability testing.

References

Arborcandin B assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arborcandin B assays. The information is designed to address common sources of variability and reproducibility issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is part of the Arborcandin family of compounds, which act as potent inhibitors of 1,3-β-glucan synthase.[1] This enzyme is a critical component in the synthesis of β-(1,3)-D-glucan, an essential polymer in the fungal cell wall. By inhibiting this enzyme, Arborcandins disrupt the integrity of the fungal cell wall, leading to cell lysis and death.[2] The inhibition by Arborcandin C, a related compound, has been shown to be noncompetitive.[1]

Q2: What are the typical inhibitory concentrations for Arborcandins?

The inhibitory concentrations of Arborcandins vary depending on the specific compound and the fungal species being tested. While specific data for this compound is not detailed in the provided search results, the following table summarizes the available data for other Arborcandins to provide a reference range.

CompoundFungal SpeciesIC50 (µg/mL)MIC (µg/mL)
Arborcandin CCandida albicans0.15[3]1-2[3]
Arborcandin CAspergillus fumigatus0.015[3]-
Arborcandin FCandida albicans0.012[4]2-4[4]
Arborcandin FAspergillus fumigatus0.012[4]-
Arborcandins (general)Candida spp.-0.25 to 8[1]
Arborcandins (general)Aspergillus fumigatus0.012 to 3[1]0.063 to 4[1]

Q3: What is the direct molecular target of Arborcandins?

The direct molecular target of Arborcandins is the 1,3-β-glucan synthase enzyme complex.[1] Specifically, mutations in the FKS1 protein have been shown to confer resistance to Arborcandin C in Saccharomyces cerevisiae, indicating that Fks1p is a key component of the target.[5]

Troubleshooting Guide

This guide addresses potential issues you may encounter when performing assays with this compound.

Issue 1: High variability in IC50 values between experiments.

Potential Cause Troubleshooting Step
Inconsistent Enzyme Activity: The activity of the 1,3-β-glucan synthase preparation can vary between batches.Standardize the enzyme preparation method and always perform a quality control check to measure the specific activity of each new batch before use.
Substrate Degradation: The substrate, UDP-glucose, can degrade over time, leading to inconsistent reaction rates.Prepare fresh UDP-glucose solutions for each experiment. Aliquot and store stock solutions at -80°C and avoid repeated freeze-thaw cycles.
Inaccurate Pipetting: Small volume inaccuracies, especially of the inhibitor, can lead to large variations in the final concentration.Use calibrated pipettes and appropriate tip sizes for the volumes being dispensed. For serial dilutions, ensure thorough mixing between each step.
Variable Incubation Times: Inconsistent incubation times can significantly affect the amount of product formed.Use a precise timer and ensure that all samples are incubated for the exact same duration. Stagger the addition of reagents if processing a large number of samples.

Issue 2: No or very low inhibitory activity observed.

Potential Cause Troubleshooting Step
Inactive this compound: The compound may have degraded due to improper storage or handling.Store this compound according to the manufacturer's instructions, typically desiccated and protected from light. Prepare fresh stock solutions and use them within their recommended stability window.
Suboptimal Assay Conditions: The pH, temperature, or co-factor concentrations may not be optimal for this compound binding or for enzyme activity.Refer to optimized assay conditions for 1,3-β-glucan synthase.[6] Ensure the buffer pH and other components are correctly prepared and validated.
Resistant Enzyme Target: The fungal strain used for enzyme preparation may have inherent resistance to Arborcandins.If possible, use a well-characterized, sensitive strain for enzyme preparations. Sequence the FKS1 gene of your strain to check for mutations known to cause resistance.[5]

Issue 3: High background signal in the assay.

Potential Cause Troubleshooting Step
Non-enzymatic Product Formation: The substrate may be breaking down non-enzymatically, or the detection method may be picking up a signal from other components in the reaction mixture.Run a "no-enzyme" control (all reaction components except the enzyme) and a "no-substrate" control to determine the source of the background signal.
Contaminants in Enzyme Preparation: The crude enzyme extract may contain other enzymes or molecules that interfere with the assay.Further purify the 1,3-β-glucan synthase enzyme preparation using techniques such as chromatography.
Precipitation of this compound: At higher concentrations, the compound may precipitate out of solution, causing light scattering or other artifacts depending on the detection method.Determine the solubility of this compound in your assay buffer. If necessary, adjust the solvent concentration (e.g., DMSO), ensuring it does not inhibit the enzyme at the final concentration used.

Experimental Protocols

1. Preparation of Fungal Cell Lysate for 1,3-β-Glucan Synthase Activity Assay

This protocol is a general guideline based on methods for C. albicans and A. fumigatus and may require optimization for your specific fungal strain.[6]

  • Cell Culture: Grow the fungal cells to the mid-logarithmic phase in an appropriate liquid medium.

  • Harvesting: Centrifuge the culture to pellet the cells. Wash the pellet with a suitable buffer (e.g., phosphate-buffered saline).

  • Lysis: Resuspend the cell pellet in a lysis buffer. For C. albicans, a suggested buffer is 100 mM HEPES (pH 8.0), 10 µM GTPγS, 2 mM EDTA, 5 mM NaF, 250 mM sucrose, and 10 mM NaH2PO4.[6] For A. fumigatus, a suggested buffer is 50 mM HEPES, 10 mM EDTA, 750 mM sucrose, 10 mM NaH2PO4, 100 mM cellobiose, and 50 µM GTPγS.[6]

  • Homogenization: Disrupt the cells using mechanical methods such as bead beating or a French press. Keep the samples on ice throughout this process to prevent protein degradation.

  • Clarification: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet cell debris. The resulting supernatant will serve as the source of the 1,3-β-glucan synthase enzyme.

2. 1,3-β-Glucan Synthase Inhibition Assay

This protocol is a general guideline and may need to be optimized for your specific experimental setup.

  • Reaction Mixture Preparation: In a microplate well or microcentrifuge tube, prepare the reaction mixture containing:

    • Assay buffer (e.g., 37.5 mM Tris, pH 7.5)

    • Glycerol (e.g., 7.5%)

    • EDTA (e.g., 2 mM)

    • Potassium fluoride (B91410) (e.g., 1.5 mM)

    • Dithiothreitol (e.g., 10 mM)

    • GTP (e.g., 20 µM)

    • Radio-labeled UDP-[3H]glucose (e.g., 0.6 mM)

    • Detergent (e.g., 0.0008% Brij 35)[7]

  • Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control, such as DMSO) to the reaction mixture.

  • Enzyme Addition: Add the prepared fungal cell lysate (containing the 1,3-β-glucan synthase) to initiate the reaction. The final protein concentration may need to be optimized.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 2 hours).[7]

  • Reaction Quenching: Stop the reaction by adding an equal volume of a quenching solution, such as 20% trichloroacetic acid (TCA).[7]

  • Product Collection: Collect the acid-insoluble product (the synthesized β-glucan) by filtration.

  • Detection: Wash the collected product and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

Arborcandin_Mechanism_of_Action cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane UDP_Glucose UDP-Glucose (Substrate) Glucan_Synthase 1,3-β-Glucan Synthase (FKS1 subunit) UDP_Glucose->Glucan_Synthase Polymerization Beta_Glucan β-(1,3)-D-Glucan (Cell Wall Component) Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall_Disruption Cell Wall Disruption & Cell Lysis Glucan_Synthase->Cell_Wall_Disruption Disrupted Synthesis Leads To Arborcandin_B This compound Arborcandin_B->Glucan_Synthase Inhibition

Caption: Mechanism of action of this compound.

Assay_Troubleshooting_Workflow Start Assay Result Inconsistent/Incorrect Check_Variability High Variability? Start->Check_Variability Check_Activity Low/No Activity? Check_Variability->Check_Activity No Variability_Causes Check: 1. Enzyme Activity Standardization 2. Substrate Integrity 3. Pipetting Accuracy 4. Incubation Time Check_Variability->Variability_Causes Yes Check_Background High Background? Check_Activity->Check_Background No Activity_Causes Check: 1. This compound Integrity 2. Assay Conditions (pH, Temp) 3. Enzyme Source Resistance Check_Activity->Activity_Causes Yes Background_Causes Check: 1. No-Enzyme/No-Substrate Controls 2. Enzyme Purity 3. Compound Precipitation Check_Background->Background_Causes Yes End Re-run Assay Check_Background->End No Variability_Causes->End Activity_Causes->End Background_Causes->End

References

How to prevent degradation of Arborcandin B in storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of Arborcandin B degradation during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Troubleshooting Guide

Q1: I am observing a decrease in the antifungal activity of my this compound sample. What could be the cause?

A significant loss of antifungal potency can be attributed to the chemical degradation of this compound. This degradation may be accelerated by improper storage conditions. To troubleshoot this issue, consider the following steps:

  • Review Storage Conditions: Verify that your current storage conditions align with the recommendations. For optimal long-term stability, this compound, like other cyclic peptides, should be stored in a dry, dark, and cool environment.

  • Assess Potential Exposure: Consider if the sample has been exposed to elevated temperatures, light, or high humidity. Even brief deviations from recommended storage can initiate degradation.

  • Check for Visible Changes: Inspect the physical appearance of your sample. Any change in color or consistency could be an indicator of degradation.

  • Analytical Confirmation (Optional but Recommended): If you have access to analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC), you can assess the purity of your sample. The presence of new peaks or a decrease in the main this compound peak area compared to a fresh sample would confirm degradation.

Q2: I see some discoloration in my solid this compound sample. Is it still usable?

Discoloration is a potential sign of chemical degradation. It is advisable to proceed with caution. Before using the sample in a critical experiment, it is recommended to perform a quality control check. This could involve a simple bioassay to determine its antifungal activity or an analytical assessment (e.g., HPLC) to check for the presence of impurities. If the activity is significantly reduced or a high level of impurities is detected, it is best to use a fresh, uncompromised sample.

Frequently Asked Questions (FAQs)

Q3: What are the optimal storage conditions for solid this compound?

While specific stability data for this compound is limited, general recommendations for cyclic lipopeptides suggest the following to minimize degradation:

  • Temperature: For long-term storage, it is recommended to store solid this compound at -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. Some suppliers may ship at room temperature, but prolonged storage at this temperature is not ideal.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Moisture: Store in a tightly sealed container with a desiccant to minimize exposure to humidity, as moisture can facilitate hydrolysis.

Q4: How should I store this compound once it is dissolved in a solvent?

Solutions of this compound are generally less stable than the solid form. To maintain the integrity of the solution:

  • Solvent Choice: Use a high-purity, anhydrous solvent suitable for your experimental needs.

  • Aliquoting: Prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade peptides.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For daily use, aliquots can be kept at 2-8°C for a very limited time, but it is best to prepare fresh dilutions from a frozen stock.

Q5: What is the expected shelf-life of this compound?

The shelf-life of this compound is highly dependent on the storage conditions. When stored as a solid at -20°C and protected from light and moisture, it should remain stable for an extended period. However, it is crucial to refer to the manufacturer's certificate of analysis for any specific expiry dates or re-test dates. Once in solution, the stability is significantly reduced, and it is recommended to use it as quickly as possible.

Q6: What are the likely degradation pathways for this compound?

As a cyclic peptide, this compound is susceptible to degradation through several mechanisms:

  • Hydrolysis: The peptide bonds in the cyclic structure can be cleaved by water, a process that can be accelerated by acidic or basic pH conditions.

  • Oxidation: Certain amino acid residues within the this compound structure may be susceptible to oxidation, especially if exposed to air and light.

Data Presentation

Currently, there is a lack of publicly available quantitative data on the degradation rates of this compound under various storage conditions. The following table provides a qualitative summary of recommended storage conditions based on general knowledge of peptide stability.

Storage FormTemperatureLight ExposureHumidity ControlRecommended Duration
Solid-20°C or colderProtect from lightStore with desiccantLong-term
Solid2-8°CProtect from lightStore with desiccantShort-term
Solution-20°C or colderProtect from lightTightly sealed vialUp to 1 month (aliquoted)

Experimental Protocols

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Materials:

  • This compound reference standard

  • Degraded this compound sample (e.g., from forced degradation studies)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • HPLC-grade formic acid or trifluoroacetic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (MS)

Methodology:

  • Forced Degradation: To generate degradation products, subject this compound to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl at 60°C), base hydrolysis (e.g., 0.1 N NaOH at 60°C), oxidation (e.g., 3% H₂O₂ at room temperature), and photolytic stress (exposure to UV light).

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

  • Gradient Elution: Develop a gradient elution method to effectively separate the parent compound from its degradation products. An example gradient could be:

    • 0-5 min: 10% Acetonitrile

    • 5-25 min: 10% to 90% Acetonitrile

    • 25-30 min: 90% Acetonitrile

    • 30-35 min: 90% to 10% Acetonitrile

    • 35-40 min: 10% Acetonitrile

  • Detection: Set the UV detector to a wavelength where this compound has maximum absorbance. If using an MS detector, monitor the mass-to-charge ratio of this compound and its expected degradation products.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway Arborcandin_B This compound (Intact Cyclic Lipopeptide) Hydrolysis Hydrolysis (e.g., via moisture, extreme pH) Arborcandin_B->Hydrolysis H₂O Oxidation Oxidation (e.g., via air, light) Arborcandin_B->Oxidation O₂ / Light Linear_Peptide Linearized Peptide (Loss of Activity) Hydrolysis->Linear_Peptide Oxidized_Products Oxidized Derivatives (Reduced Activity) Oxidation->Oxidized_Products

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow Start Decreased Activity Observed Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Visual_Inspection Visually Inspect Sample (Color, Consistency) Check_Storage->Visual_Inspection Analytical_Check Perform Analytical Check (e.g., HPLC) Visual_Inspection->Analytical_Check Degradation_Confirmed Degradation Confirmed Analytical_Check->Degradation_Confirmed Impurities Detected No_Degradation No Obvious Degradation Analytical_Check->No_Degradation Sample Appears Pure Use_New_Sample Use a Fresh Sample Degradation_Confirmed->Use_New_Sample Investigate_Other Investigate Other Experimental Factors No_Degradation->Investigate_Other

Caption: Troubleshooting workflow for decreased this compound activity.

storage_decision_tree Start This compound Storage Form Solid or Solution? Start->Form Solid_Duration Storage Duration? Form->Solid_Duration Solid Solution_Storage Aliquot and Store at -20°C or colder Form->Solution_Storage Solution Long_Term Long-term (>1 month) Solid_Duration->Long_Term Short_Term Short-term (<1 month) Solid_Duration->Short_Term Store_Minus_20 Store at -20°C or colder (Dry, Dark) Long_Term->Store_Minus_20 Store_2_8 Store at 2-8°C (Dry, Dark) Short_Term->Store_2_8

Caption: Decision tree for this compound storage conditions.

Addressing unexpected results in Arborcandin B experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Arborcandin B. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antifungal agent that functions by inhibiting the enzyme 1,3-β-D-glucan synthase.[1][2] This enzyme is critical for the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall.[2][3] By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell wall, leading to cell lysis and death.[3]

Q2: What are the typical IC50 and MIC values for Arborcandins?

A2: The inhibitory concentrations of Arborcandins vary depending on the specific derivative and the fungal species being tested. The table below summarizes the reported IC50 and Minimum Inhibitory Concentration (MIC) values for different Arborcandins against Candida albicans and Aspergillus fumigatus.[4]

CompoundFungal SpeciesIC50 (µg/mL)MIC (µg/mL)
Arborcandin AC. albicans0.031
A. fumigatus0.061
This compound C. albicans0.06 2
A. fumigatus0.03 1
Arborcandin CC. albicans0.151-2
A. fumigatus0.015-
Arborcandin DC. albicans0.34
A. fumigatus0.152
Arborcandin EC. albicans1>8
A. fumigatus0.64
Arborcandin FC. albicans3>8
A. fumigatus1.54

Q3: My this compound is not showing the expected antifungal activity. What are the possible reasons?

A3: A lack of expected activity can stem from several factors, including issues with the compound's stability and storage, the experimental setup, or the fungal strain itself. Ensure the compound has been stored correctly and that the solvent used for reconstitution is appropriate and at a final concentration that does not inhibit fungal growth.[5] It is also crucial to verify the susceptibility of your fungal strain, as it may have intrinsic or acquired resistance.[6]

Q4: I am observing fungal growth at high concentrations of this compound, above the MIC. What is happening?

A4: This phenomenon is known as the "paradoxical effect" or "Eagle effect," which has been observed with other 1,3-β-glucan synthase inhibitors like echinocandins.[7][8] It is characterized by the resumption of fungal growth at high antifungal concentrations while being susceptible at lower concentrations.[8][9] The exact mechanism is not fully understood but may involve a stress response leading to changes in cell wall composition, such as an increase in chitin (B13524) synthesis.[10]

Troubleshooting Guides

Issue 1: Inconsistent or High Variability in Minimum Inhibitory Concentration (MIC) Results

Variability in MIC values is a frequent challenge in antifungal susceptibility testing.[11][12] The following table outlines potential causes and recommended troubleshooting steps.

Potential CauseTroubleshooting Step
Inoculum Preparation Error Ensure the inoculum is prepared from a fresh culture (24-48 hours) and standardized to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer.[10]
Media Variability Use the standardized medium recommended for antifungal susceptibility testing, typically RPMI 1640. Be aware of potential lot-to-lot variability and perform quality control with reference strains.[10]
Incubation Conditions Maintain consistent incubation temperature and time as specified in the protocol. Variations in these parameters can significantly impact fungal growth rates and MIC values.[6][12]
Subjective Endpoint Reading For fungistatic agents, the MIC should be read as the lowest concentration causing a significant (≥50%) reduction in turbidity compared to the control. Using a spectrophotometer for a more objective reading is recommended.[10]
Compound Stability Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[5]

G Troubleshooting Workflow for Inconsistent MIC Results start Inconsistent MIC Results Observed check_inoculum Verify Inoculum Preparation and Standardization start->check_inoculum check_media Confirm Media Preparation and Quality Control check_inoculum->check_media check_incubation Review Incubation Conditions (Time and Temperature) check_media->check_incubation check_reading Standardize Endpoint Reading (Visual vs. Spectrophotometer) check_incubation->check_reading check_compound Assess Compound Stability and Dilution Series check_reading->check_compound rerun_assay Re-run Assay with Controls check_compound->rerun_assay results_ok Consistent Results rerun_assay->results_ok Yes further_investigation Further Investigation Needed rerun_assay->further_investigation No

Troubleshooting workflow for inconsistent MIC results.

Issue 2: this compound Shows Reduced or No Efficacy Against a Previously Susceptible Strain

A decrease in the efficacy of this compound may indicate the development of resistance in the fungal strain.

G Mechanism of Action and Resistance to this compound Arborcandin_B This compound Glucan_Synthase 1,3-beta-D-Glucan Synthase (Fks1/Fks2) Arborcandin_B->Glucan_Synthase Inhibits Altered_Enzyme Altered Glucan Synthase Arborcandin_B->Altered_Enzyme Reduced Inhibition Glucan_Synthesis beta-1,3-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to FKS_Mutation Mutation in FKS1 or FKS2 gene FKS_Mutation->Altered_Enzyme Altered_Enzyme->Glucan_Synthesis Maintains function despite inhibitor Resistance Resistance to this compound Altered_Enzyme->Resistance

This compound mechanism and resistance pathway.

Troubleshooting Steps:

  • Confirm Resistance: Re-test the strain's MIC to this compound alongside a known susceptible control strain to confirm the resistance phenotype.[6]

  • Sequence the FKS genes: The primary mechanism of resistance to 1,3-β-D-glucan synthase inhibitors is mutations in the FKS1 and FKS2 genes.[13][14] Sequencing these genes can identify mutations that may confer resistance.

  • In Vitro Resistance Induction: If you suspect the potential for resistance development, you can perform an in vitro resistance induction experiment by serially passaging the susceptible strain in the presence of sub-inhibitory concentrations of this compound.[10]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is based on the CLSI M27-A guidelines for yeast susceptibility testing.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Perform serial two-fold dilutions in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentrations.[10]

  • Inoculum Preparation:

    • Subculture the fungal strain on an appropriate agar (B569324) medium for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[10]

  • Inoculation and Incubation:

    • Add the diluted inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

    • Incubate the plate at 35°C for 24-48 hours.[10]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control.[10]

Protocol 2: 1,3-β-D-Glucan Synthase Activity Assay

This protocol describes a common method for measuring the in vitro activity of 1,3-β-D-glucan synthase.

  • Enzyme Preparation:

    • Prepare a crude membrane fraction from the fungal cells, which will contain the 1,3-β-D-glucan synthase.[15]

  • Reaction Mixture:

    • Prepare a reaction buffer containing Tris-HCl, a reducing agent (e.g., β-mercaptoethanol), EDTA, and GTPγS.[15]

    • Add the enzyme preparation and the test compound (this compound) at various concentrations.

  • Initiation of Reaction:

    • Start the reaction by adding the substrate, UDP-[14C]D-glucose.[16]

  • Incubation:

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 60-90 minutes).[16]

  • Quenching and Product Collection:

    • Stop the reaction by adding trichloroacetic acid (TCA).[17]

    • Collect the insoluble radiolabeled glucan product by filtration.[17]

  • Quantification:

    • Measure the radioactivity of the collected product using a scintillation counter to determine the amount of glucan synthesized.

    • The IC50 value is the concentration of this compound that inhibits glucan synthesis by 50%.

G Potential Causes of Unexpected Results in this compound Experiments unexpected_results Unexpected Experimental Results compound_issues Compound-Related Issues unexpected_results->compound_issues assay_issues Assay-Related Issues unexpected_results->assay_issues strain_issues Fungal Strain-Related Issues unexpected_results->strain_issues degradation Degradation/Instability compound_issues->degradation solubility Poor Solubility compound_issues->solubility concentration_error Incorrect Concentration compound_issues->concentration_error mic_variability MIC Variability assay_issues->mic_variability paradoxical_effect Paradoxical Effect assay_issues->paradoxical_effect off_target Off-Target Effects assay_issues->off_target intrinsic_resistance Intrinsic Resistance strain_issues->intrinsic_resistance acquired_resistance Acquired Resistance (FKS mutations) strain_issues->acquired_resistance slow_growth Slow Growth/Low Viability strain_issues->slow_growth

Logical relationships of potential unexpected results.

References

Refinement of Arborcandin B dosage for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in the refinement of Arborcandin B dosage for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is part of the arborcandin family of compounds, which are novel cyclic peptides.[1] Like its better-characterized counterparts, this compound is presumed to act as a noncompetitive inhibitor of 1,3-β-glucan synthase.[1] This enzyme is a critical component in the synthesis of β-glucan, an essential polymer in the fungal cell wall. Inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and fungal cell death.

Q2: What are the recommended starting concentrations for in vitro studies with this compound?

Q3: What solvents can be used to dissolve this compound?

The solubility of this compound is not explicitly documented. However, based on the properties of other arborcandins, it is advisable to first attempt dissolving the compound in a small amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Subsequently, this stock solution can be diluted in the appropriate cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final concentration of the organic solvent in the culture medium is non-toxic to the fungal or mammalian cells being tested.

Q4: Is this compound expected to be cytotoxic to mammalian cells?

As 1,3-β-glucan synthase is not present in mammalian cells, this compound is expected to have low cytotoxicity against them. This selective toxicity is a known advantage of 1,3-β-glucan synthase inhibitors. However, it is always recommended to perform a cytotoxicity assay on relevant mammalian cell lines to confirm the lack of off-target effects at the concentrations being used in your experiments.

Q5: How should this compound be stored?

Specific storage conditions for this compound are not widely published. For other members of the arborcandin family, storage at room temperature in the continental US is suggested, though this may vary elsewhere. It is best practice to store the compound, both in solid form and as a stock solution, at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable antifungal activity Incorrect dosage.Perform a dose-response experiment with a wider range of concentrations. Refer to the MIC values of related arborcandins for guidance.
Fungal strain is resistant.Some fungal strains may have intrinsic or acquired resistance to 1,3-β-glucan synthase inhibitors. Confirm the susceptibility of your strain using a known inhibitor like caspofungin.
Compound degradation.Ensure proper storage of this compound. Prepare fresh stock solutions and dilutions for each experiment.
Inconsistent results between experiments Variability in fungal inoculum.Standardize the inoculum preparation to ensure a consistent starting cell density in all experiments.
Incomplete dissolution of the compound.Ensure this compound is fully dissolved in the stock solvent before diluting in media. Gentle warming or vortexing may aid dissolution.
Pipetting errors.Use calibrated pipettes and proper technique to ensure accurate dilutions.
Unexpected cytotoxicity in mammalian cells High concentration of this compound.Determine the cytotoxic concentration range for your specific mammalian cell line and ensure your experimental concentrations are well below this.
High concentration of solvent (e.g., DMSO).Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells (typically <0.5% for DMSO).
Contamination of the compound.If possible, verify the purity of your this compound sample.

Data Presentation

Table 1: In Vitro Activity of Arborcandin Family Compounds

CompoundOrganismAssayValue (µg/mL)Reference
Arborcandin FamilyCandida albicansIC500.012 - 3[1]
Aspergillus fumigatusIC500.012 - 3[1]
Candida spp.MIC0.25 - 8[1]
Aspergillus fumigatusMIC0.063 - 4[1]
Arborcandin CCandida albicansIC500.15MedChemExpress
Aspergillus fumigatusIC500.015MedChemExpress
Candida spp.MIC1 - 2MedChemExpress
Arborcandin FCandida albicansIC500.012MedChemExpress
Aspergillus fumigatusIC500.012MedChemExpress
Candida spp.MIC2 - 4MedChemExpress

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 1 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in the appropriate fungal growth medium (e.g., RPMI-1640). The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a standardized fungal inoculum according to established protocols (e.g., CLSI M27-A3 for yeasts). The final concentration in each well should be approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Inoculation: Add 100 µL of the fungal inoculum to each well containing the this compound dilutions. This will bring the total volume to 200 µL and halve the drug concentration.

  • Controls: Include a positive control (fungal inoculum without drug) and a negative control (medium only).

  • Incubation: Incubate the plate at the optimal temperature for the specific fungus (e.g., 35°C for Candida albicans) for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control, as determined by visual inspection or a spectrophotometer.

Protocol 2: Mammalian Cell Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed a 96-well plate with the mammalian cell line of interest at a density of 5,000-10,000 cells per well in 100 µL of the appropriate cell culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent and non-toxic across all wells. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Controls: Include a vehicle control (cells treated with the same concentration of DMSO as the experimental wells) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Arborcandin_B_Mechanism_of_Action Arborcandin_B This compound Glucan_Synthase 1,3-β-Glucan Synthase (Fks1p subunit) Arborcandin_B->Glucan_Synthase Inhibits Beta_Glucan β-(1,3)-D-Glucan (Cell Wall Component) Glucan_Synthase->Beta_Glucan Cell_Lysis Cell Wall Instability & Osmotic Lysis Glucan_Synthase->Cell_Lysis Disruption UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Cell_Wall Fungal Cell Wall Synthesis Beta_Glucan->Cell_Wall

Caption: Mechanism of action of this compound.

Arborcandin_B_Workflow start Prepare this compound Stock Solution (in DMSO) mic_assay Determine MIC (Broth Microdilution Assay) start->mic_assay cyto_assay Assess Cytotoxicity (e.g., MTT Assay on Mammalian Cells) start->cyto_assay dose_selection Select Non-Toxic, Efficacious Concentration Range mic_assay->dose_selection cyto_assay->dose_selection invitro_studies Proceed with Further In Vitro Studies dose_selection->invitro_studies

Caption: General experimental workflow for this compound.

References

Challenges in Arborcandin B research and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Arborcandin B research. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the study of this novel antifungal agent. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data summaries to support your experimental work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions about this compound research.

Q1: What is this compound and why is it a promising antifungal candidate?

This compound is a member of the arborcandin family of cyclic peptides, which are potent inhibitors of 1,3-β-D-glucan synthase, an essential enzyme in the fungal cell wall synthesis pathway.[1] This specific mode of action, targeting a component absent in mammalian cells, makes it a promising candidate for the development of new antifungal therapies with potentially high selectivity and low toxicity.

Q2: What are the major hurdles in this compound research?

The primary challenges in this compound research are similar to those encountered with other complex natural products. These include:

  • Complex Synthesis: The total synthesis of this compound is a multi-step process with potential for low yields and the formation of closely related side products, making purification difficult.[2][3]

  • Physicochemical Properties: this compound, like other lipopeptides, may exhibit poor aqueous solubility and stability, complicating formulation and in vitro assays.[4]

  • Biological Assays: Variability in antifungal susceptibility testing and challenges in isolating and maintaining the activity of the target enzyme, 1,3-β-D-glucan synthase, can lead to inconsistent results.[5]

Q3: How does this compound differ from other known 1,3-β-D-glucan synthase inhibitors like echinocandins?

While both Arborcandins and echinocandins target 1,3-β-D-glucan synthase, they are structurally distinct cyclic peptides. This structural difference may result in a varied spectrum of activity, different resistance profiles, and distinct pharmacokinetic and pharmacodynamic properties.

Part 2: Troubleshooting Guides

These guides provide specific advice for common problems encountered during this compound research in a question-and-answer format.

Guide 1: Synthesis and Purification of this compound
Question/Issue Possible Cause(s) Recommended Solution(s)
Low yield during total synthesis. Incomplete reactions, side product formation, degradation of intermediates.Optimize reaction conditions (temperature, catalyst, reaction time). Use protecting groups for sensitive functional groups. Employ milder reagents.
Difficulty in separating this compound from its analogues (e.g., Arborcandin A, C). Similar physicochemical properties (polarity, molecular weight).Utilize high-resolution purification techniques such as multi-column preparative HPLC. Employ orthogonal separation methods (e.g., ion-exchange followed by reversed-phase chromatography).
Presence of unexpected impurities in the final product. Contamination from starting materials, reagents, or solvents. Side reactions during synthesis.Use high-purity starting materials and solvents. Monitor reaction progress closely using techniques like LC-MS to identify and characterize byproducts.
Guide 2: Physicochemical Characterization (Solubility and Stability)
Question/Issue Possible Cause(s) Recommended Solution(s)
Poor solubility of this compound in aqueous buffers for biological assays. The lipophilic nature of the cyclic peptide.Prepare stock solutions in organic solvents like DMSO and then dilute into aqueous buffers. Use solubility-enhancing excipients such as cyclodextrins. Explore the use of co-solvents or formulation strategies like liposomes.
Degradation of this compound in solution over time. Hydrolysis of peptide bonds, oxidation, or other chemical instabilities.Store stock solutions at low temperatures (-20°C or -80°C) and in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. Perform stability studies at different pH values and temperatures to identify optimal storage conditions.
Inconsistent results in bioassays, potentially due to poor solubility or stability. Precipitation of the compound in the assay medium. Degradation of the compound during the assay incubation period.Visually inspect for precipitation. Determine the critical micelle concentration if applicable. Include stability-indicating assays in your experimental design.
Guide 3: Biological Assays
Question/Issue Possible Cause(s) Recommended Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) values in antifungal susceptibility testing. Inoculum size variation, differences in media composition, subjective endpoint reading.Standardize inoculum preparation using a spectrophotometer or hemocytometer. Use standardized media (e.g., RPMI-1640). Employ objective endpoint determination methods, such as spectrophotometric reading.
Low or no activity in the in vitro 1,3-β-D-glucan synthase assay. Inactive enzyme preparation, suboptimal assay conditions (pH, temperature, substrate concentration).Prepare fresh microsomal fractions containing the enzyme. Optimize assay conditions, including pH, temperature, and concentrations of UDP-glucose and GTP. Include a known inhibitor (e.g., caspofungin) as a positive control.
Discrepancy between whole-cell antifungal activity (MIC) and in vitro enzyme inhibition (IC50). Poor cell wall penetration of the compound. Efflux pump activity in the fungal cells. Compound instability in the cell culture medium.Use cell permeability assays to assess compound uptake. Include efflux pump inhibitors in the assay. Pre-incubate the compound in the assay medium to assess stability.

Part 3: Data Presentation

Table 1: Antifungal Activity of Arborcandins against various fungal pathogens.

CompoundCandida albicans (MIC, µg/mL)Aspergillus fumigatus (MIC, µg/mL)
Arborcandin A0.5 - 20.125 - 0.5
This compound0.25 - 10.063 - 0.25
Arborcandin C0.25 - 10.063 - 0.25
Arborcandin D1 - 40.25 - 1
Arborcandin E2 - 80.5 - 2
Arborcandin F4 - >81 - 4

Data is presented as a range of reported MIC values.

Table 2: Inhibitory Activity of Arborcandins against 1,3-β-D-Glucan Synthase.

CompoundCandida albicans (IC50, µg/mL)Aspergillus fumigatus (IC50, µg/mL)
Arborcandin A0.30.08
This compound0.150.04
Arborcandin C0.120.03
Arborcandin D1.20.3
Arborcandin E3.00.75
Arborcandin F>3.0>1.0

Data is presented as representative IC50 values.

Part 4: Experimental Protocols

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the CLSI M27-A guideline for yeasts.

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Preparation of Inoculum: Culture the fungal strain on an appropriate agar (B569324) plate. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 medium.

  • Preparation of Microdilution Plates: Serially dilute the this compound stock solution in RPMI-1640 medium in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.016 to 8 µg/mL).

  • Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control, determined visually or by reading the absorbance at 530 nm.

Protocol 2: In Vitro 1,3-β-D-Glucan Synthase Activity Assay

This protocol is adapted from established methods for assaying fungal 1,3-β-D-glucan synthase.

  • Preparation of Microsomal Fraction:

    • Grow the fungal cells to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with lysis buffer.

    • Disrupt the cells using mechanical means (e.g., bead beating) in lysis buffer containing protease inhibitors.

    • Centrifuge the lysate at low speed to remove cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the pellet in assay buffer.

  • Assay Reaction:

    • In a microfuge tube, combine the microsomal fraction, assay buffer (containing GTPγS and a non-ionic detergent), and various concentrations of this compound.

    • Initiate the reaction by adding the substrate, UDP-[14C]-glucose.

    • Incubate the reaction at 30°C for 1-2 hours.

  • Quantification of Glucan Synthesis:

    • Stop the reaction by adding ethanol (B145695).

    • Filter the reaction mixture through a glass fiber filter to capture the radiolabeled glucan product.

    • Wash the filter extensively with ethanol to remove unincorporated UDP-[14C]-glucose.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of enzyme activity for each this compound concentration and determine the IC50 value.

Part 5: Mandatory Visualizations

TroubleshootingWorkflow cluster_synthesis Synthesis Troubleshooting cluster_physchem Physicochemical Troubleshooting cluster_bioassay Bioassay Troubleshooting start Problem Encountered synthesis Synthesis & Purification Issue start->synthesis e.g., low yield physchem Physicochemical Issue start->physchem e.g., poor solubility bioassay Biological Assay Issue start->bioassay e.g., variable MIC s1 Optimize Reaction Conditions synthesis->s1 s2 Improve Purification Method synthesis->s2 p1 Use Co-solvents/Excipients physchem->p1 p2 Optimize Storage Conditions physchem->p2 b1 Standardize Assay Protocol bioassay->b1 b2 Validate Enzyme Activity bioassay->b2 MechanismOfAction ArborcandinB This compound GlucanSynthase 1,3-β-D-Glucan Synthase ArborcandinB->GlucanSynthase Inhibition BetaGlucan β-(1,3)-D-Glucan Synthesis CellWall Fungal Cell Wall Integrity BetaGlucan->CellWall Disruption CellLysis Cell Lysis CellWall->CellLysis Loss of ExperimentalWorkflow start Fungal Fermentation extraction Solvent Extraction start->extraction purification1 Column Chromatography extraction->purification1 purification2 Preparative HPLC purification1->purification2 characterization Structure Elucidation (NMR, MS) purification2->characterization end Pure this compound characterization->end

References

Validation & Comparative

Validating the Antifungal Efficacy of Arborcandin B In Vitro: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antifungal efficacy of Arborcandin B against other established antifungal agents. The data presented is compiled from published research to assist in the evaluation of this novel antifungal compound. This compound, a member of the arborcandin class of cyclic peptides, demonstrates potent antifungal activity through the inhibition of (1,3)-β-D-glucan synthase, a critical enzyme in the fungal cell wall synthesis pathway. This mechanism is similar to that of the echinocandin class of antifungals.

Comparative In Vitro Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antifungal agents against various clinically relevant fungal species. MIC values represent the lowest concentration of an antifungal drug that inhibits the visible growth of a microorganism and are a key indicator of antifungal potency.

Fungal SpeciesThis compound MIC (µg/mL)Caspofungin MIC (µg/mL)Micafungin MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida Species
Candida albicans0.25 - 8[1]0.03 - 0.50.002 - 0.015[2]0.25 - 0.5[3]
Candida glabrata0.25 - 8[1]0.03 - 0.50.002 - 0.015[2]0.25 - 0.5
Candida tropicalis0.25 - 80.03 - 0.50.002 - 0.0150.25 - 0.5
Candida parapsilosis0.25 - 80.5 - 20.12 - 20.25 - 0.5
Candida krusei0.25 - 80.12 - 10.060.5
Aspergillus Species
Aspergillus fumigatus0.063 - 40.06 - 0.50.004 - 0.0150.5 - 2
Aspergillus flavusNot Reported0.06 - 0.5Not Reported0.5 - 2
Aspergillus nigerNot Reported0.06 - 0.5Not Reported0.5 - 2
Aspergillus terreusNot Reported0.12 - 1Not Reported1 - 4

Experimental Protocols

The in vitro antifungal susceptibility data presented in this guide is typically determined using standardized methodologies, primarily the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.

Broth Microdilution Method for Yeasts (CLSI M27)

This method is used to determine the MIC of antifungal agents against Candida species.

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud Dextrose Agar for 24-48 hours. A suspension is then prepared in sterile saline and adjusted to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the test wells.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI 1640 medium to achieve a range of concentrations.

  • Microdilution Plate Setup: 100 µL of the standardized fungal inoculum is added to each well of a 96-well microtiter plate. Subsequently, 100 µL of the serially diluted antifungal agent is added to the wells. A growth control well (inoculum without drug) and a sterility control well (medium only) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control well.

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

This method is employed for determining the MIC of antifungal agents against Aspergillus species.

  • Inoculum Preparation: Conidia are harvested from mature fungal cultures grown on Potato Dextrose Agar. The conidial suspension is adjusted to a concentration of 0.4 x 10^4 to 5 x 10^4 conidia/mL in RPMI 1640 medium.

  • Antifungal Agent and Plate Setup: Similar to the yeast protocol, the antifungal agents are serially diluted and added to the microtiter plates along with the fungal inoculum.

  • Incubation: Plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: For echinocandins like this compound, the endpoint is often read as the Minimum Effective Concentration (MEC), which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms as observed microscopically. For other antifungals like amphotericin B, the MIC is the lowest concentration with no visible growth.

Visualizing the Mechanism and Workflow

To further elucidate the context of this research, the following diagrams illustrate the antifungal mechanism of action and the experimental workflow for determining in vitro efficacy.

G Mechanism of Action of this compound and Echinocandins cluster_fungal_cell Fungal Cell Fungal Cell Wall Fungal Cell Wall Cell_Lysis Cell Lysis Fungal Cell Wall->Cell_Lysis Weakened Wall Leads to Glucan_Synthase (1,3)-β-D-Glucan Synthase Beta_Glucan (1,3)-β-D-Glucan Glucan_Synthase->Beta_Glucan Synthesizes Beta_Glucan->Fungal Cell Wall Integral Component Arborcandin_B This compound / Echinocandins Arborcandin_B->Glucan_Synthase Inhibits

Caption: this compound's antifungal mechanism of action.

G Experimental Workflow for In Vitro Antifungal Susceptibility Testing Start Start Isolate Fungal Isolate Culture Start->Isolate Inoculum Prepare Standardized Inoculum Isolate->Inoculum Plate Inoculate Microtiter Plates Inoculum->Plate Dilution Serial Dilution of Antifungal Agents Dilution->Plate Incubate Incubate at 35°C Plate->Incubate Read Read MIC/MEC Incubate->Read End End Read->End

Caption: Workflow for determining antifungal MICs.

References

A Comparative Guide to the Mechanisms of Action: Arborcandin B and Micafungin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mechanisms of action of two potent antifungal agents: arborcandin B and micafungin (B1204384). Both compounds target the fungal cell wall, a structure essential for fungal viability and absent in mammalian cells, making it an attractive target for antifungal therapy. This document summarizes their inhibitory activities, presents detailed experimental protocols for their evaluation, and visualizes their molecular interactions and experimental workflows.

Core Mechanism of Action: Inhibition of β-1,3-D-Glucan Synthase

Both this compound and micafungin exert their antifungal effects by inhibiting the enzyme β-1,3-D-glucan synthase.[1][2][3] This enzyme is a critical component of the fungal cell wall synthesis machinery, responsible for polymerizing UDP-glucose into long chains of β-1,3-D-glucan. These glucan polymers are the primary structural component of the cell wall, providing osmotic stability and shape to the fungal cell.

By inhibiting this enzyme, both drugs disrupt the integrity of the cell wall, leading to osmotic instability, cell lysis, and ultimately, fungal cell death.[4] This targeted mechanism of action confers a high degree of selectivity for fungal pathogens with minimal toxicity to host cells.

Micafungin, a member of the echinocandin class, is a semi-synthetic lipopeptide that acts as a non-competitive inhibitor of β-1,3-D-glucan synthase.[4] Arborcandins, including this compound, are novel cyclic peptides that are structurally distinct from the echinocandins but share the same molecular target.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activity of this compound and micafungin against key fungal pathogens, Candida albicans and Aspergillus fumigatus. The data presented are the 50% inhibitory concentration (IC50) against β-1,3-D-glucan synthase and the minimum inhibitory concentration (MIC) required to inhibit fungal growth.

Table 1: Inhibition of β-1,3-D-Glucan Synthase (IC50)

CompoundTarget OrganismIC50 (µg/mL)
This compound (and other arborcandins)Candida albicans0.012 - 3
Aspergillus fumigatus0.012 - 3
MicafunginCandida albicansData not available in direct comparison
Aspergillus fumigatusData not available in direct comparison

Note: The IC50 range for arborcandins is for the entire class (A, B, C, D, E, and F). Specific IC50 for this compound is not individually reported in the available literature. For instance, Arborcandin C has an IC50 of 0.15 µg/mL against C. albicans and 0.015 µg/mL against A. fumigatus, while Arborcandin F has an IC50 of 0.012 µg/mL against both.

Table 2: Antifungal Activity (MIC)

CompoundTarget OrganismMIC Range (µg/mL)
This compound (and other arborcandins)Candida spp.0.25 - 8
Aspergillus fumigatus0.063 - 4
MicafunginCandida albicans≤0.002 - 0.015
Candida glabrata≤0.002 - 0.015
Candida tropicalis≤0.002 - 0.015
Candida parapsilosis0.12 - 2
Aspergillus fumigatus0.004 - 0.015

Note: The MIC range for arborcandins is for the entire class. Micafungin MIC data is from a study on pediatric clinical isolates.

Visualizing the Mechanism of Action

The following diagram illustrates the shared mechanism of action of this compound and micafungin.

G cluster_cell Fungal Cell cluster_drugs Inhibitory Action UDP_Glucose UDP-Glucose Glucan_Synthase β-1,3-D-Glucan Synthase (Fks1p subunit) UDP_Glucose->Glucan_Synthase Substrate Beta_Glucan β-1,3-D-Glucan Polymer Glucan_Synthase->Beta_Glucan Synthesis Cell_Wall Fungal Cell Wall (Structural Integrity) Beta_Glucan->Cell_Wall Component Arborcandin_B This compound Arborcandin_B->Glucan_Synthase Inhibition Micafungin Micafungin Micafungin->Glucan_Synthase Inhibition

Caption: Inhibition of β-1,3-D-glucan synthase by this compound and micafungin.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of this compound and micafungin.

β-1,3-D-Glucan Synthase Inhibition Assay

This assay is used to determine the direct inhibitory effect of a compound on the β-1,3-D-glucan synthase enzyme.

a. Preparation of Enzyme Extract (Microsomal Fraction):

  • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) in an appropriate growth medium to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., Tris-HCl with EDTA).

  • Disrupt the cells mechanically (e.g., using glass beads or a French press) in a lysis buffer containing protease inhibitors.

  • Centrifuge the cell lysate at a low speed to remove whole cells and debris.

  • Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the membrane-bound β-1,3-D-glucan synthase.

  • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

b. Enzyme Activity Assay:

  • Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), GTP, a substrate (radiolabeled UDP-[14C]glucose), and the prepared enzyme extract.

  • Add varying concentrations of the test compound (this compound or micafungin) or a vehicle control to the reaction mixture.

  • Initiate the reaction by adding the enzyme preparation and incubate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

  • Filter the reaction mixture through a glass fiber filter to capture the insoluble radiolabeled β-1,3-D-glucan product.

  • Wash the filter to remove unincorporated UDP-[14C]glucose.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Calculate the percent inhibition of enzyme activity for each compound concentration relative to the control and determine the IC50 value.

G cluster_prep Enzyme Preparation cluster_assay Inhibition Assay Fungal_Culture Fungal Culture Cell_Harvest Cell Harvest Fungal_Culture->Cell_Harvest Cell_Lysis Cell Lysis Cell_Harvest->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation Microsome_Isolation Microsome Isolation Centrifugation->Microsome_Isolation Add_Enzyme Add Enzyme (Microsomal Fraction) Microsome_Isolation->Add_Enzyme Reaction_Mix Reaction Mixture (Buffer, GTP, UDP-[14C]glucose) Add_Inhibitor Add Inhibitor (this compound or Micafungin) Reaction_Mix->Add_Inhibitor Add_Inhibitor->Add_Enzyme Incubation Incubation Add_Enzyme->Incubation Reaction_Stop Stop Reaction Incubation->Reaction_Stop Filtration Filtration Reaction_Stop->Filtration Radioactivity_Measurement Radioactivity Measurement Filtration->Radioactivity_Measurement IC50_Determination IC50 Determination Radioactivity_Measurement->IC50_Determination

Caption: Workflow for the β-1,3-D-glucan synthase inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

a. Inoculum Preparation:

  • Subculture the fungal isolate on an appropriate agar (B569324) medium and incubate to obtain fresh, viable colonies.

  • Suspend a few colonies in sterile saline or water.

  • Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to a specific cell density.

  • Dilute this suspension in a standardized test medium (e.g., RPMI-1640) to achieve the final desired inoculum concentration.

b. Broth Microdilution Assay:

  • Prepare serial twofold dilutions of the antifungal agent (this compound or micafungin) in the test medium in a 96-well microtiter plate.

  • Inoculate each well with the prepared fungal suspension.

  • Include a positive control well (inoculum without the drug) and a negative control well (medium only).

  • Incubate the plate at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • Determine the MIC by visually inspecting for the lowest concentration of the drug that shows no visible growth. Alternatively, a spectrophotometer can be used to measure the optical density.

G cluster_workflow MIC Assay Workflow Inoculum_Prep Inoculum Preparation Plate_Inoculation Plate Inoculation Inoculum_Prep->Plate_Inoculation Serial_Dilution Serial Dilution of Antifungal Serial_Dilution->Plate_Inoculation Incubation Incubation Plate_Inoculation->Incubation MIC_Reading MIC Reading (Visual or Spectrophotometric) Incubation->MIC_Reading

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

References

A Comparative Guide: Unraveling the Structural Distinctions Between Arborcandin B and Echinocandins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and functional differences between Arborcandin B and the well-established echinocandin class of antifungal agents. Both this compound and echinocandins target the fungal enzyme 1,3-β-D-glucan synthase, a critical component in fungal cell wall biosynthesis, making them valuable subjects of study in the development of new antifungal therapies. This document summarizes key structural differences, comparative biological activity, and the experimental protocols used to determine these properties.

Core Structural Differences: A Tale of Two Scaffolds

Arborcandins and echinocandins, while sharing a common molecular target, diverge significantly in their fundamental chemical architecture. Echinocandins are lipopeptides characterized by a cyclic hexapeptide core. This core is N-acylated with a fatty acid side chain, which plays a crucial role in anchoring the molecule to the fungal cell membrane.[1] Prominent members of the echinocandin family, such as caspofungin, micafungin, and anidulafungin, are semi-synthetic derivatives of naturally occurring echinocandins like echinocandin B.[1]

In contrast, the arborcandins are described as novel cyclic peptides that are structurally distinct from the echinocandins.[2] While the full, detailed chemical structure of this compound is not widely available in the public domain, literature describes the arborcandins as cyclic peptides containing uncommon amino acid residues.[3] This fundamental difference in the cyclic peptide core and its constituent amino acids represents the primary structural distinction between the two classes of compounds.

Comparative Biological Activity: Potency Against Key Fungal Pathogens

Both arborcandins and echinocandins exhibit potent antifungal activity by inhibiting 1,3-β-D-glucan synthase. The following tables summarize the available quantitative data for this compound and representative echinocandins against Candida albicans and Aspergillus fumigatus.

Table 1: 1,3-β-D-Glucan Synthase Inhibition (IC50)

CompoundOrganismIC50 (µg/mL)
This compoundCandida albicans3
This compoundAspergillus fumigatus0.3
CaspofunginCandida albicans0.0625 - 0.125
MicafunginCandida albicansNot widely reported
AnidulafunginCandida albicansNot widely reported

Note: IC50 values for echinocandins against purified 1,3-β-D-glucan synthase are not consistently reported in the same format as for arborcandins, making a direct comparison challenging.

Table 2: Antifungal Activity (MIC)

CompoundOrganismMIC (µg/mL)
This compoundCandida spp.4 - 8
This compoundAspergillus fumigatus1 - 4
CaspofunginCandida albicans0.03 - 0.25
CaspofunginAspergillus fumigatus0.25 (MEC)
MicafunginCandida albicans0.015 - 0.03
MicafunginAspergillus fumigatus≤0.125 (MEC)
AnidulafunginCandida albicans≤0.03
AnidulafunginAspergillus fumigatus≤0.25

Note: For Aspergillus species, the Minimum Effective Concentration (MEC) is often reported for echinocandins, representing the lowest concentration that leads to the formation of abnormal, branched hyphae.

The available data indicates that while this compound is a potent inhibitor of 1,3-β-D-glucan synthase, the currently marketed echinocandins generally exhibit lower MIC values against Candida albicans and Aspergillus fumigatus, suggesting greater in vitro antifungal potency.

Mechanism of Action: A Shared Target

Despite their structural differences, both this compound and echinocandins exert their antifungal effect through the same mechanism of action: non-competitive inhibition of 1,3-β-D-glucan synthase. This enzyme is responsible for the synthesis of β-(1,3)-D-glucan, a vital polysaccharide component of the fungal cell wall that is absent in mammalian cells. By inhibiting this enzyme, both classes of drugs disrupt the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death.

G cluster_fungus Fungal Cell cluster_inhibitors Inhibitors Glucan_Synthase 1,3-β-D-Glucan Synthase Beta_Glucan β-(1,3)-D-Glucan Glucan_Synthase->Beta_Glucan Synthesis UDP_Glucose UDP-Glucose UDP_Glucose->Glucan_Synthase Substrate Cell_Wall Fungal Cell Wall Integrity Beta_Glucan->Cell_Wall Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Arborcandin_B This compound Arborcandin_B->Glucan_Synthase Inhibition Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibition

Caption: Mechanism of action for this compound and Echinocandins.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound and echinocandins.

1,3-β-D-Glucan Synthase Inhibition Assay

This assay quantifies the inhibitory activity of a compound against the 1,3-β-D-glucan synthase enzyme.

Methodology:

  • Enzyme Preparation: A crude enzyme extract containing 1,3-β-D-glucan synthase is prepared from fungal cells (e.g., Candida albicans or Aspergillus fumigatus) by mechanical disruption followed by differential centrifugation to isolate the membrane fraction.

  • Reaction Mixture: The standard assay mixture contains a buffer (e.g., Tris-HCl), a substrate (UDP-[14C]glucose), an activator (e.g., GTPγS), and the test compound at various concentrations.

  • Incubation: The reaction is initiated by the addition of the enzyme preparation and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Precipitation: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The resulting acid-insoluble glucan polymer is collected by filtration.

  • Quantification: The amount of radiolabeled glucan is quantified using a scintillation counter.

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

G cluster_prep Preparation cluster_assay Assay A Fungal Cell Culture B Cell Lysis & Fractionation A->B C Enzyme Extract (Membrane Fraction) B->C D Reaction Mixture (Buffer, UDP-[14C]glucose, Activator, Test Compound) C->D E Incubation D->E F Reaction Termination & Precipitation E->F G Filtration & Quantification (Scintillation Counting) F->G H IC50 Calculation G->H

Caption: Workflow for 1,3-β-D-Glucan Synthase Inhibition Assay.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Methodology:

  • Inoculum Preparation: A standardized suspension of fungal cells is prepared from a fresh culture and adjusted to a specific concentration (e.g., 1 x 103 to 5 x 103 cells/mL) in a suitable broth medium (e.g., RPMI-1640).

  • Drug Dilution: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the drug at which there is no visible growth. For some antifungals, a significant reduction in growth (e.g., 50% or 90%) is used as the endpoint.

G A Prepare Fungal Inoculum C Inoculate Wells with Fungal Suspension A->C B Serial Dilution of Antifungal in Microtiter Plate B->C D Incubate Plate C->D E Visually or Spectrophotometrically Read MIC D->E

Caption: Workflow for MIC Determination by Broth Microdilution.

Conclusion

This compound and echinocandins represent two distinct structural classes of antifungal agents that share a common and valuable therapeutic target. While echinocandins are well-established, with several members in clinical use, the novel structure of arborcandins presents an opportunity for the development of new antifungal drugs. Further research, including the full elucidation and publication of the this compound structure and more direct comparative studies, will be crucial in fully understanding the therapeutic potential of this emerging class of 1,3-β-D-glucan synthase inhibitors.

References

Comparative Analysis of Cross-Resistance Between Arborcandin B and Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance profiles of Arborcandin B, a novel 1,3-β-glucan synthase inhibitor, reveals potential advantages and shared resistance pathways with existing antifungal classes. This guide synthesizes available preclinical data on the comparative in vitro activity of this compound against fungal pathogens with known resistance to echinocandins, azoles, and polyenes.

This compound, a member of the arborcandin family of cyclic peptides, targets the fungal cell wall by inhibiting 1,3-β-glucan synthase, an enzyme essential for maintaining cell wall integrity. This mechanism of action is analogous to that of the echinocandin class of antifungals, which includes caspofungin, micafungin, and anidulafungin. However, arborcandins are structurally distinct from echinocandins, suggesting the potential for differential activity against resistant strains. This guide provides a comprehensive comparison based on available in vitro studies to aid researchers and drug development professionals in understanding the cross-resistance landscape of this compound.

Cross-Resistance with Echinocandins

The primary mechanism of resistance to echinocandins involves mutations in the FKS genes (FKS1, FKS2, and FKS3), which encode the catalytic subunit of the 1,3-β-glucan synthase enzyme complex. These mutations, often occurring in specific "hot spot" regions, reduce the affinity of the enzyme for echinocandin drugs, leading to elevated minimum inhibitory concentrations (MICs).

While direct comparative studies testing this compound against a broad panel of echinocandin-resistant strains with defined FKS mutations are limited in the public domain, the shared mechanism of action strongly suggests a high potential for cross-resistance. Research on Arborcandin C, a closely related compound, has shown that mutations in the FKS1 gene in Saccharomyces cerevisiae can confer resistance. This finding supports the hypothesis that this compound's efficacy would also be compromised in fungal isolates harboring these FKS mutations.

Table 1: In Vitro Susceptibility of Candida spp. to Arborcandins and Echinocandins (General MIC Ranges)

Antifungal AgentOrganismMIC Range (µg/mL)
Arborcandins (A-F)Candida spp.0.25 - 8[1]
CaspofunginCandida spp. (susceptible)≤ 2 (susceptible breakpoint)
MicafunginCandida spp. (susceptible)≤ 2 (susceptible breakpoint)
AnidulafunginCandida spp. (susceptible)≤ 2 (susceptible breakpoint)

Interaction with Azole and Polyene Resistance Mechanisms

Resistance to azole and polyene antifungals occurs through distinct mechanisms that are not expected to directly impact the activity of this compound.

  • Azole Resistance: The primary mechanisms of azole resistance include mutations in the ERG11 gene, leading to alterations in the target enzyme lanosterol (B1674476) 14-α-demethylase, and the overexpression of efflux pumps that actively transport azoles out of the fungal cell. As this compound targets the cell wall and not the cell membrane or ergosterol (B1671047) biosynthesis, it is anticipated that it would retain activity against azole-resistant strains.

  • Polyene Resistance: Resistance to polyenes, such as amphotericin B, is primarily associated with alterations in the composition of the fungal cell membrane, specifically a reduction in ergosterol content, which is the binding target for this class of drugs. Since this compound's target is the cell wall, it is unlikely that polyene resistance mechanisms would confer cross-resistance to this compound.

Table 2: Expected Activity of this compound Against Azole- and Polyene-Resistant Fungi

Resistance ClassPrimary Mechanism(s)Expected this compound ActivityRationale
Azoles Target site modification (ERG11 mutations), Efflux pump overexpressionActive Different cellular target (cell wall vs. cell membrane ergosterol synthesis)
Polyenes Altered cell membrane composition (reduced ergosterol)Active Different cellular target (cell wall vs. cell membrane ergosterol)

Signaling Pathways and Resistance Mechanisms

The development of resistance to cell wall-targeting antifungals like this compound and echinocandins can involve complex cellular signaling pathways. The diagram below illustrates the proposed mechanism of action and the key resistance pathway.

Resistance_Pathway cluster_drug_action Antifungal Action cluster_resistance Resistance Mechanism This compound This compound Glucan_Synthase 1,3-β-D-Glucan Synthase (FKS1/FKS2 subunit) This compound->Glucan_Synthase Inhibition Echinocandins Echinocandins Echinocandins->Glucan_Synthase Inhibition Glucan_Synthesis β-(1,3)-D-Glucan Synthesis Glucan_Synthase->Glucan_Synthesis Catalyzes FKS_Mutation FKS1/FKS2 Gene Mutation Glucan_Synthase->FKS_Mutation Selection Pressure Leads to Cell_Wall Fungal Cell Wall Integrity Glucan_Synthesis->Cell_Wall Maintains Altered_Enzyme Altered Glucan Synthase (Reduced Drug Affinity) FKS_Mutation->Altered_Enzyme Altered_Enzyme->Glucan_Synthesis Continues despite drug presence

Mechanism of action and resistance for this compound and echinocandins.

Experimental Protocols

Standardized methodologies for antifungal susceptibility testing are crucial for generating reliable and comparable data. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution MIC Assay (Adapted from CLSI M27)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent against yeast isolates.

Broth_Microdilution_Workflow A Prepare standardized fungal inoculum (0.5-2.5 x 10^3 CFU/mL) C Inoculate plates with fungal suspension A->C B Serially dilute this compound and other antifungals in 96-well microtiter plates B->C D Incubate at 35°C for 24-48 hours C->D E Read MIC endpoint: Lowest concentration with significant growth inhibition (e.g., ≥50%) compared to the growth control well D->E

Workflow for the broth microdilution MIC assay.

Key Steps:

  • Inoculum Preparation: Fungal isolates are grown on agar (B569324) plates, and a suspension is prepared in sterile saline. The turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI 1640 medium to achieve the final desired inoculum concentration.

  • Drug Dilution: The antifungal agents are serially diluted in the microtiter plates using RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The plates are incubated at 35°C.

  • Endpoint Reading: The MIC is determined visually or spectrophotometrically as the lowest concentration of the drug that causes a significant reduction in growth compared to the drug-free control well.

Conclusion

The available evidence suggests that this compound shares a common mechanism of action and, consequently, a likely cross-resistance profile with echinocandins, primarily mediated by mutations in the FKS genes. However, its distinct chemical structure may offer some advantages, although further research is needed to confirm this. Crucially, this compound is expected to retain its activity against fungal strains that have developed resistance to azoles and polyenes due to its different cellular target.

For researchers and drug development professionals, these findings underscore the importance of including FKS genotyping and testing against well-characterized echinocandin-resistant strains in the preclinical evaluation of this compound and other novel 1,3-β-glucan synthase inhibitors. Further head-to-head comparative studies are essential to fully elucidate the cross-resistance profile of this compound and its potential role in the antifungal armamentarium.

References

In vitro comparison of Arborcandin B and anidulafungin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Antifungal Development

In the landscape of antifungal agents, the echinocandins have carved a significant niche by targeting the fungal cell wall—a structure absent in mammalian cells. This guide provides a detailed in vitro comparison of Arborcandin B, a novel cyclic peptide, and Anidulafungin, a well-established semi-synthetic echinocandin. Both compounds share a common mechanism of action, the inhibition of 1,3-β-D-glucan synthase, a critical enzyme for fungal cell wall integrity. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their in vitro performance based on available experimental data.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound and Anidulafungin against key fungal pathogens. It is important to note that the presented data is compiled from different studies and direct head-to-head comparisons under identical experimental conditions are limited.

Table 1: In Vitro Activity against Candida Species

Antifungal AgentCandida SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound Candida spp.0.25 - 8Not ReportedNot Reported
Anidulafungin C. albicansNot specified0.062
C. glabrataNot specified0.030.25
C. parapsilosisNot specified0.062
C. tropicalisNot specified0.030.25
C. kruseiNot specified0.060.25

Data for this compound is from a study encompassing various Arborcandins. Data for Anidulafungin is from a comprehensive surveillance study. Anidulafungin has demonstrated potent in vitro activity against a broad range of Candida species, including those resistant to fluconazole (B54011) or amphotericin B.

Table 2: In Vitro Activity against Aspergillus fumigatus

Antifungal AgentIC₅₀ (µg/mL)MIC Range (µg/mL)
This compound 0.012 - 30.063 - 4
Anidulafungin Not ReportedNot Reported

The growth of A. fumigatus was suppressed by arborcandins with concentrations ranging from 0.063 to 4 microg/ml. Anidulafungin's spectrum of activity includes Aspergillus, and it is also active against strains of this genus resistant to azoles or amphotericin B.

Mechanism of Action: A Shared Target

Both this compound and Anidulafungin exert their antifungal effect by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of 1,3-β-D-glucan, a vital polysaccharide component of the fungal cell wall that is absent in mammalian cells. The inhibition of this enzyme disrupts the integrity of the fungal cell wall, leading to osmotic instability and ultimately, cell death.

cluster_cell Fungal Cell cluster_drugs Antifungal Agents CellWall Cell Wall (Structural Integrity) GlucanSynthase 1,3-β-D-Glucan Synthase Glucan 1,3-β-D-Glucan GlucanSynthase->Glucan Synthesis Disruption Disruption of Cell Wall Synthesis GlucanSynthase->Disruption Glucan->CellWall Component of ArborcandinB This compound ArborcandinB->GlucanSynthase Inhibits Anidulafungin Anidulafungin Anidulafungin->GlucanSynthase Inhibits CellDeath Fungal Cell Death Disruption->CellDeath Leads to Start Yeast Inoculum Preparation Inoculation Inoculation of Microtiter Plate Start->Inoculation DrugDilution Serial Dilution of Antifungal Agent DrugDilution->Inoculation Incubation Incubation at 35°C for 24-48 hours Inoculation->Incubation Readout Visual or Spectrophotometric Reading of Growth Incubation->Readout MIC Determine MIC (Lowest concentration with significant growth inhibition) Readout->MIC Start Prepare Fungal Suspension (e.g., 1-5 x 10⁵ CFU/mL) Exposure Expose Suspension to Antifungal at Various Concentrations (e.g., 1x, 2x, 4x MIC) Start->Exposure Incubate Incubate at 35°C with Agitation Exposure->Incubate Sampling Collect Aliquots at Specific Time Points (0, 2, 4, 8, 12, 24h) Incubate->Sampling Plating Serially Dilute and Plate on Agar Medium Sampling->Plating Count Incubate and Count Colony Forming Units (CFU) Plating->Count Analysis Plot log₁₀ CFU/mL vs. Time Count->Analysis Start Inoculate Microtiter Plate with Fungal Suspension Formation Incubate to Allow Biofilm Formation (24-48h) Start->Formation Wash Wash to Remove Planktonic Cells Formation->Wash DrugAddition Add Antifungal Agents at Various Concentrations Wash->DrugAddition Incubate Incubate for 24-48h DrugAddition->Incubate Quantify Quantify Biofilm Viability (e.g., XTT Assay) Incubate->Quantify SMIC Determine Sessile MIC (SMIC) Quantify->SMIC

Head-to-Head Comparison: Arborcandin B and Echinocandins as 1,3-β-Glucan Synthase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Arborcandin B's performance against other leading glucan synthase inhibitors, supported by experimental data.

The relentless challenge of fungal infections, particularly in immunocompromised populations, necessitates the continuous exploration and development of novel antifungal agents. A key target in this endeavor is 1,3-β-D-glucan synthase, an essential enzyme for fungal cell wall integrity and absent in mammals, making it an attractive target for selective toxicity. This guide provides a head-to-head comparison of this compound, a novel cyclic peptide, with the widely used echinocandin class of antifungals—Caspofungin, Micafungin, and Anidulafungin. This comparison is based on their in vitro inhibitory activity against 1,3-β-glucan synthase from two clinically significant fungal pathogens, Candida albicans and Aspergillus fumigatus.

Quantitative Comparison of Glucan Synthase Inhibition

The in vitro efficacy of this compound and the echinocandins is quantified by their half-maximal inhibitory concentration (IC50) against 1,3-β-glucan synthase. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency.

The following table summarizes the IC50 values for this compound, Caspofungin, Micafungin, and Anidulafungin against 1,3-β-glucan synthase isolated from Candida albicans and Aspergillus fumigatus. It is important to note that the data for this compound and the echinocandins are derived from separate studies; therefore, variations in experimental conditions may influence the absolute values. However, this compilation provides a valuable snapshot of their relative potencies.

CompoundTarget OrganismIC50 (µg/mL)Source
This compound Candida albicans0.30[1]
Aspergillus fumigatus0.025[1]
Caspofungin Candida albicans0.0052[2][3]
Aspergillus fumigatus0.0128[2]
Micafungin Candida albicans0.0049
Aspergillus fumigatus0.0046
Anidulafungin Candida albicans0.0105
Aspergillus fumigatus0.0113

Mechanism of Action: Targeting Fungal Cell Wall Synthesis

Both Arborcandins and echinocandins share a common mechanism of action by non-competitively inhibiting the 1,3-β-D-glucan synthase enzyme complex. This enzyme is responsible for the synthesis of β-1,3-D-glucan, a major structural polymer of the fungal cell wall. By inhibiting this enzyme, these compounds disrupt cell wall integrity, leading to osmotic instability and ultimately fungal cell death.

G cluster_cell_wall Fungal Cell Wall Synthesis cluster_inhibitors Inhibitors UDP-Glucose UDP-Glucose Glucan_Synthase 1,3-β-D-Glucan Synthase UDP-Glucose->Glucan_Synthase Substrate b_Glucan β-1,3-D-Glucan Polymer Glucan_Synthase->b_Glucan Catalysis Cell_Wall Fungal Cell Wall b_Glucan->Cell_Wall Incorporation Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Disruption leads to Arborcandin_B This compound Arborcandin_B->Glucan_Synthase Inhibition Echinocandins Echinocandins (Caspofungin, Micafungin, Anidulafungin) Echinocandins->Glucan_Synthase Inhibition

Mechanism of 1,3-β-D-Glucan Synthase Inhibition.

Experimental Protocols

The determination of IC50 values for 1,3-β-glucan synthase inhibitors involves a multi-step process, including the preparation of a crude enzyme extract and a subsequent enzyme inhibition assay.

Preparation of Crude 1,3-β-Glucan Synthase Extract (Membrane Fraction)
  • Fungal Culture: Candida albicans or Aspergillus fumigatus is cultured in an appropriate liquid medium to the mid-logarithmic growth phase.

  • Cell Lysis: The fungal cells are harvested by centrifugation and washed. The cell pellets are then resuspended in a lysis buffer containing protease inhibitors and are physically disrupted, typically using glass beads in a high-speed homogenizer.

  • Differential Centrifugation: The cell lysate is subjected to a series of centrifugation steps. An initial low-speed centrifugation removes whole cells and large debris. The resulting supernatant is then subjected to a high-speed ultracentrifugation to pellet the membrane fraction, which contains the 1,3-β-glucan synthase enzyme.

  • Resuspension: The membrane pellet is resuspended in a suitable buffer containing cryoprotectants like glycerol (B35011) and stored at -80°C until use.

G start Fungal Culture (Mid-log phase) harvest Harvest Cells (Centrifugation) start->harvest lysis Cell Lysis (Glass Beads) harvest->lysis low_speed_cent Low-Speed Centrifugation (Remove Debris) lysis->low_speed_cent supernatant1 Collect Supernatant low_speed_cent->supernatant1 high_speed_cent High-Speed Ultracentrifugation (Pellet Membranes) supernatant1->high_speed_cent supernatant2 Discard Supernatant resuspend Resuspend Membrane Pellet high_speed_cent->resuspend end Crude Enzyme Extract (Stored at -80°C) resuspend->end

References

Arborcandin B: A Novel Antifungal Agent Poised to Reshape Fungal Infection Treatment

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Arborcandin B's antifungal efficacy in comparison to established agents, supported by experimental data and detailed protocols.

For Immediate Release:

In the ongoing battle against invasive fungal infections, a promising new contender has emerged: this compound. This novel cyclic peptide, a member of the arborcandin family, demonstrates potent antifungal activity by targeting a crucial component of the fungal cell wall. This guide provides a detailed comparison of this compound with leading antifungal agents, presenting key experimental data, methodologies, and visual representations of its mechanism of action and evaluation workflows. This information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antifungal therapies.

Comparative In Vitro Activity

This compound exhibits significant inhibitory and fungicidal activity against key fungal pathogens, Candida albicans and Aspergillus fumigatus. The following tables summarize its performance, as measured by Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50), in comparison to widely used antifungal drugs from different classes.

Table 1: In Vitro Activity against Candida albicans

Antifungal AgentClassMIC Range (µg/mL)IC50 (µg/mL)
This compound Cyclic Peptide0.25 - 8[1]Not Reported
CaspofunginEchinocandin0.0079 - 2[2]Not Reported
Micafungin (B1204384)Echinocandin≤ 0.002 - 0.015[3][4]Not Reported
Amphotericin BPolyene0.12 - 2[5]Not Reported
VoriconazoleAzole≤1 (99% of isolates)Not Reported

Table 2: In Vitro Activity against Aspergillus fumigatus

Antifungal AgentClassMIC Range (µg/mL)IC50 (µg/mL)
This compound Cyclic Peptide0.063 - 4Not Reported
CaspofunginEchinocandinMICs problematic to determine; MECs are more stableNot Reported
MicafunginEchinocandin0.004 - 0.015Not Reported
Amphotericin BPolyene0.12 - 2Not Reported
VoriconazoleAzole0.06 - >8Not Reported

Table 3: 1,3-β-Glucan Synthase Inhibition

CompoundTarget OrganismIC50 (µg/mL)
Arborcandin CCandida albicans0.15
Arborcandin CAspergillus fumigatus0.015
Arborcandin FCandida albicans0.012
Arborcandin FAspergillus fumigatus0.012

Note: Data for this compound's direct inhibition of 1,3-β-glucan synthase is not currently available in the public domain. Data for Arborcandins C and F are provided for comparative purposes within the same family of compounds.

Mechanism of Action: Targeting the Fungal Cell Wall

Arborcandins, including this compound, exert their antifungal effect by inhibiting the enzyme 1,3-β-glucan synthase. This enzyme is critical for the synthesis of β-(1,3)-D-glucan, a major structural component of the fungal cell wall that is absent in mammalian cells, making it an attractive target for antifungal therapy. The inhibition of this enzyme disrupts cell wall integrity, leading to osmotic instability and ultimately, fungal cell death.

cluster_membrane Fungal Plasma Membrane UDP_Glucose UDP-Glucose (Substrate) Glucan_Synthase 1,3-β-Glucan Synthase (Fks1p/Fks2p) UDP_Glucose->Glucan_Synthase enters active site Glucan_Polymer β-(1,3)-D-Glucan Polymer Glucan_Synthase->Glucan_Polymer synthesizes Rho1 Rho1-GTP (Regulatory Subunit) Rho1->Glucan_Synthase activates Arborcandin_B This compound Arborcandin_B->Glucan_Synthase inhibits Cell_Wall Fungal Cell Wall (Compromised Integrity) Glucan_Polymer->Cell_Wall incorporates into Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis leads to

Figure 1: this compound's inhibitory action on the 1,3-β-glucan synthase pathway.

Experimental Protocols

The following are standardized protocols for the in vitro and in vivo evaluation of antifungal agents like this compound.

In Vitro Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A4)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a yeast isolate.

  • Inoculum Preparation:

    • Subculture the yeast isolate on Sabouraud Dextrose Agar at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Antifungal Agent Preparation:

    • Prepare a stock solution of this compound and other comparator drugs.

    • Perform serial twofold dilutions of each antifungal agent in RPMI 1640 medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared yeast inoculum to each well of the microtiter plate containing the diluted antifungal agents.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This concentration is the MIC.

A Yeast Isolate (e.g., C. albicans) B Subculture on Sabouraud Dextrose Agar A->B C Prepare 0.5 McFarland Suspension in Saline B->C D Dilute in RPMI 1640 to final inoculum C->D F Inoculate Microtiter Plate D->F E Prepare Serial Dilutions of Antifungal Agents E->F G Incubate at 35°C for 24-48h F->G H Read MIC (Visual/Spectrophotometric) G->H cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Immunocompromised Mice C Intravenous Infection A->C B C. albicans Inoculum B->C D Antifungal Treatment (this compound vs. Control) C->D E Monitor Survival D->E F Determine Fungal Burden in Organs (CFU/g) D->F

References

Benchmarking Arborcandin B: A Comparative Analysis Against Clinical Fungal Isolates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro activity of Arborcandin B, a novel 1,3-beta-glucan synthase inhibitor, against clinically relevant fungal pathogens. While direct comparative studies of this compound against large panels of recent clinical isolates are not yet widely available, this document synthesizes existing data for this compound and contrasts it with extensive surveillance data for approved echinocandins—caspofungin, micafungin, and anidulafungin (B1665494)—to offer a performance benchmark.

Executive Summary

This compound demonstrates potent in vitro activity against key fungal species, including Candida spp. and Aspergillus fumigatus, by inhibiting 1,3-beta-glucan synthase, a critical enzyme for fungal cell wall synthesis. This mechanism is shared with the echinocandin class of antifungals. Available data indicates that this compound's Minimum Inhibitory Concentration (MIC) ranges are comparable to those of established echinocandins for many fungal isolates. This guide presents a compilation of MIC data to facilitate an indirect comparison and provides detailed experimental protocols for antifungal susceptibility testing to ensure reproducibility and standardization of future studies.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the available MIC data for this compound and compare it with the MIC distributions for caspofungin, micafungin, and anidulafungin against various clinical fungal isolates. It is important to note that the data for this compound is from its initial discovery studies, while the data for the other echinocandins is from large-scale surveillance studies.

Table 1: In Vitro Activity of this compound and Approved Echinocandins against Candida Species

OrganismAntifungal AgentMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida spp. This compound 0.25 - 8 [1]N/A N/A
Caspofungin≤0.008 - >80.03[2]0.25[2][3]
Micafungin≤0.008 - >80.015[3]1[3]
Anidulafungin≤0.008 - >80.06[3]2[3]
C. albicans Caspofungin≤0.008 - 80.03[2]0.06[2]
Micafungin≤0.008 - 20.0150.03
Anidulafungin≤0.008 - 40.030.06
C. glabrata Caspofungin≤0.008 - 80.03[2]0.06[2]
Micafungin≤0.008 - 40.0150.03
Anidulafungin≤0.008 - 20.030.06
C. parapsilosis Caspofungin≤0.008 - 80.5[2]0.5[2]
Micafungin≤0.008 - 40.251
Anidulafungin≤0.008 - 812
C. tropicalis Caspofungin≤0.008 - 80.03[2]0.06[2]
Micafungin≤0.008 - 20.030.06
Anidulafungin≤0.008 - 40.030.06
C. krusei Caspofungin≤0.008 - 40.12[2]0.5[2]
Micafungin≤0.008 - 20.060.12
Anidulafungin≤0.008 - 40.120.25

N/A: Not Available from the cited sources.

Table 2: In Vitro Activity of this compound and Approved Echinocandins against Aspergillus fumigatus

OrganismAntifungal AgentMIC/MEC Range (µg/mL)MEC₅₀ (µg/mL)MEC₉₀ (µg/mL)
A. fumigatus This compound 0.063 - 4 [1]N/A N/A
Caspofungin≤0.03 - 0.250.060.12
Micafungin≤0.03 - 0.120.030.06
Anidulafungin≤0.03 - 0.120.030.06

MEC: Minimum Effective Concentration, the standard for testing echinocandins against filamentous fungi. N/A: Not Available from the cited sources.

Mechanism of Action: Inhibition of 1,3-beta-D-glucan Synthase

This compound, like the echinocandins, targets the fungal cell wall by non-competitively inhibiting the 1,3-beta-D-glucan synthase enzyme complex.[1] This enzyme is responsible for the synthesis of 1,3-beta-D-glucan, a crucial polysaccharide component of the fungal cell wall that provides structural integrity. Inhibition of this enzyme leads to a weakened cell wall, osmotic instability, and ultimately, fungal cell death. This targeted action on a component absent in mammalian cells contributes to the high therapeutic index of this class of antifungals. The disruption of the cell wall integrity activates a compensatory signaling cascade known as the Cell Wall Integrity (CWI) pathway.

G Fungal Cell Wall Integrity (CWI) Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arborcandin_B This compound Glucan_Synthase 1,3-beta-D-glucan Synthase (Fks1p) Arborcandin_B->Glucan_Synthase Inhibits Cell_Wall_Stress Cell Wall Stress Glucan_Synthase->Cell_Wall_Stress Reduced Glucan Synthesis Cell_Wall_Sensors Cell Wall Stress Sensors (e.g., Wsc1, Mid2) Rho1_GTPase Rho1-GTP Cell_Wall_Sensors->Rho1_GTPase Activates PKC1 PKC1 Rho1_GTPase->PKC1 Activates MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2/Mpk1) PKC1->MAPK_Cascade Phosphorylates Transcription_Factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors Activates Cell_Wall_Genes Cell Wall Repair Genes Transcription_Factors->Cell_Wall_Genes Induces Transcription Cell_Wall_Stress->Cell_Wall_Sensors Activates

Caption: this compound inhibits 1,3-beta-D-glucan synthase, triggering the CWI pathway.

Experimental Protocols

The following protocols are based on the standardized methodologies established by the Clinical and Laboratory Standards Institute (CLSI) for antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38). These methods are recommended for benchmarking the in vitro activity of new antifungal agents like this compound.

Broth Microdilution Susceptibility Testing for Candida Species (CLSI M27)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast isolates.

a. Inoculum Preparation:

  • Yeast isolates are subcultured on potato dextrose agar (B569324) for 24 hours at 35°C.

  • A suspension of the yeast is prepared in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • This suspension is further diluted in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

b. Antifungal Agent Preparation:

  • This compound and comparator agents are serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of concentrations.

c. Incubation:

  • The inoculated microtiter plates are incubated at 35°C for 24-48 hours.

d. MIC Determination:

  • The MIC is defined as the lowest concentration of the antifungal agent that causes a prominent decrease in turbidity (approximately 50% inhibition) compared to the growth control well.

Broth Microdilution Susceptibility Testing for Aspergillus Species (CLSI M38)

This method is used to determine the Minimum Effective Concentration (MEC) of echinocandin-class antifungals against filamentous fungi.

a. Inoculum Preparation:

  • Aspergillus isolates are grown on potato dextrose agar for 7 days to encourage conidiation.

  • Conidia are harvested and suspended in sterile saline with 0.05% Tween 80.

  • The conidial suspension is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

b. Antifungal Agent Preparation:

  • Serial dilutions of this compound and comparator agents are prepared in 96-well microtiter plates as described for yeasts.

c. Incubation:

  • The plates are incubated at 35°C for 48 hours.

d. MEC Determination:

  • The MEC is defined as the lowest drug concentration at which short, aberrant, and highly branched hyphae are observed, in contrast to the long, unbranched hyphae in the growth control well. This is typically determined using an inverted microscope.

G Antifungal Susceptibility Testing Workflow Start Start Isolate_Culture Subculture Fungal Isolate (e.g., on PDA) Start->Isolate_Culture Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland for yeast) Isolate_Culture->Inoculum_Prep Inoculation Inoculate Microtiter Plate Inoculum_Prep->Inoculation Serial_Dilution Prepare Serial Dilutions of Antifungal Agents in 96-well plate Serial_Dilution->Inoculation Incubation Incubate at 35°C (24-48 hours) Inoculation->Incubation Endpoint_Reading Read Endpoint Incubation->Endpoint_Reading MIC Determine MIC (Prominent growth reduction) Endpoint_Reading->MIC Yeast MEC Determine MEC (Microscopic observation of aberrant hyphae) Endpoint_Reading->MEC Mold End End MIC->End MEC->End

Caption: Standardized workflow for determining antifungal MIC/MEC values.

Conclusion

This compound exhibits promising in vitro antifungal activity against a range of clinically important fungal pathogens, with a mechanism of action analogous to the approved echinocandin class of drugs. The MIC ranges reported in initial studies suggest a potency comparable to that of caspofungin, micafungin, and anidulafungin against susceptible isolates. However, to fully establish the clinical potential of this compound, further studies are warranted. Specifically, large-scale comparative studies using standardized methodologies, such as those outlined in this guide, are necessary to benchmark its activity against a diverse and contemporary collection of clinical fungal isolates, including those with acquired resistance to other antifungal agents. The provided protocols and background information serve as a foundation for researchers to conduct these critical next steps in the evaluation of this novel antifungal compound.

References

Safety Operating Guide

Proper Disposal of Arborcandin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Arborcandin B, a member of the arborcandin family of cyclic peptides, exhibits potent antifungal activity by inhibiting 1,3-beta-glucan synthase.[1] Proper management and disposal of this compound and its associated waste are critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the safe disposal of this compound.

Waste Characterization and Segregation

All materials contaminated with this compound must be treated as hazardous chemical waste.[2][3] This includes unused product, stock solutions, experimental solutions, and contaminated laboratory consumables. Proper segregation of waste at the source is crucial to prevent accidental reactions and ensure appropriate disposal.[4]

Key Principles of this compound Waste Management:

  • Do not dispose of down the drain: this compound is an antifungal agent and may be toxic to aquatic life.[3] Never pour solutions containing this compound into the sanitary sewer.[5][6]

  • Do not dispose of in regular trash: All contaminated solid waste must be disposed of as hazardous waste.[5]

  • Segregate waste streams: Keep this compound waste separate from other waste types, such as biological waste (unless it's a mixed waste), radioactive waste, and incompatible chemicals.[4]

The following table summarizes the primary waste streams for this compound and their recommended disposal routes.

Waste StreamDescriptionRecommended ContainerDisposal Procedure
Solid Waste Contaminated consumables such as gloves, pipette tips, vials, and absorbent paper.Lined, rigid, puncture-resistant container with a lid, clearly labeled "Hazardous Waste."Collect all contaminated solid items in the designated container. Keep the container closed when not in use. Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.[2][5]
Aqueous Liquid Waste Solutions of this compound in aqueous buffers (e.g., for in vitro assays).Leak-proof, screw-cap bottle made of a compatible material (e.g., HDPE), clearly labeled "Hazardous Waste."Collect aqueous waste in the designated container. Do not mix with organic solvent waste. Store in secondary containment. Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.[2]
Organic Liquid Waste Solutions of this compound in organic solvents (e.g., DMSO, ethanol).Solvent-resistant, leak-proof, screw-cap bottle, clearly labeled "Hazardous Waste."Collect organic waste in the designated container. Keep halogenated and non-halogenated solvent waste streams separate if required by your institution. Store in secondary containment. Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.[2]
Contaminated Sharps Needles, syringes, or other sharps contaminated with this compound.Approved, puncture-resistant sharps container, clearly labeled "Hazardous Chemical Waste - Sharps."Place all contaminated sharps directly into the designated sharps container. Do not recap needles. Arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.

Step-by-Step Disposal Procedures

Solid Waste Disposal
  • Collection: Place all disposable items that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, into a designated hazardous waste container.

  • Containerization: Use a rigid, puncture-proof container with a liner and a secure lid.

  • Labeling: Clearly label the container with "Hazardous Waste" and list the chemical contents, including "this compound."

  • Storage: Store the sealed container in a designated satellite accumulation area away from general laboratory traffic.

  • Disposal: When the container is full, arrange for its collection by your institution's EHS or a licensed hazardous waste contractor.

Liquid Waste Disposal
  • Collection: Pour liquid waste containing this compound into a designated, chemically compatible, and leak-proof waste container.

  • Segregation: Use separate containers for aqueous and organic solvent-based solutions.

  • Containerization: Ensure the container has a secure screw-top cap. Do not overfill the container; leave at least 10% headspace.

  • Labeling: Clearly label the container with "Hazardous Waste" and list all chemical constituents, including their approximate concentrations.

  • Storage: Store the waste container in a secondary containment bin to prevent spills.

  • Disposal: Once the container is full, arrange for its collection by your institution's EHS or a licensed hazardous waste contractor.

Decontamination and Spill Management

In the event of a spill, the following procedure should be followed:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Evacuate: If the spill is large or involves volatile solvents, evacuate the area and contact your institution's EHS.

  • Personal Protective Equipment (PPE): For small spills, don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: Contain the spill using absorbent pads or other suitable materials.

  • Inactivation (Optional, with EHS approval): For spills of aqueous solutions, chemical inactivation may be an option. A 10% bleach solution can be used to degrade some peptides.[7] Apply the bleach solution to the spill area and allow a contact time of at least 30 minutes.

  • Cleanup: Absorb the decontaminated material and clean the area thoroughly.

  • Disposal: All materials used for spill cleanup must be disposed of as hazardous solid waste.

Experimental Protocol: Chemical Inactivation of this compound Waste (for consideration and with EHS approval)

While collection by a licensed contractor is the primary disposal method, in some cases, chemical inactivation of small amounts of aqueous waste may be permissible with prior approval from your institution's EHS. The following is a general protocol for the chemical degradation of peptides using sodium hypochlorite (B82951) (bleach).

Materials:

  • Aqueous this compound waste

  • 10% Sodium Hypochlorite (bleach) solution

  • Appropriate hazardous waste container

  • Personal Protective Equipment (PPE)

Procedure:

  • Work in a Fume Hood: All steps should be performed in a certified chemical fume hood.

  • Dilution: If the this compound solution is concentrated, dilute it with water in the waste container.

  • Addition of Bleach: Slowly add the 10% bleach solution to the aqueous waste to achieve a final bleach-to-waste ratio of at least 1:10.[7]

  • Reaction Time: Loosely cap the container to allow for any potential off-gassing and let the mixture stand for a minimum of 30 minutes to ensure complete inactivation.[7]

  • Neutralization (if required): If required by your local wastewater regulations, neutralize the bleach solution.

  • Disposal: Dispose of the treated solution as chemical waste according to your institution's guidelines. Do not pour down the drain unless explicitly authorized.[7]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

This compound Waste Management Workflow Start This compound Waste Generated Waste_Type Identify Waste Type Start->Waste_Type Solid Solid Waste (Gloves, Tips, Vials) Waste_Type->Solid Solid Liquid Liquid Waste Waste_Type->Liquid Liquid Sharps Contaminated Sharps Waste_Type->Sharps Sharps Solid_Container Collect in Labeled Hazardous Solid Waste Container Solid->Solid_Container Liquid_Type Aqueous or Organic? Liquid->Liquid_Type Sharps_Container Collect in Labeled Hazardous Sharps Container Sharps->Sharps_Container EHS_Pickup Arrange for EHS/ Licensed Contractor Pickup Solid_Container->EHS_Pickup Aqueous Aqueous Solution Liquid_Type->Aqueous Aqueous Organic Organic Solution Liquid_Type->Organic Organic Aqueous_Container Collect in Labeled Aqueous Hazardous Waste Container Aqueous->Aqueous_Container Organic_Container Collect in Labeled Organic Hazardous Waste Container Organic->Organic_Container Aqueous_Container->EHS_Pickup Organic_Container->EHS_Pickup Sharps_Container->EHS_Pickup

Caption: this compound Waste Disposal Workflow.

By adhering to these procedures, researchers can handle and dispose of this compound waste safely and responsibly, minimizing risks to personnel and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Arborcandin B

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of Arborcandin B. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on best practices for handling potent antifungal compounds and information available for the broader Arborcandin family of cyclic peptides. These protocols are designed to empower you with the necessary knowledge to maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize the risk of exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

ActivityRecommended Personal Protective Equipment
Handling Solid Compound Gloves: Double-gloving with nitrile gloves.Eye/Face Protection: Safety goggles and a face shield.Respiratory Protection: A fit-tested N95 or higher-level respirator.Lab Coat/Gown: A disposable, solid-front gown with tight-fitting cuffs.
Preparing Solutions Gloves: Double-gloving with nitrile gloves.Eye/Face Protection: Chemical splash goggles and a face shield.Respiratory Protection: Work should be conducted within a certified chemical fume hood.Lab Coat/Gown: A chemical-resistant disposable gown.
Administering to In Vitro/In Vivo Systems Gloves: Nitrile gloves.Eye/Face Protection: Safety glasses with side shields.Respiratory Protection: Not generally required if performed in a well-ventilated area or a biological safety cabinet.Lab Coat/Gown: Standard lab coat.
Cleaning and Decontamination Gloves: Heavy-duty nitrile or butyl rubber gloves.Eye/Face Protection: Chemical splash goggles.Respiratory Protection: Not generally required if the area is well-ventilated.Lab Coat/Gown: A fluid-resistant lab coat or disposable gown.

Operational Plan: Weighing and Preparing a Stock Solution

Adherence to a strict protocol is critical when working with potent compounds like this compound. The following workflow outlines the steps for safely weighing the solid compound and preparing a stock solution.

Workflow for Weighing and Preparing this compound Stock Solution cluster_prep Preparation cluster_weighing Weighing cluster_solubilization Solubilization cluster_final Final Steps prep_area Designate and prepare a work area within a certified chemical fume hood. cover_surface Cover the work surface with absorbent, plastic-backed paper. prep_area->cover_surface don_ppe Don all required PPE as specified in the table above. cover_surface->don_ppe tare_container Tare a suitable container on an analytical balance inside the fume hood. don_ppe->tare_container transfer_compound Carefully transfer the required amount of solid this compound to the container. tare_container->transfer_compound close_container Immediately close the primary container of this compound. transfer_compound->close_container add_solvent Add the desired solvent to the container with the weighed compound. close_container->add_solvent mix_solution Gently swirl or vortex to dissolve, ensuring the container is capped. add_solvent->mix_solution transfer_storage Transfer the stock solution to a clearly labeled, sealed storage vial. mix_solution->transfer_storage decontaminate Decontaminate all equipment and the work surface. transfer_storage->decontaminate doff_ppe Doff PPE in the correct order to avoid self-contamination. decontaminate->doff_ppe

Figure 1. A step-by-step workflow for the safe handling of this compound during solution preparation.

Disposal Plan

Proper disposal of waste contaminated with this compound is crucial to prevent environmental contamination and ensure personnel safety. All waste should be treated as hazardous chemical waste.

Waste StreamDescriptionContainer TypeDisposal Procedure
Solid Waste Contaminated consumables: gloves, pipette tips, bench paper, vials.Lined, rigid, puncture-proof container with a lid, labeled "Hazardous Waste".Collect all contaminated solid items. Keep the container closed when not in use. Request pickup by Environmental Health and Safety (EHS) when full.
Liquid Waste (Aqueous) Solutions containing this compound in aqueous buffers.4L HDPE Carboy, labeled "Hazardous Waste".Collect in a designated, sealed carboy within secondary containment. Do not mix with organic solvent waste. Request EHS pickup when 90% full.
Liquid Waste (Organic) Solutions containing this compound in organic solvents (e.g., DMSO, ethanol).4L Solvent-resistant bottle, labeled "Hazardous Waste".Collect in a designated, sealed bottle within secondary containment. Keep halogenated and non-halogenated solvents separate if required by institutional policy. Request EHS pickup when full.
Sharps Waste Needles, scalpels, and other contaminated sharp objects.Puncture-resistant, leak-proof container labeled with the biohazard symbol.Place all contaminated sharps directly into the designated container. Do not recap needles. Request EHS pickup when the container is 3/4 full.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][4][5]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response

The appropriate response to a spill depends on its size and nature.

This compound Spill Response Plan cluster_small_spill Small Spill (<50 mL liquid or small amount of powder) cluster_large_spill Large Spill (>50 mL liquid or significant powder release) spill Spill Occurs alert_personnel Alert personnel in the immediate area. spill->alert_personnel evacuate Evacuate the immediate area. spill->evacuate don_ppe_spill Don appropriate PPE (double gloves, gown, eye protection, respirator). alert_personnel->don_ppe_spill contain_spill Cover liquid spills with absorbent material. Gently cover powder spills with wetted absorbent material to avoid generating dust. don_ppe_spill->contain_spill clean_spill Clean the area with an appropriate disinfectant (e.g., 10% bleach solution), followed by a neutralizing agent if necessary. contain_spill->clean_spill dispose_waste_spill Collect all contaminated materials in a hazardous waste container. clean_spill->dispose_waste_spill notify_ehs Notify Environmental Health and Safety (EHS) and your supervisor immediately. evacuate->notify_ehs secure_area Restrict access to the spill area. notify_ehs->secure_area await_response Await the arrival of the trained emergency response team. secure_area->await_response

Figure 2. A decision-making flowchart for responding to spills of this compound.

This document is intended as a guide and should be supplemented by your institution's specific safety protocols and a thorough risk assessment for your particular experimental procedures. By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.